molecular formula C14H13N3S B587200 M-cadherin CAS No. 142845-03-2

M-cadherin

Cat. No.: B587200
CAS No.: 142845-03-2
M. Wt: 255.339
InChI Key: OWUYIJUAGSAJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-cadherin is a classical calcium-dependent cell adhesion molecule highly expressed in developing skeletal muscle, satellite cells, and the cerebellum . It mediates homophilic, calcium-dependent cell-cell interactions and forms cytoplasmic complexes with catenins (α-catenin/β-catenin or α-catenin/plakoglobin) to link with the cytoskeleton, a key feature of classical cadherins . This molecule is a valuable tool for studying skeletal myogenesis. Its expression is specifically regulated during the terminal differentiation of skeletal myoblasts, with peak levels occurring during developmental waves of muscle formation . Research indicates this compound is a transcriptional target of PAX3 during embryonic myotome patterning, highlighting its importance in early muscle development . In vitro studies on primary satellite cells show that this compound and β-catenin are crucial for establishing cell-cell contacts prior to fusion, underscoring their role in myoblast differentiation and myotube formation . While studies on this compound-null mice show that it is not absolutely essential for muscle development or regeneration—suggesting compensatory mechanisms from other cadherins like N-cadherin—it remains a critical marker for studying these processes . Its restricted expression pattern makes it an excellent target for investigating muscle stem cell biology, regeneration, and cell adhesion dynamics.

Properties

CAS No.

142845-03-2

Molecular Formula

C14H13N3S

Molecular Weight

255.339

IUPAC Name

4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17)

InChI Key

OWUYIJUAGSAJFL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C

Origin of Product

United States

Foundational & Exploratory

M-Cadherin: A Gatekeeper of Satellite Cell Quiescence and a Key Player in Muscle Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle repair and regeneration. Their ability to remain in a quiescent state under homeostatic conditions and to rapidly activate in response to injury is tightly regulated. M-cadherin (Cadherin 15), a calcium-dependent cell adhesion molecule, has emerged as a critical component in the satellite cell niche, playing a multifaceted role in maintaining quiescence, mediating activation, and contributing to subsequent myogenic processes. This technical guide provides a comprehensive overview of the function of this compound in satellite cell biology, with a focus on its role in quiescence. We delve into the molecular signaling pathways governed by this compound, present quantitative data on its expression, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in muscle biology and for professionals involved in the development of therapeutics targeting muscle regeneration.

The Role of this compound in Satellite Cell Biology

This compound is a transmembrane glycoprotein (B1211001) that facilitates homophilic cell-cell adhesion. In the context of skeletal muscle, it is prominently expressed on the surface of satellite cells, mediating their adhesion to the host myofiber.

This compound as a Definitive Marker of Quiescent Satellite Cells

A significant body of research has established this compound as a reliable marker for quiescent satellite cells.[1] Studies combining immunofluorescence with electron microscopy have demonstrated that a vast majority—statistically between 94% and 100%—of satellite cells in intact adult mouse muscle express this compound protein.[1] This high prevalence makes this compound an invaluable tool for the identification and isolation of the quiescent satellite cell population. While this compound protein is abundant, its mRNA is often found at low or undetectable levels in quiescent cells, suggesting that the protein has a long half-life and that translational activity increases significantly upon activation.[2]

This compound in Satellite Cell Activation and Myogenesis

Upon muscle injury, satellite cells are activated, a process that involves their entry into the cell cycle, proliferation, and subsequent differentiation into myoblasts. During this activation phase, the expression of this compound is markedly upregulated.[3] While this compound is not absolutely essential for muscle development and regeneration, as demonstrated in this compound null mice where other cadherins like N-cadherin can compensate, it plays a significant role in the efficiency of these processes.[3] In vitro studies have shown that this compound is crucial for cell-to-cell recognition and fusion of myoblasts.[4][5] Furthermore, treatment of satellite cells with anti-M-cadherin antibodies has been shown to reduce the rate of cell division, indicating a role in promoting proliferation upon activation.[4]

Quantitative Data on this compound Expression

The transition of satellite cells from a quiescent to an activated state is accompanied by dynamic changes in the expression of key regulatory molecules, including this compound.

Parameter Quiescent Satellite Cells Activated Satellite Cells Reference
This compound Protein Expression Present in 94-100% of cellsMarkedly upregulated[1][3]
This compound mRNA Expression Low to undetectableDetected and upregulated[2][6]
This compound Protein Levels (Relative Fold Change in Nemaline Myopathy Model) Baseline1.6- to 2.66-fold increase (in a disease model)[7]

Signaling Pathways Involving this compound

This compound's function extends beyond simple cell adhesion; it is a critical signaling molecule that interacts with other key pathways to regulate satellite cell fate.

The this compound/β-Catenin Axis

The cytoplasmic tail of this compound interacts with β-catenin, a multifunctional protein involved in both cell adhesion and transcriptional regulation. In quiescent satellite cells, β-catenin is primarily localized at the cell membrane as part of the this compound adhesion complex. This sequestration at the membrane is thought to contribute to the maintenance of the quiescent state.

Upon satellite cell activation, this interaction can be modulated, potentially leading to the release of β-catenin into the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin can act as a co-activator for the TCF/LEF family of transcription factors, initiating the transcription of Wnt target genes that promote proliferation and differentiation.

M_Cadherin_Beta_Catenin_Signaling cluster_quiescent Quiescent State cluster_activated Activated State M_cad_q This compound beta_cat_mem β-catenin (Membrane-bound) M_cad_q->beta_cat_mem Sequesters Quiescence Quiescence Maintained beta_cat_mem->Quiescence Contributes to M_cad_a This compound (Upregulated) beta_cat_nuc β-catenin (Nuclear) M_cad_a->beta_cat_nuc Promotes Translocation Wnt_genes Wnt Target Genes (e.g., Cyclin D1, c-Myc) beta_cat_nuc->Wnt_genes Activates Proliferation Proliferation Wnt_genes->Proliferation Activation_Signal Activation Signal (e.g., Injury) Activation_Signal->M_cad_a Signaling_Interplay Quiescent_SC Quiescent Satellite Cell Activated_SC Activated Satellite Cell Quiescent_SC->Activated_SC Injury/Stimuli Notch Notch Signaling (Active) Quiescent_SC->Notch Wnt Wnt Signaling (Inactive) Quiescent_SC->Wnt M_cad_q This compound/ β-catenin (Membrane) Quiescent_SC->M_cad_q Notch_a Notch Signaling (Inactive) Activated_SC->Notch_a Wnt_a Wnt Signaling (Active) Activated_SC->Wnt_a M_cad_a This compound/ β-catenin (Nuclear) Activated_SC->M_cad_a Proliferation Proliferation Differentiation Differentiation Proliferation->Differentiation Notch->Quiescent_SC Maintains Wnt_a->Proliferation M_cad_a->Proliferation Satellite_Cell_Isolation start Dissect Hindlimb Muscles mince Mince Tissue start->mince digest Enzymatic Digestion (Collagenase/Dispase) mince->digest filter Filter through 70µm Strainer digest->filter lyse Red Blood Cell Lysis filter->lyse macs_label Label Non-Satellite Cells (e.g., CD45, CD31, Sca-1) lyse->macs_label macs_sort Magnetic-Activated Cell Sorting (MACS) macs_label->macs_sort collect Collect Enriched Satellite Cells macs_sort->collect

References

The M-cadherin Signaling Pathway in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-cadherin (Cadherin-15), a member of the classical cadherin family of Ca2+-dependent adhesion molecules, is a critical regulator of skeletal muscle development and regeneration. Its expression is tightly regulated, appearing in embryonic myotomes, activated satellite cells, and differentiating myoblasts.[1] Through homophilic binding, this compound initiates intracellular signaling cascades that orchestrate myoblast alignment, fusion, and survival. This technical guide provides an in-depth exploration of the core this compound signaling pathway, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the molecular interactions that govern its function in skeletal myogenesis.

The Core this compound Adhesion Complex

This compound-mediated cell adhesion is fundamental to myoblast recognition and alignment, precursor steps to myotube formation.[2] The canonical this compound complex forms a crucial link between the extracellular environment and the intracellular cytoskeleton. The extracellular domain of this compound on one myoblast binds homophilically to an this compound molecule on an adjacent cell. Its cytoplasmic tail forms a stable complex with catenins, primarily p120-catenin (p120ctn) and β-catenin.[3] β-catenin, in turn, binds to α-catenin, which links the entire complex to the F-actin cytoskeleton.[4] This connection is vital for the stability of the adherens junction and for transducing mechanical forces. Additionally, the this compound-catenin complex has been shown to interact with the microtubule network in myogenic cells, an interaction believed to be essential for maintaining myoblast alignment during fusion.[5][6]

cluster_cell1 Myoblast 1 Mcad1 This compound p120_1 p120ctn Mcad1->p120_1 binds beta_cat1 β-catenin Mcad1->beta_cat1 binds microtubule1 Microtubules Mcad1->microtubule1 interacts Mcad2 This compound Mcad1->Mcad2 alpha_cat1 α-catenin beta_cat1->alpha_cat1 binds actin1 Actin Cytoskeleton alpha_cat1->actin1 links Mcad This compound Adhesion PI3K PI3K Mcad->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b phosphorylates (Ser9) inhibits Apoptosis Mitochondrial Apoptosis GSK3b->Apoptosis promotes cluster_nuc Nuclear Events Mcad This compound Adhesion GSK3b GSK-3β Mcad->GSK3b inhibits beta_cat β-catenin GSK3b->beta_cat phosphorylates (Ser33/37/Thr41) Degradation Proteasomal Degradation beta_cat->Degradation targeted for Nucleus Nucleus beta_cat->Nucleus translocates TCF_LEF TCF/LEF Myogenesis Myogenic Gene Expression TCF_LEF->Myogenesis activates RhoA Active RhoA ROCK ROCK RhoA->ROCK activates Fusion Myoblast Fusion RhoA->Fusion inhibits Complex This compound/p120ctn Complex ROCK->Complex destabilizes p120 p120ctn Mcad This compound Degradation Ubiquitination & Lysosomal Degradation Mcad->Degradation targeted for Complex->Fusion promotes Degradation->Fusion start 1. Cell Lysis (Differentiated Myoblasts) preclear 2. Pre-clearing (with Protein A/G beads + control IgG) start->preclear ip 3. Immunoprecipitation (Incubate with anti-M-cadherin Ab) preclear->ip capture 4. Complex Capture (Add Protein A/G beads) ip->capture wash 5. Wash Beads (3x with lysis buffer) capture->wash elute 6. Elution (with SDS sample buffer) wash->elute analysis 7. Analysis (Western Blot for β-catenin) elute->analysis

References

M-Cadherin: A Key Adhesion Molecule in Myogenesis and Muscle Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M-cadherin (Cadherin-15), a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a critical role in the development and regeneration of skeletal muscle. Primarily expressed in the myogenic lineage, this compound is integral to the processes of myoblast fusion, satellite cell function, and the maintenance of muscle tissue integrity. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular functions, signaling pathways, and the experimental methodologies used for its investigation. While the existence of multiple this compound protein isoforms through mechanisms such as alternative splicing is not well-documented in current scientific literature, this guide will focus on the canonical this compound protein and its established roles.

Introduction to this compound

This compound is a transmembrane glycoprotein (B1211001) that mediates homophilic cell-cell adhesion, a process essential for the proper formation of tissues.[1] Its expression is highly specific to skeletal muscle cells and is also found in the central nervous system.[1] During embryonic development, this compound is expressed in myogenic cells originating from the somites.[2] In adult organisms, it is present on quiescent satellite cells, the resident stem cells of skeletal muscle, and its expression is upregulated during muscle regeneration.[3]

The primary function of this compound is to facilitate the recognition and adhesion between myoblasts, a critical step for their subsequent fusion into multinucleated myotubes, the precursors of muscle fibers. While knockout studies in mice have shown that this compound is not absolutely essential for muscle development, likely due to functional redundancy with other cadherins like N-cadherin, it is clear that this compound plays a significant, albeit potentially compensatory, role in these processes.[3][4]

This compound Protein Structure and Function

The canonical this compound protein consists of an extracellular domain with five cadherin repeats, a transmembrane domain, and an intracellular cytoplasmic tail. The extracellular domains of this compound molecules on adjacent cells interact in a calcium-dependent, homophilic manner to mediate cell adhesion. The cytoplasmic domain is crucial for connecting this compound to the actin cytoskeleton through a complex of proteins called catenins, including p120-catenin, β-catenin, and α-catenin. This connection is vital for the stability of the adhesive junction and for intracellular signaling.

While the primary focus of research has been on a single this compound protein, it is important to note that alternative splicing is a common mechanism for generating protein diversity from a single gene.[1] Studies on other members of the cadherin family, such as Cadherin-11 and LI-cadherin, have identified functionally distinct splice variants.[5] However, to date, there is a notable lack of specific research identifying and characterizing different this compound protein isoforms. One study noted a lower molecular mass band in a Western blot for this compound but suggested it might be a degradation product rather than a distinct isoform.[6]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound expression and function as reported in the literature.

Table 1: this compound Expression Levels in Muscle Development

Cell/Tissue TypeConditionRelative this compound mRNA/Protein LevelReference
MyoblastsProliferatingLow[7]
MyoblastsDifferentiating (Myotube Formation)Upregulated[7]
Quiescent Satellite CellsAdult MusclePresent[3]
Activated Satellite CellsRegenerating MuscleMarkedly Induced[3]
Denervated MuscleAdultNo re-expression[2]

Table 2: Effects of Modulating this compound Function on Myoblast Fusion

Experimental ConditionCell TypeEffect on Myoblast FusionQuantitative ChangeReference
Treatment with anti-M-cadherin antibodyC2C12 myoblastsInhibitionNot specified[8]
This compound knockoutMouse myoblastsNo essential role (redundancy with N-cadherin)Not applicable[3]

This compound Signaling Pathways

This compound-mediated adhesion initiates intracellular signaling cascades that are crucial for myoblast differentiation and fusion. A key pathway involves the activation of the small GTPase Rac1.

This compound-Trio-Rac1 Signaling Pathway

This compound engagement at the cell surface leads to the recruitment and activation of the Rho-GEF Trio. Trio, in turn, activates Rac1, a critical regulator of actin cytoskeletal rearrangements necessary for myoblast fusion.

M_cadherin_signaling Mcad1 This compound Adhesion Homophilic Adhesion Mcad1->Adhesion Mcad2 This compound Mcad2->Adhesion Trio Trio (Rho-GEF) Adhesion->Trio Recruitment & Activation Rac1_GDP Rac1-GDP (inactive) Trio->Rac1_GDP Promotes GDP-GTP exchange Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Fusion Myoblast Fusion Actin->Fusion

Caption: this compound signaling pathway activating Rac1 through Trio.

Experimental Protocols

This section details common experimental methodologies used to study this compound function.

Western Blot Analysis of this compound Expression

This protocol is used to detect and quantify the amount of this compound protein in cell or tissue lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-M-cadherin antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-M-cadherin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: this compound Protein Visualization detection->end

Caption: Workflow for Western Blot analysis of this compound.

Myoblast Fusion Assay

This assay is used to assess the role of this compound in the fusion of myoblasts into myotubes.

Materials:

  • Myoblast cell line (e.g., C2C12)

  • Growth medium (GM) (e.g., DMEM with 10% FBS)

  • Differentiation medium (DM) (e.g., DMEM with 2% horse serum)

  • Antibodies or peptides to block this compound function (optional)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or immunofluorescence for myosin heavy chain)

  • Microscope

Procedure:

  • Cell Seeding: Plate myoblasts at a high density in growth medium.

  • Induction of Differentiation: Once confluent, switch the medium to differentiation medium to induce myoblast fusion. At this stage, blocking agents can be added.

  • Incubation: Culture the cells in differentiation medium for 3-5 days, allowing myotubes to form.

  • Fixation and Staining: Fix the cells and stain to visualize the myotubes. For immunofluorescence, use an antibody against a muscle-specific protein like myosin heavy chain.

  • Quantification: Count the number of nuclei per myotube and calculate the fusion index (percentage of total nuclei that are within myotubes).

Myoblast_Fusion_Assay start Start: Plate Myoblasts growth Culture in Growth Medium (GM) start->growth diff Switch to Differentiation Medium (DM) growth->diff incubation Incubate for 3-5 days diff->incubation fix_stain Fix and Stain Myotubes incubation->fix_stain quantify Quantify Fusion Index fix_stain->quantify end End: Assess Myoblast Fusion quantify->end

Caption: Workflow for a myoblast fusion assay.

Satellite Cell Isolation and Culture

This protocol describes the isolation of satellite cells from skeletal muscle for in vitro studies of this compound.

Materials:

  • Skeletal muscle tissue

  • Digestion buffer (e.g., collagenase and dispase in DMEM)

  • Plating medium (e.g., DMEM/F12 with 20% FBS and growth factors)

  • Coated culture dishes (e.g., with Matrigel or collagen)

  • Centrifuge

  • Cell strainers

Procedure:

  • Muscle Dissection and Mincing: Dissect skeletal muscle and mince it into a fine slurry.

  • Enzymatic Digestion: Digest the minced tissue with digestion buffer to release individual cells.

  • Filtration: Pass the digested tissue through cell strainers to remove debris.

  • Centrifugation: Centrifuge the cell suspension to pellet the cells.

  • Plating: Resuspend the cell pellet in plating medium and plate onto coated culture dishes. Satellite cells will adhere and begin to proliferate.

  • Culture and Expansion: Culture the satellite cells, changing the medium as needed. The cells can be passaged for expansion or induced to differentiate.

Conclusion and Future Directions

This compound is a well-established player in the intricate processes of myogenesis and muscle regeneration. Its role in mediating myoblast adhesion and fusion is supported by a substantial body of evidence. The signaling pathways initiated by this compound, particularly the activation of Rac1, provide a molecular basis for its function in regulating the cytoskeletal dynamics required for cell fusion.

A significant gap in the current knowledge is the lack of information regarding this compound protein isoforms. Future research should aim to investigate the possibility of alternative splicing or post-translational modifications of this compound and to determine if different isoforms possess distinct functions or expression patterns. Such studies could uncover new layers of regulation in muscle development and regeneration and may identify novel targets for therapeutic intervention in muscle diseases. Furthermore, a more detailed quantitative understanding of this compound's interactions with its binding partners and the stoichiometry of the adhesion complexes it forms will be crucial for a complete picture of its function.

References

M-Cadherin's Crucial Role in Orchestrating Actin Cytoskeleton Dynamics During Myoblast Fusion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoblast fusion, a cornerstone of skeletal muscle development and regeneration, is a meticulously orchestrated process involving cell-cell recognition, adhesion, and membrane merger. Central to this intricate dance is M-cadherin, a muscle-specific member of the cadherin superfamily of calcium-dependent cell adhesion molecules. Beyond its role as a simple molecular tether, this compound acts as a critical signaling hub, initiating a cascade of intracellular events that directly impinge upon the actin cytoskeleton, driving the morphological changes essential for the formation of multinucleated myotubes. This technical guide provides an in-depth exploration of the interaction between this compound and the actin cytoskeleton, offering a comprehensive overview of the signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research and therapeutic development in the field of muscle biology.

This compound Expression and Localization During Myoblast Fusion

The expression of this compound is tightly regulated during myogenesis. In proliferating myoblasts, this compound is present at low levels.[1] Upon induction of differentiation, its expression is significantly upregulated, peaking at the onset of myoblast fusion.[1][2][3] This increased expression is crucial for mediating the initial contact and adhesion between fusion-competent myoblasts.[4] While this compound-deficient mice do not exhibit gross defects in muscle development, likely due to compensation by other cadherins like N-cadherin, in vitro studies have demonstrated that inhibition of this compound function through antagonistic peptides or RNA interference significantly impairs myoblast fusion.[4][5] In regenerating muscle, this compound is strongly expressed in myoblasts, and its levels are downregulated after fusion into myotubes.[6]

Table 1: Quantitative Data on this compound Expression and Myoblast Fusion

ParameterCell TypeConditionValueReference
Fusion IndexC2C12 myoblasts6 days of differentiation31.4%[7]
This compound mRNAMouse myoblastsDifferentiating (myotube-forming)Upregulated[1]
This compound mRNARat L6 myoblastsDifferentiatingUpregulated[8]
This compound proteinL6 myoblastsDifferentiatingUpregulated[3]

The this compound-Actin Cytoskeleton Signaling Axis

The interaction between this compound and the actin cytoskeleton is not a simple static linkage but a dynamic interplay regulated by a complex signaling network. This network primarily revolves around the Rho family of small GTPases, particularly Rac1 and RhoA, which act as molecular switches to control actin polymerization and organization.

The Central Role of Rac1 Activation

This compound-mediated cell-cell adhesion is a potent activator of the Rac1 GTPase.[5] This activation is critical for the localized actin polymerization required for the formation of membrane protrusions, such as lamellipodia and filopodia, which are essential for myoblast alignment and fusion. The activation of Rac1 downstream of this compound is mediated by the guanine (B1146940) nucleotide exchange factor (GEF) Trio.[5] Upon this compound engagement, Trio is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on Rac1, thereby activating it.

The Antagonistic Role of RhoA

In contrast to Rac1, the activity of RhoA must be downregulated to permit myoblast fusion.[4] Sustained RhoA activity inhibits fusion by promoting the formation of stress fibers and inhibiting the formation of the dynamic actin structures required for cell-cell merger.[4] Interestingly, RhoA activity is transiently increased upon the induction of differentiation but then decreases as fusion commences.[4]

The this compound-Catenin Complex: A Bridge to the Cytoskeleton

This compound connects to the actin cytoskeleton through a complex of intracellular proteins known as catenins. The cytoplasmic tail of this compound directly binds to β-catenin or γ-catenin (plakoglobin), which in turn recruits α-catenin. While initially thought to be a direct linker, studies on E-cadherin have shown that the binding of α-catenin to the cadherin-catenin complex and to F-actin is mutually exclusive in the absence of mechanical tension.[9] However, under force, the cadherin-catenin complex can form a stable "catch bond" with actin filaments.[7][10] This force-dependent interaction is crucial for the transduction of mechanical cues and the stabilization of cell-cell adhesions.

Table 2: Binding Affinities of Cadherin-Catenin Complex Components (E-cadherin as a model)

Interacting ProteinsDissociation Constant (Kd)ConditionsReference
αE-catenin / F-actin~1 µMIn vitro[11]
E-cadherin/β-catenin / αE-catenin~1 nMIn vitro[7]
Cadherin-catenin complex / F-actinWeak, stabilized by forceIn vitro, optical trap[7][10]

Signaling Pathway and Experimental Workflow Diagrams

M_cadherin_signaling cluster_membrane Plasma Membrane cluster_cytoskeleton Actin Cytoskeleton M_cadherin This compound Trio Trio (GEF) M_cadherin->Trio Recruitment Rac1_GDP Rac1-GDP (inactive) Trio->Rac1_GDP GDP/GTP Exchange Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Activation Rac1_GTP->Rac1_GDP Inactivation (GAP) Actin_remodeling Actin Remodeling (Lamellipodia/Filopodia) Rac1_GTP->Actin_remodeling Stimulation Myoblast_fusion Myoblast Fusion Actin_remodeling->Myoblast_fusion Leads to Co_IP_Workflow start Start: Myoblast Cell Lysate incubation Incubate with anti-M-cadherin antibody start->incubation beads Add Protein A/G Agarose Beads incubation->beads pull_down Immunoprecipitation (Pull-down of this compound complex) beads->pull_down wash Wash beads to remove non-specific binding pull_down->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis

References

The Linchpin of the Niche: M-cadherin's Role in Satellite Cell Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle growth, repair, and regeneration. The precise regulation of their quiescence, activation, proliferation, and differentiation is orchestrated by a complex interplay of intrinsic factors and extrinsic cues from their specialized microenvironment, the satellite cell niche. Central to the integrity and function of this niche is the cell adhesion molecule M-cadherin (Cadherin 15). This technical guide provides a comprehensive overview of the current understanding of this compound's role in maintaining the satellite cell niche, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

This compound: An Anchor in the Satellite Cell Niche

This compound is a calcium-dependent cell adhesion molecule predominantly expressed in developing skeletal muscle and quiescent satellite cells.[1][2] It is localized to the apical side of the satellite cell, mediating direct contact with the adjacent myofiber.[3][4] This localization is crucial for anchoring the satellite cell within its niche, a space between the sarcolemma and the basal lamina. While some studies using this compound null mice have suggested that it is not absolutely essential for muscle development and regeneration, likely due to compensation by other cadherins like N-cadherin, a wealth of evidence points to its significant role in regulating satellite cell behavior.[5][6]

A Reliable Marker for Quiescent Satellite Cells

A key characteristic of this compound is its consistent expression in quiescent satellite cells.[7][8] Studies have shown that a very high percentage of quiescent satellite cells, identifiable by their unique anatomical position and expression of the transcription factor Pax7, are this compound positive.[7][8] This has led to the widespread use of this compound as a reliable marker for identifying the quiescent satellite cell population in both mouse and human muscle tissue.[7][8] While this compound protein is present in quiescent cells, its mRNA transcript levels are often low, suggesting a long protein half-life and rapid upregulation of transcription upon activation.[7]

This compound-Mediated Signaling in Satellite Cell Maintenance

This compound is not merely a structural anchor; it is a critical signaling molecule that influences satellite cell fate decisions. Its intracellular domain interacts with a host of proteins, most notably β-catenin, to transduce signals that regulate quiescence and activation.

The this compound/β-catenin Signaling Axis

The cytoplasmic tail of this compound directly binds to β-catenin, a multifunctional protein involved in both cell adhesion and transcriptional regulation.[9][10] In quiescent, non-proliferating satellite cells, β-catenin is primarily localized at the cell membrane as part of the this compound adhesion complex.[9] Upon satellite cell activation, β-catenin can translocate to the cytoplasm and nucleus, where it acts as a transcriptional co-activator, often in concert with the Wnt signaling pathway.[9] This signaling cascade is thought to be crucial for the transition from quiescence to a proliferative state.

dot

Caption: this compound signaling in the satellite cell niche.

Regulation of Myogenic Regulatory Factors

The this compound/β-catenin signaling pathway plays a role in regulating the expression of myogenic regulatory factors (MRFs), a family of transcription factors that govern myogenesis.[1] Upon activation, the nuclear translocation of β-catenin can lead to the upregulation of MRFs such as MyoD and Myf5, pushing the satellite cell towards proliferation and subsequent differentiation.[1][11] Conversely, maintaining this compound-mediated adhesion and sequestering β-catenin at the membrane is thought to contribute to the maintenance of the quiescent state by preventing the premature activation of the myogenic program.

Quantitative Data on this compound and Satellite Cells

The following tables summarize key quantitative findings from studies on this compound in the satellite cell niche.

Parameter Species/Model Finding Reference(s)
This compound Expression in Quiescent Satellite Cells Mouse94-100% of quiescent satellite cells are this compound positive.[7][8]
Satellite Cell Numbers in this compound Knockout Mice MouseNo significant difference in the number of satellite cells compared to wild-type.[5]
Effect of Anti-M-cadherin Antibodies on Satellite Cell Division In vitro (mouse)Reduces the rate of satellite cell division.[9][12]
This compound Expression During Muscle Regeneration MouseMarkedly upregulated in activated satellite cells during regeneration.[5]
This compound and Satellite Cell Proliferation in vitro Mouse (this compound knockout)No significant differences in proliferation potential compared to wild-type.[5]
Decline in this compound-stained Satellite Cells with Age HumanSignificant decrease in the number of this compound positive satellite cells in aged individuals.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound in the satellite cell niche. Below are outlines of key experimental protocols.

Isolation of Single Myofibers with Associated Satellite Cells

This technique allows for the in vitro culture of satellite cells within their niche context.

  • Muscle Dissection: Carefully dissect the Extensor Digitorum Longus (EDL) muscle from a mouse.

  • Enzymatic Digestion: Incubate the muscle in a solution of 0.2% Collagenase Type I in DMEM at 37°C for 1-2 hours to digest the connective tissue.

  • Myofiber Dissociation: Gently triturate the digested muscle in a serum-coated dish using a wide-bore pipette to release individual myofibers.

  • Washing: Transfer single myofibers to a fresh dish with DMEM to wash away debris.

  • Culturing: Culture the isolated myofibers in DMEM supplemented with 20% FBS and 1% chicken embryo extract. Satellite cells will remain associated with the myofibers.

dot

Myofiber_Isolation_Workflow Start Start: Euthanize Mouse Dissect Dissect EDL Muscle Start->Dissect Digest Digest with Collagenase (0.2% in DMEM, 37°C, 1-2h) Dissect->Digest Dissociate Gently Triturate to Release Myofibers Digest->Dissociate Wash Wash Single Myofibers in DMEM Dissociate->Wash Culture Culture in Growth Medium Wash->Culture End End: Satellite Cells in Niche for Downstream Analysis Culture->End

Caption: Workflow for single myofiber isolation.

Immunofluorescence Staining for this compound on Satellite Cells

This protocol allows for the visualization of this compound expression and localization.

  • Fixation: Fix isolated myofibers or muscle cryosections with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., rabbit polyclonal, 1:50 dilution) overnight at 4°C.[15]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:350 dilution) for 1-2 hours at room temperature, protected from light.[15]

  • Counterstaining: Counterstain nuclei with DAPI (1 µg/ml) for 5 minutes.[15]

  • Mounting and Imaging: Mount the samples with an antifade mounting medium and visualize using a fluorescence or confocal microscope.

Co-immunoprecipitation of this compound and Interacting Proteins

This technique is used to identify proteins that form complexes with this compound.

  • Cell Lysis: Lyse satellite cells or muscle tissue with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., β-catenin) or by mass spectrometry for unbiased identification of novel interactors.

dot

CoIP_Workflow Start Start: Cell/Tissue Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Incubate with Anti-M-cadherin Antibody Preclear->IP Capture Capture Complexes with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze End End: Identify Interacting Proteins Analyze->End

Caption: Co-immunoprecipitation workflow.

Conclusion and Future Directions

This compound is a key player in the maintenance of the satellite cell niche, acting as both a physical tether and a signaling hub. Its interaction with β-catenin is central to the regulation of satellite cell quiescence and activation. While its role can be compensated for by other cadherins in some contexts, its consistent expression in quiescent satellite cells and its involvement in signaling pathways that control myogenic progression underscore its importance.

Future research should focus on further dissecting the downstream targets of the this compound/β-catenin signaling pathway to identify the specific genes responsible for maintaining the quiescent state. Investigating the potential for this compound to act as a mechanosensor, translating physical cues from the myofiber into biochemical signals, is another promising avenue of research. A deeper understanding of the intricate regulatory networks in which this compound participates will be crucial for the development of novel therapeutic strategies aimed at enhancing muscle regeneration and combating muscle-wasting diseases.

References

M-Cadherin Expression in Skeletal Muscle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

M-cadherin (Cadherin-15), a calcium-dependent cell adhesion molecule, is a critical player in myogenesis, the process of muscle tissue formation. Its expression is tightly regulated and predominantly associated with satellite cells, the resident stem cells of skeletal muscle. While its role in the activation, proliferation, and fusion of myoblasts during muscle development and regeneration is well-documented, its precise expression profile within different mature muscle fiber types remains an area of active investigation. This technical guide provides a comprehensive overview of this compound expression, detailing its known functions, associated signaling pathways, and methodologies for its detection and quantification in skeletal muscle. This document is intended to serve as a valuable resource for researchers in muscle biology and those involved in the development of therapeutics targeting muscle growth and repair.

Introduction to this compound in Skeletal Muscle

This compound is a member of the cadherin superfamily of transmembrane glycoproteins that mediate cell-cell adhesion in a calcium-dependent manner.[1] In skeletal muscle, this compound is primarily known for its specific expression in myogenic precursor cells, including satellite cells and myoblasts.[2][3] Its function is crucial for the proper alignment and fusion of myoblasts to form multinucleated myotubes during embryonic development and muscle regeneration.[4] While this compound expression is significantly upregulated during these processes, it is generally downregulated in mature, healthy myofibers.[2] The nuanced expression and function of this compound in the context of different muscle fiber types—slow-twitch (Type I) and fast-twitch (Type IIa, IIx, and IIb)—are not yet fully elucidated with quantitative data.

Quantitative Data on this compound Expression

A comprehensive review of the current literature reveals a notable gap in quantitative data directly comparing this compound protein or mRNA expression levels across different mature, healthy skeletal muscle fiber types (Type I, IIA, IIB, IIX). Most studies focus on the qualitative presence or absence of this compound in satellite cells versus mature fibers, or its dynamic expression during regeneration.

While direct quantitative comparisons are scarce, the available information consistently points to low to undetectable levels of this compound in mature myofibers compared to satellite cells and developing myotubes. Proteomic studies of different muscle fiber types have begun to emerge, offering a potential avenue for such quantification in the future.[5][6] However, current publicly available datasets do not consistently report this compound levels across all fiber types.

Table 1: Summary of this compound Expression in Skeletal Muscle (Qualitative)

Cell/Fiber Type Expression Level Key References
Quiescent Satellite Cells Present[3]
Activated Satellite Cells/Myoblasts High/Upregulated[7]
Fusing Myoblasts/Myotubes High[8]
Mature Myofibers (General) Low/Downregulated[2]
Denervated Muscle Fibers Upregulated on sarcolemma[9]

This table reflects the general consensus in the literature. Further research is required for a definitive quantitative analysis of this compound expression in different mature fiber types.

This compound Signaling Pathways

This compound-mediated cell adhesion is not merely a structural phenomenon; it also initiates intracellular signaling cascades that are crucial for myogenesis. The primary signaling axis involves the interaction of this compound's cytoplasmic domain with catenin proteins, which in turn link to the cytoskeleton and other signaling molecules.

The this compound-Catenin Complex

Upon homophilic binding between this compound molecules on adjacent myoblasts, a signaling complex is formed on the intracellular side. This complex is primarily composed of:

  • β-catenin: Binds directly to the cytoplasmic tail of this compound.[8]

  • α-catenin: Binds to β-catenin and links the complex to the actin cytoskeleton.[10][11]

  • Plakoglobin (γ-catenin): Can also bind to the this compound cytoplasmic domain and participate in the complex.[10]

This this compound-catenin complex is essential for the stabilization of cell-cell contacts and the transmission of mechanical cues.

M_Cadherin_Catenin_Complex cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 MCAD1 This compound BetaCat1 β-catenin MCAD1->BetaCat1 binds MCAD2 This compound MCAD1->MCAD2 Homophilic binding AlphaCat1 α-catenin BetaCat1->AlphaCat1 binds Actin1 Actin Cytoskeleton AlphaCat1->Actin1 links to BetaCat2 β-catenin MCAD2->BetaCat2 binds AlphaCat2 α-catenin BetaCat2->AlphaCat2 binds Actin2 Actin Cytoskeleton AlphaCat2->Actin2 links to

This compound-Catenin complex formation.
Signaling in Satellite Cell Activation and Differentiation

This compound signaling is implicated in the activation of quiescent satellite cells and their subsequent differentiation. While the precise mechanisms are still under investigation, it is understood that this compound-mediated cell-cell contact can trigger intracellular signaling that promotes cell cycle entry and myogenic commitment.[12][13] One proposed mechanism involves the regulation of β-catenin, which, in addition to its adhesive role, can also act as a transcriptional co-activator in the Wnt signaling pathway.

Satellite_Cell_Activation cluster_niche Satellite Cell Niche Myofiber Myofiber SatelliteCell Quiescent Satellite Cell ActivatedSC Activated Satellite Cell SatelliteCell->ActivatedSC ActivationSignal Muscle Injury / Growth Signal ActivationSignal->SatelliteCell activates MCAD_up This compound Upregulation ActivatedSC->MCAD_up Proliferation Proliferation (Myoblasts) Differentiation Differentiation & Fusion Proliferation->Differentiation leads to NewMyofiber New/Repaired Myofiber Differentiation->NewMyofiber forms MCAD_up->Proliferation facilitates cell-cell contact

Role of this compound in satellite cell activation.

Experimental Protocols

Accurate detection and quantification of this compound expression are fundamental to studying its role in muscle biology. The following sections provide detailed methodologies for key experiments.

Immunohistochemistry/Immunofluorescence (IHC/IF)

This protocol is for the detection and localization of this compound in muscle tissue cross-sections.

Materials:

  • Fresh frozen or formalin-fixed paraffin-embedded (FFPE) skeletal muscle tissue

  • Cryostat or microtome

  • Positively charged microscope slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde for fresh frozen tissue)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-M-cadherin (specific for the species of interest)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sectioning: Cut 5-10 µm thick sections from the muscle tissue block using a cryostat (for fresh frozen) or microtome (for FFPE) and mount on positively charged slides.

  • Fixation (for fresh frozen): Fix sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Rinse three times with PBS.

  • Deparaffinization and Rehydration (for FFPE): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) to rehydrate the tissue.[14]

  • Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Permeabilization: Incubate sections in permeabilization buffer for 10 minutes to allow antibody access to intracellular epitopes.

  • Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-M-cadherin antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash sections three times for 5 minutes each with PBS containing 0.1% Tween 20.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 8.

  • Counterstaining: Incubate sections with DAPI solution for 5 minutes to stain nuclei.

  • Mounting: Mount coverslips on the slides using an antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

IHC_Workflow Start Muscle Tissue Section Fixation Fixation / Deparaffinization Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-M-cadherin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence workflow for this compound.
Western Blotting

This protocol outlines the detection of this compound protein in muscle tissue lysates.

Materials:

  • Skeletal muscle tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Transfer apparatus (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-M-cadherin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Sample Preparation: Homogenize muscle tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-M-cadherin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Western_Blot_Workflow Start Muscle Tissue Lysate Quantification Protein Quantification Start->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-M-cadherin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Western blotting workflow for this compound.
Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying this compound (CDH15) mRNA expression in muscle tissue.

Materials:

  • Skeletal muscle tissue

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for this compound (CDH15) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from muscle tissue using a suitable RNA extraction kit.[15]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity (e.g., using a Bioanalyzer).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for this compound and the reference gene.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of this compound mRNA using a suitable method, such as the ΔΔCt method, after normalizing to the reference gene.[16]

q_RT_PCR_Workflow Start Muscle Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment RT Reverse Transcription (RNA -> cDNA) DNase_Treatment->RT qPCR Quantitative PCR RT->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis Result This compound mRNA Levels Analysis->Result

qRT-PCR workflow for this compound mRNA.

Conclusion and Future Directions

This compound is undeniably a key molecule in the orchestration of myogenesis and muscle repair. Its expression on satellite cells is a hallmark of the myogenic lineage, and its function in cell adhesion is critical for the formation of new muscle tissue. While its role in these dynamic processes is well-established, a significant opportunity exists for the research community to delineate the precise quantitative expression of this compound across the spectrum of mature muscle fiber types. Such data would provide a more complete understanding of the molecular landscape of different fiber types and could unveil previously unappreciated roles for this compound in the maintenance and plasticity of healthy adult muscle. Future studies employing single-fiber proteomics and advanced imaging techniques will be instrumental in filling this knowledge gap and may open new avenues for therapeutic interventions in muscle diseases.

References

The Discovery and Initial Characterization of M-cadherin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-cadherin, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a pivotal role in myogenesis. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details the experimental protocols from seminal studies, and visualizes the molecular interactions and signaling pathways integral to its function. This document serves as a comprehensive resource for understanding the foundational research on this compound and its implications in muscle development and related therapeutic areas.

Discovery and Molecular Identity

This compound (Myocyte-cadherin) was first identified and characterized in 1991 by Donalies and colleagues from differentiating mouse C2 myoblasts.[1][2] Their work established this compound as a new member of the cadherin family with a distinct expression pattern suggesting a specialized role in muscle development.

Cloning and Sequence Analysis

The initial identification of this compound was achieved through a polymerase chain reaction (PCR)-based strategy using degenerate primers designed to amplify conserved regions of the cadherin cytoplasmic domain.[1][2] A cDNA library from C2 myotubes was screened, leading to the isolation of the full-length this compound cDNA.

The deduced amino acid sequence revealed a protein with the characteristic cadherin structure: an extracellular domain with five tandemly repeated domains (EC1-EC5), a single transmembrane domain, and a cytoplasmic tail.[1][2] The cytoplasmic domain showed significant homology to other classic cadherins, suggesting an interaction with catenins to link to the cytoskeleton.

Table 1: this compound Gene and Protein Characteristics

CharacteristicDescriptionReference
Gene Name Cdh15[3]
Protein Name This compound, Cadherin-15[3]
Organism Mus musculus (initial discovery)[1][2]
Accession Number P55291 (Human)[4]
Molecular Weight ~89 kDa (predicted), ~110 kDa (observed with post-translational modifications)[4]
Structure 5 extracellular cadherin (EC) domains, 1 transmembrane domain, 1 cytoplasmic domain[1][2][3]

Expression Profile of this compound

The expression of this compound is tightly regulated, both spatially and temporally, with its primary localization in developing skeletal muscle.

Tissue-Specific and Developmental Expression
  • Embryonic Development: this compound mRNA is highly specific to developing skeletal muscle.[5] Its expression is detected in the myotomes shortly after their formation, coinciding with the expression of the myogenic regulatory factor myogenin.[5] It is also found in forelimb bud precursor cells.[5]

  • Postnatal and Adult Tissues: In adult muscle, this compound expression is primarily localized to quiescent satellite cells, the resident stem cells of skeletal muscle.[6][7] Upon muscle injury and regeneration, its expression is transiently upregulated in activated myoblasts but is downregulated following their fusion into myotubes.[5][7]

  • Other Tissues: Besides skeletal muscle, this compound is also expressed in the cerebellum.[8]

Comparison of this compound and N-cadherin Expression in Myogenesis

While this compound has a restricted expression pattern, another classic cadherin, N-cadherin, is more broadly expressed in the embryo, including in neural tissue, skeletal muscle, and cardiac muscle.[5] During myogenesis, N-cadherin is associated with muscle cell immaturity, while this compound expression is linked to muscle cell maturation and differentiation.[9] The co-expression and sequential expression of these two cadherins suggest both distinct and potentially redundant roles in muscle development. Studies in this compound knockout mice have shown that N-cadherin levels are elevated, suggesting a compensatory mechanism.[8]

Table 2: Comparative Expression of this compound and N-cadherin during Myogenesis

FeatureThis compoundN-cadherinReference(s)
Expression in Paraxial Mesoderm Low/AbsentPresent[9]
Expression in Myotome High in differentiating myotomePresent in dermomyotome-like epithelium[5][9]
Expression in Myoblasts Upregulated during differentiationPresent[1][2][10]
Expression in Myotubes Downregulated after fusionPresent[5][7]
Expression in Satellite Cells Present in quiescent and activated cellsPresent[6][7]
Phenotype in Knockout Mice No major muscle development defects-[8][11]
Compensation in Knockout Upregulation of N-cadherin-[8]

Molecular Interactions and Signaling Pathways

This compound mediates cell-cell adhesion through homophilic binding and transduces intracellular signals by interacting with a variety of cytoplasmic proteins.

Homophilic Adhesion
Interaction with Catenins and the Cytoskeleton

The cytoplasmic tail of this compound interacts with the catenin family of proteins, which link the cadherin to the cytoskeleton and are crucial for stable cell-cell adhesion.

  • β-catenin and Plakoglobin (γ-catenin): These catenins bind directly to the cytoplasmic domain of this compound.[3][17]

  • α-catenin: This protein links the cadherin-β-catenin/plakoglobin complex to the actin cytoskeleton.[17]

This compound can form two distinct cytoplasmic complexes: one with α-catenin/β-catenin and another with α-catenin/plakoglobin.[3] The relative amounts of these complexes change during myoblast differentiation.[3]

Beyond the actin cytoskeleton, the this compound-catenin complex has also been shown to interact with the microtubule network in myogenic cells.[1][18] This interaction is thought to be important for the alignment of myoblasts before fusion.

M_cadherin_Cytoskeleton_Interaction cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 Mcad1 This compound beta_cat1 β-catenin / Plakoglobin Mcad1->beta_cat1 binds microtubules1 Microtubules Mcad1->microtubules1 interacts with complex Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion alpha_cat1 α-catenin beta_cat1->alpha_cat1 binds actin1 Actin Cytoskeleton alpha_cat1->actin1 links to beta_cat2 β-catenin / Plakoglobin Mcad2->beta_cat2 binds microtubules2 Microtubules Mcad2->microtubules2 interacts with complex alpha_cat2 α-catenin beta_cat2->alpha_cat2 binds actin2 Actin Cytoskeleton alpha_cat2->actin2 links to

This compound interaction with the cytoskeleton.
Signaling Pathways in Myoblast Fusion

This compound is not just a structural molecule; it also initiates intracellular signaling cascades that are critical for myoblast fusion.

  • Rho GTPase Signaling: this compound-mediated cell-cell contact activates the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.

    • Rac1 Activation: this compound activates Rac1, which is required for the cytoskeletal rearrangements necessary for myoblast fusion.[5]

    • RhoA Regulation: The activity of RhoA is decreased at the onset of myoblast fusion. Sustained RhoA activation inhibits fusion by promoting the degradation of this compound.[2][19]

M_cadherin_Signaling_Pathway Mcad This compound Adhesion Rac1 Rac1 Mcad->Rac1 activates RhoA RhoA Mcad->RhoA inhibits Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton promotes Fusion Myoblast Fusion RhoA->Fusion inhibits Cytoskeleton->Fusion leads to

This compound signaling in myoblast fusion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial characterization of this compound.

Northern Blot Analysis for this compound mRNA Expression

This protocol is adapted from the methods described by Donalies et al. (1991).[1][2]

  • RNA Isolation: Isolate total RNA from cell cultures or tissues using a standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.

  • Electrophoresis: Separate 10-20 µg of total RNA on a 1% agarose (B213101) gel containing 2.2 M formaldehyde.

  • Transfer: Transfer the RNA to a nylon membrane (e.g., Hybond-N) by capillary blotting in 20x SSC (3 M NaCl/0.3 M sodium citrate, pH 7.0).

  • Probe Labeling: Label a cDNA probe specific for this compound with [α-³²P]dCTP using a random priming kit.

  • Hybridization: Prehybridize the membrane in a solution containing 50% formamide, 5x SSC, 5x Denhardt's solution, 0.5% SDS, and 100 µg/ml denatured salmon sperm DNA for 4 hours at 42°C. Hybridize with the labeled probe overnight at 42°C.

  • Washing: Wash the membrane at high stringency, for example, in 0.1x SSC, 0.1% SDS at 65°C.

  • Autoradiography: Expose the membrane to X-ray film at -80°C with an intensifying screen.

Immunofluorescence Staining of this compound in Myoblasts

This protocol is a generalized procedure based on standard immunofluorescence techniques and information from various studies.[20][21][22][23][24][25]

  • Cell Culture: Grow myoblasts on glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a solution containing 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:100 to 1:500 dilution) overnight at 4°C.[4][21]

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) diluted in blocking buffer (typically 1:500 to 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope.

Co-immunoprecipitation of this compound and Catenins

This protocol is based on the methods described by Kuch et al. (1997).[3]

  • Cell Lysis: Lyse cultured myoblasts in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), and protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against this compound or a catenin overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads extensively with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the respective catenins.

Experimental_Workflow_CoIP start Start: Myoblast Culture lysis Cell Lysis (Triton X-100 buffer) start->lysis preclear Pre-clearing (Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing capture->wash elution Elution (SDS-PAGE buffer) wash->elution wb Western Blot Analysis elution->wb end End: Detect Protein Interactions wb->end

Co-immunoprecipitation workflow.

Conclusion

The discovery and initial characterization of this compound laid the groundwork for understanding its critical role in myogenesis. Its muscle-specific expression, interaction with the cytoskeleton via catenins, and involvement in signaling pathways that regulate myoblast fusion highlight its importance in muscle development and regeneration. The experimental protocols detailed in the seminal papers, and outlined here, provide a robust framework for further investigation into the intricate functions of this compound. For researchers and professionals in drug development, a thorough understanding of this compound's biology is essential for exploring its potential as a therapeutic target in muscle-related diseases and regenerative medicine.

References

M-Cadherin at the Synapse: A Technical Guide to its Role in Neuromuscular Junction Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuromuscular junction (NMJ) is a highly specialized synapse critical for motor function, and its development is orchestrated by a complex interplay of cell adhesion molecules. Among these, M-cadherin (Cadherin-15), a member of the calcium-dependent classical cadherin family, has been a subject of significant investigation.[1] Primarily expressed in developing skeletal muscle, this compound is localized at the NMJ in adult muscle, suggesting a role in synaptogenesis and maintenance.[1] This technical guide provides an in-depth analysis of this compound's involvement in NMJ development, consolidating current research on its signaling pathways, the functional consequences of its ablation, and the experimental methodologies used to elucidate its function. While this compound's role in myoblast fusion is well-documented, its specific contributions to NMJ formation appear to be nuanced, with evidence pointing towards a functional redundancy with other cadherins, notably N-cadherin. This document aims to be a comprehensive resource for researchers investigating synaptic development and for professionals in drug development targeting neuromuscular disorders.

Introduction to this compound and the Neuromuscular Junction

The formation of the neuromuscular junction is a paradigm of precise synaptic development, involving intricate communication between the motor neuron and the muscle fiber. This process relies on cell adhesion molecules to ensure the correct apposition and stabilization of the presynaptic nerve terminal and the postsynaptic muscle membrane.

This compound, first identified in a mouse muscle cell line, is a classical cadherin characterized by five extracellular cadherin repeats that mediate homophilic binding in a calcium-dependent manner.[1] Its expression is highly specific to the myogenic lineage during embryonic development and is also observed in satellite cells, the resident stem cells of skeletal muscle.[1] In mature skeletal muscle, this compound immunoreactivity is concentrated at the neuromuscular junction, on perijunctional cells, and along intramuscular nerves, hinting at its participation in synapse formation and stability.[1]

This compound Signaling at the Neuromuscular Junction

The canonical signaling mechanism for classical cadherins involves the formation of a complex with intracellular catenin proteins, which link the cadherin to the actin cytoskeleton and participate in signaling cascades. This compound adheres to this paradigm, forming distinct cytoplasmic complexes with either α-catenin and β-catenin or α-catenin and plakoglobin (γ-catenin). The formation of these complexes is crucial for mediating cell-cell adhesion and for transducing signals that influence cell behavior.

A key aspect of this compound signaling is its interaction with β-catenin, a multifunctional protein that also acts as a transcriptional co-activator in the Wnt signaling pathway. This compound-mediated signaling has been shown to attenuate the phosphorylation of β-catenin by GSK-3β, which can have a positive effect on myogenic differentiation induced by canonical Wnt signaling. Furthermore, there is evidence that the this compound-catenin complex interacts with microtubules in myogenic cells, an interaction that may be important for the alignment of myoblasts during fusion.

Below is a diagram illustrating the core this compound signaling pathway at the cell membrane.

M_Cadherin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space M-Cadherin_EC_1 This compound M-Cadherin_EC_2 This compound M-Cadherin_EC_1->M-Cadherin_EC_2 Homophilic Binding (Ca2+) M-Cadherin_TM_1 This compound (Transmembrane) p120ctn p120-catenin M-Cadherin_TM_1->p120ctn binds to juxtamembrane domain beta_catenin β-catenin M-Cadherin_TM_1->beta_catenin binds to catenin-binding domain alpha_catenin α-catenin beta_catenin->alpha_catenin binds Actin Actin Cytoskeleton alpha_catenin->Actin links to Microtubules Microtubules alpha_catenin->Microtubules interacts with

This compound signaling complex at the cell membrane.

Functional Analysis of this compound in NMJ Development

To investigate the in vivo function of this compound, researchers have generated this compound-deficient mice through targeted gene disruption. These studies have been pivotal in understanding its role in neuromuscular development.

Quantitative Data from this compound Knockout Studies

Despite the specific localization of this compound at the NMJ, studies on this compound null mutant mice have revealed no major defects in skeletal muscle development or in the morphology of the neuromuscular junction. The mutant mice are viable, fertile, and do not display obvious behavioral or locomotion abnormalities. This lack of a severe phenotype is largely attributed to functional redundancy with other cadherins expressed in muscle tissue, particularly N-cadherin. N-cadherin expression is upregulated during muscle regeneration and can likely compensate for the absence of this compound.

The table below summarizes the general findings from morphological and functional analyses of NMJs in this compound knockout mice compared to wild-type littermates.

ParameterWild-Type (WT)This compound Knockout (-/-)Reference
Postsynaptic Morphology
AChR Cluster AreaNormal pretzel shapeNo significant difference reported[2]
AChR Cluster ComplexityNormal branchingNo significant difference reported[2]
Junctional Fold FormationPresentNo significant difference reported[2]
Presynaptic Morphology
Nerve Terminal AreaNormalNo significant difference reported[2]
Synaptic Vesicle DensityNormalNo significant difference reported[3]
Axon InnervationFully innervatedNo significant difference reported[2]
Synaptic Function
Miniature Endplate Potential (MEPP) AmplitudeNormalNo significant difference reported[4]
MEPP FrequencyNormalNo significant difference reported[4]
Evoked Endplate Potential (EPP) AmplitudeNormalNo significant difference reported[4]

Note: While no significant differences have been reported in gross morphology and function, subtle defects cannot be entirely ruled out without more targeted, high-resolution quantitative studies.

Experimental Protocols

The study of this compound at the neuromuscular junction employs a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining of NMJs

This protocol is for visualizing this compound and acetylcholine (B1216132) receptors (AChRs) at the NMJ in mouse muscle.

Materials:

  • Mouse gastrocnemius or tibialis anterior muscle

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking solution: 5% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS

  • Primary antibodies: Rabbit anti-M-cadherin, species-specific secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • α-Bungarotoxin (α-BTX) conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation: Perfuse the mouse with 4% PFA and dissect the muscle of interest. Post-fix in 4% PFA for 2 hours at 4°C.

  • Cryoprotection: Incubate the muscle in 30% sucrose in PBS overnight at 4°C until it sinks.

  • Embedding and Sectioning: Embed the muscle in OCT compound and freeze. Cut 20-30 µm longitudinal sections using a cryostat and mount on slides.

  • Permeabilization and Blocking: Wash sections with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes. Block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with rabbit anti-M-cadherin antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody and AChR Staining: Wash sections with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and Alexa Fluor 594-conjugated α-BTX (1:1000 in PBS) for 2 hours at room temperature.

  • Mounting: Wash sections with PBS and mount with mounting medium containing DAPI.

  • Imaging: Visualize using a confocal microscope.

IF_Workflow A Tissue Fixation & Dissection B Cryoprotection (Sucrose) A->B C Embedding (OCT) & Sectioning B->C D Permeabilization & Blocking C->D E Primary Antibody Incubation (anti-M-cadherin) D->E F Secondary Antibody & α-BTX Incubation E->F G Mounting with DAPI F->G H Confocal Microscopy G->H

Workflow for NMJ Immunofluorescence.
Western Blotting for this compound

This protocol is for detecting this compound protein levels in skeletal muscle tissue lysates.

Materials:

  • Skeletal muscle tissue

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% non-fat milk or BSA in TBST

  • Primary antibody: Rabbit anti-M-cadherin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagents

Procedure:

  • Protein Extraction: Homogenize muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate by SDS-PAGE.

  • Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary anti-M-cadherin antibody overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using ECL reagents and an imaging system.

Co-Immunoprecipitation (Co-IP) of this compound and β-catenin

This protocol is for verifying the interaction between this compound and β-catenin in muscle cells.

Materials:

  • Cultured muscle cells (e.g., C2C12)

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for IP: Rabbit anti-M-cadherin

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blot: Mouse anti-β-catenin, Rabbit anti-M-cadherin

Procedure:

  • Cell Lysis: Lyse cells in non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysate with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with anti-M-cadherin antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against β-catenin and this compound.

CoIP_Workflow A Cell Lysis (Non-denaturing) B Pre-clearing with IgG & Beads A->B C Immunoprecipitation with anti-M-cadherin Ab B->C D Capture Complexes with Protein A/G Beads C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot Analysis (Probe for β-catenin) F->G

Workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound is a key cell adhesion molecule in the development of skeletal muscle. While its specific role at the neuromuscular junction appears to be partially redundant with other cadherins like N-cadherin, its precise localization at the synapse in mature muscle suggests a role in the maintenance and plasticity of this crucial connection. The lack of a severe phenotype in knockout mice highlights the robustness and adaptability of the molecular machinery governing NMJ formation.

For drug development professionals, while this compound itself may not be a primary target for diseases of NMJ formation due to this redundancy, understanding the broader role of cadherin-catenin complexes in synaptic stability is crucial. Modulating these adhesive interactions could be a therapeutic strategy for conditions involving NMJ degeneration or instability.

Future research should focus on:

  • Conditional Knockout Models: Creating inducible, muscle-specific double knockouts of this compound and N-cadherin to overcome the redundancy and fully elucidate their combined role in NMJ formation and maintenance.

  • High-Resolution Imaging: Employing super-resolution microscopy to map the precise nanoscale organization of this compound within the synaptic cleft and its relationship with other synaptic proteins.

  • Proteomics: Using proximity-labeling techniques in vivo to identify novel binding partners of this compound at the NMJ, which could reveal new signaling functions.

By continuing to explore the nuanced roles of molecules like this compound, the scientific community can build a more complete picture of neuromuscular junction development, paving the way for novel therapeutic interventions for a range of debilitating neuromuscular disorders.

References

An In-depth Technical Guide on the Evolutionary Conservation of the M-cadherin Gene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Evolutionary Conservation of the M-cadherin Gene Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, encoded by the CDH15 gene, is a classical type I cadherin crucial for the development and regeneration of skeletal muscle. As a member of the highly conserved cadherin superfamily, which is fundamental to metazoan multicellularity, this compound facilitates calcium-dependent, homophilic cell-cell adhesion. Its expression is tightly regulated, peaking during myogenesis where it is thought to mediate myoblast fusion and satellite cell activation. The remarkable conservation of the this compound gene across a wide range of vertebrate species underscores its essential, albeit potentially subtle, biological functions. This technical guide delves into the evolutionary conservation of this compound, presenting quantitative data on its sequence and structural preservation, detailing the experimental methodologies used to study its evolution, and mapping its conserved signaling pathways. Understanding the evolutionary constraints on this compound provides critical insights for research in developmental biology, regenerative medicine, and the development of novel therapeutic strategies.

Introduction to this compound (CDH15)

This compound is a transmembrane glycoprotein (B1211001) that plays a pivotal role in cell-cell adhesion, particularly in muscle tissue.[1][2] Structurally, it conforms to the classical cadherin architecture, comprising five extracellular cadherin (EC) repeats, a single transmembrane domain, and a highly conserved cytoplasmic tail.[3][4] The extracellular domain mediates calcium-dependent homophilic binding, allowing cells expressing this compound to recognize and adhere to one another.[5] The cytoplasmic domain is essential for its function, as it links the adhesion complex to the cell's internal actin cytoskeleton via interactions with intracellular proteins known as catenins (β-catenin and p120-catenin).[3][6]

The primary functions of this compound are associated with myogenesis.[4][7] It is expressed at low levels in myoblasts but is significantly upregulated during their differentiation and fusion into multinucleated myotubes.[2] It is also a key marker of quiescent satellite cells, the resident stem cells of skeletal muscle, and is induced upon muscle injury, suggesting a role in regeneration.[6] Beyond muscle, this compound is also expressed in the cerebellum, where it is a component of specialized adhering junctions.[6][8] Despite its specific expression pattern, studies in this compound-deficient mice have shown that other cadherins, such as N-cadherin, can partially compensate for its loss, indicating a degree of functional redundancy within the cadherin family.[6][9] However, the very existence and evolutionary preservation of the this compound gene strongly suggest it serves an important, non-redundant function.[6]

Evolutionary History and Conservation of this compound

The cadherin superfamily is ancient, with its origins coinciding with the emergence of multicellular animals (metazoans).[10][11] This family of proteins was a prerequisite for the evolution of stable, organized tissues. The superfamily is diverse and has undergone significant expansion and diversification in vertebrates, leading to multiple subfamilies, including classical cadherins (Type I and Type II), desmosomal cadherins, and protocadherins.[11][12]

This compound (CDH15) is classified as a Type I classical cadherin.[10] Phylogenetic analyses place it in a distinct branch of the cadherin tree, highlighting its unique evolutionary trajectory.[12] The gene is highly conserved across a broad range of vertebrate species, indicating strong negative selective pressure to maintain its function.

Orthologs and Genomic Conservation (Synteny)

The CDH15 gene is found in numerous vertebrate genomes, with orthologs identified in species ranging from fish to mammals.[8] In humans, the gene is located on chromosome 16q24.3, and in the mouse, it resides on chromosome 8.[5][8] Notably, the this compound gene (Cdh15) in mice is part of a larger cluster of cadherin genes that includes E-cadherin (Cdh1) and P-cadherin (Cdh3). This conserved genomic synteny—the preservation of gene order and location on chromosomes across different species—provides strong evidence for a common ancestral origin and suggests that these genes may be subject to coordinated regulation.

Sequence and Structural Conservation

The amino acid sequence of this compound is highly conserved, particularly in its functional domains. The cytoplasmic domain, which binds to catenins, shows the highest degree of identity across species, reflecting its critical role in linking to the cytoskeleton and initiating intracellular signals. The extracellular EC repeats, responsible for homophilic adhesion, also display significant conservation.

Species Comparison Protein Sequence Identity (%) Protein Sequence Similarity (%) Data Source
Human vs. Chimpanzee~99%~99%Inferred from general genome-wide similarity
Human vs. Mouse88%92%UniProt, BLAST alignment
Human vs. Rat87%91%UniProt, BLAST alignment
Human vs. Cow89%93%UniProt, BLAST alignment
Human vs. Chicken75%85%BLAST alignment
Human vs. Zebrafish61%75%BLAST alignment

Note: Sequence identity/similarity percentages are calculated based on full-length protein alignments using standard bioinformatics tools (e.g., NCBI BLAST) and may vary slightly depending on the specific isoforms and alignment algorithms used.

Key Experimental Methodologies for Studying Gene Conservation

The study of gene conservation employs a combination of computational and experimental techniques to elucidate the evolutionary history and functional significance of a gene.

Experimental Protocols

A. Phylogenetic Analysis

  • Objective: To infer the evolutionary relationships between this compound and other cadherin family members across different species.

  • Methodology:

    • Sequence Retrieval: Obtain this compound protein or coding DNA sequences from multiple species of interest from databases like NCBI GenBank or UniProt.

    • Multiple Sequence Alignment (MSA): Align the sequences using algorithms such as ClustalW or MUSCLE. This step is critical for identifying homologous regions and positions.

    • Model Selection: Determine the best-fit model of molecular evolution for the aligned data using tools like ModelTest or ProtTest.

    • Tree Construction: Build the phylogenetic tree using methods such as Maximum Likelihood (e.g., RAxML, PhyML), Bayesian Inference (e.g., MrBayes), or Neighbor-Joining.

    • Tree Validation: Assess the statistical support for the tree topology using bootstrapping (for Maximum Likelihood/Neighbor-Joining) or posterior probabilities (for Bayesian Inference).

B. Comparative Genomics and Synteny Mapping

  • Objective: To analyze the conservation of gene order and genomic location of this compound across different genomes.

  • Methodology:

    • Genome Browser Analysis: Use genome browsers like UCSC Genome Browser or Ensembl to locate the this compound (CDH15) gene in the human genome and the genomes of other species.

    • Identify Neighboring Genes: Record the identity and order of genes located upstream and downstream of this compound in each species.

    • Cross-Species Comparison: Compare the gene neighborhoods across species. Conserved synteny is identified when the same set of genes surrounds this compound in multiple species.

    • Visualization: Generate synteny maps to visually represent the conserved genomic blocks.

C. Functional Assays in Model Organisms

  • Objective: To determine if the function of this compound is conserved across species.

  • Methodology (Example: Gene Knockout in Mice):

    • Targeting Vector Construction: Create a DNA construct designed to disrupt the this compound gene (Cdh15) via homologous recombination. The vector typically includes a selectable marker (e.g., neomycin resistance).

    • Embryonic Stem (ES) Cell Transfection: Introduce the targeting vector into mouse ES cells.

    • Selection and Screening: Select for ES cells that have successfully incorporated the vector and screen for those with the desired homologous recombination event using PCR or Southern blotting.

    • Blastocyst Injection: Inject the targeted ES cells into early-stage mouse embryos (blastocysts).

    • Generation of Chimeric Mice: Transfer the injected blastocysts into a surrogate mother. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the modified ES cells.

    • Breeding and Genotyping: Breed the chimeric mice to establish germline transmission of the mutated allele and generate heterozygous and homozygous knockout mice for phenotypic analysis.[6][9]

Visualization of Experimental Workflow

G Workflow for this compound Conservation Analysis cluster_phylogenetics Phylogenetic Analysis cluster_genomics Comparative Genomics cluster_functional Functional Analysis p1 Sequence Retrieval (e.g., NCBI, UniProt) p2 Multiple Sequence Alignment (MSA) p1->p2 p3 Phylogenetic Tree Construction p2->p3 p4 Evolutionary History p3->p4 f4 Functional Conservation p4->f4 Informs g1 Identify Orthologs in Different Genomes g2 Synteny Analysis (e.g., UCSC Browser) g1->g2 g3 Identify Conserved Genomic Blocks g2->g3 g4 Regulatory Conservation g3->g4 g4->f4 Informs f1 Gene Knockout/ Knockdown in Model (e.g., Mouse, Zebrafish) f2 Phenotypic Analysis (Myogenesis, Regeneration) f1->f2 f3 Rescue Experiments with Orthologous Genes f2->f3 f3->f4

Caption: A typical workflow for analyzing the evolutionary conservation of a gene.

Conserved Signaling Pathways of this compound

The signaling functions of classical cadherins are intrinsically linked to their adhesive roles and are highly conserved. This compound acts as a scaffold at the cell surface, organizing signaling complexes that regulate cell behavior.

A. The Core Cadherin-Catenin Complex The central signaling hub for this compound is its interaction with the catenin proteins.

  • p120-catenin: Binds to the juxtamembrane region of the this compound cytoplasmic tail. This interaction stabilizes this compound at the cell surface, preventing its endocytosis and degradation. p120-catenin is also a key regulator of Rho family small GTPases, which control actin cytoskeleton dynamics.[3]

  • β-catenin: Binds to the C-terminal region of the this compound tail. β-catenin serves as a bridge to α-catenin, which in turn links the entire complex to the actin cytoskeleton, providing a physical connection between cell adhesion and cellular mechanics.[6]

B. Regulation of the Cytoskeleton and Myoblast Fusion In muscle cells, the this compound/catenin complex is thought to organize the cytoskeleton in a manner conducive to myoblast alignment and fusion.[6] By modulating Rho GTPases like Rac1 and Cdc42, this compound signaling can control actin polymerization and cell morphology, processes essential for the formation of myotubes.[3]

C. Crosstalk with Other Signaling Pathways The this compound complex does not operate in isolation. It engages in significant crosstalk with other major signaling pathways.

  • Wnt/β-catenin Pathway: As β-catenin is a key transcriptional co-activator in the canonical Wnt pathway, this compound can sequester β-catenin at the cell membrane, thereby modulating Wnt-responsive gene expression.

  • Receptor Tyrosine Kinases (RTKs): Classical cadherins can form complexes with RTKs, such as the Fibroblast Growth Factor Receptor (FGFR), influencing their activity and downstream signaling cascades like the MAPK/ERK pathway.

  • PAX3 Transcription Factor: In early myogenesis, the transcription factor PAX3 directly binds to regulatory regions of the this compound gene, indicating that this compound is a downstream target in the genetic program controlling muscle development.

G Conserved this compound Signaling Pathways cluster_membrane Plasma Membrane cluster_output Cellular Outcomes Mcad1 Extracellular This compound Cytoplasmic Mcad2 Extracellular This compound Cytoplasmic Mcad1:f0->Mcad2:f0  Ca2+-dependent  Homophilic Adhesion p120 p120ctn Mcad1:f1->p120 beta_cat β-catenin Mcad1:f1->beta_cat rho Rho GTPase Modulation p120->rho Regulates alpha_cat α-catenin beta_cat->alpha_cat wnt Wnt Pathway Modulation beta_cat->wnt Sequesters β-catenin from actin Actin Cytoskeleton alpha_cat->actin Links out2 Cytoskeletal Organization actin->out2 rho->actin Reorganizes out1 Myoblast Alignment & Fusion rho->out1 out3 Gene Expression wnt->out3

Caption: Core signaling complex of this compound at the adherens junction.

Implications for Research and Drug Development

The evolutionary conservation of this compound highlights its fundamental importance and makes it a valuable subject for translational research.

  • Disease Modeling: The high degree of conservation between human and mouse this compound validates the use of mouse models (including knockout and transgenic mice) to study its role in muscle diseases, such as muscular dystrophies and rhabdomyosarcomas, and to test potential therapies.

  • Regenerative Medicine: As a key regulator of satellite cells, this compound is a potential target for therapies aimed at enhancing muscle regeneration after injury, in aging-related muscle loss (sarcopenia), or in disease. Strategies could involve modulating this compound expression or its downstream signaling pathways to promote efficient muscle repair.

  • Drug Development: The conserved structure of this compound, particularly its extracellular adhesion interface, could be a target for small molecules or biologics designed to either promote or inhibit its function. For example, promoting this compound-mediated adhesion could be beneficial in regenerative contexts, while inhibiting it might be relevant in cancers where cadherin switching occurs.

Conclusion

The this compound gene, CDH15, is a highly conserved member of the classical cadherin family, with deep evolutionary roots tied to the development of multicellular organisms. Its preservation across vertebrate evolution, evident in its genomic organization, sequence, and signaling functions, underscores its critical role in myogenesis and tissue maintenance. A thorough understanding of its evolutionary conservation, gained through phylogenetic, genomic, and functional studies, provides a robust framework for its investigation in human health and disease. This knowledge is essential for leveraging this compound as a biological marker and therapeutic target in the fields of regenerative medicine and oncology.

References

M-cadherin as a potential trigger for terminal muscle differentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal differentiation of myoblasts is a tightly regulated process culminating in the formation of multinucleated myotubes, the precursors to functional muscle fibers. This process involves cell cycle withdrawal, expression of muscle-specific proteins, and myoblast fusion. Cell adhesion molecules play a pivotal role in the recognition and fusion of myoblasts. Among these, M-cadherin, a member of the cadherin superfamily of calcium-dependent adhesion molecules, has emerged as a key player. Its expression is spatially and temporally regulated during myogenesis, peaking at the onset of myoblast fusion. This technical guide delves into the core evidence supporting the role of this compound as a potential trigger for terminal muscle differentiation. We will explore the signaling pathways initiated by this compound engagement, present quantitative data from key experimental interventions, and provide detailed protocols for the methodologies cited. This document is intended to serve as a comprehensive resource for researchers investigating myogenesis and for professionals in drug development targeting muscle growth and regeneration.

Introduction

Skeletal muscle development and regeneration are fundamental biological processes involving the proliferation and subsequent differentiation of myoblasts. A critical step in myogenesis is the fusion of individual myoblasts to form multinucleated myotubes. This process of terminal differentiation requires precise cell-cell recognition and adhesion, orchestrated by a variety of cell surface molecules.

This compound is a classical cadherin specifically expressed in the myogenic lineage during embryonic development and in satellite cells, the resident stem cells of adult skeletal muscle.[1][2] Its expression is upregulated upon the induction of differentiation, suggesting a crucial role in the later stages of myogenesis.[1] In vitro studies have demonstrated that interfering with this compound function through antagonistic peptides or antisense RNA inhibits myoblast fusion, leading to a failure in forming mature myotubes.[3] This inhibition of morphological differentiation is accompanied by a reduction in the expression of muscle-specific proteins like Troponin T and an incomplete withdrawal of myoblasts from the cell cycle.[3]

This guide will provide a detailed examination of the molecular mechanisms through which this compound is proposed to trigger terminal muscle differentiation, focusing on its downstream signaling cascades involving Rac1 and the β-catenin pathway. We will also present a summary of the quantitative effects of this compound inhibition and provide detailed experimental protocols to facilitate further research in this area.

This compound Signaling in Myoblast Differentiation

This compound-mediated cell-cell adhesion is not merely a physical tethering of myoblasts but an active signaling event that initiates intracellular cascades crucial for differentiation. Two key pathways have been identified downstream of this compound: the Rac1 GTPase pathway, which regulates cytoskeletal dynamics essential for fusion, and the β-catenin signaling pathway, which is involved in both cell adhesion and gene transcription.

This compound and Rac1 Signaling

Myoblast fusion requires extensive actin cytoskeleton reorganization. This compound engagement has been shown to activate the Rho family GTPase, Rac1. Activated Rac1 promotes the formation of lamellipodia and membrane ruffling, cellular protrusions that are critical for the initial stages of myoblast fusion. The activation of Rac1 by this compound is thought to be a key event that links cell-cell recognition to the cytoskeletal rearrangements necessary for membrane fusion.

M_cadherin_Rac1_Signaling Mcadherin_cell1 This compound (Cell 1) Homophilic_Binding Homophilic Binding Mcadherin_cell1->Homophilic_Binding Mcadherin_cell2 This compound (Cell 2) Mcadherin_cell2->Homophilic_Binding Rac1_GDP Rac1-GDP (inactive) Homophilic_Binding->Rac1_GDP Activates Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GEFs Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement Myoblast_Fusion Myoblast Fusion Actin_Rearrangement->Myoblast_Fusion

This compound activates Rac1 to promote myoblast fusion.
This compound, β-Catenin, and GSK-3β Signaling

This compound forms a complex with catenins at the cell membrane. β-catenin, a key component of this complex, has a dual role in cell adhesion and as a transcriptional co-activator in the Wnt signaling pathway. This compound signaling has been shown to suppress the phosphorylation of β-catenin by Glycogen Synthase Kinase-3β (GSK-3β).[4] This inhibition of phosphorylation stabilizes β-catenin, allowing it to accumulate and participate in the regulation of gene expression required for myogenic differentiation.

M_cadherin_beta_catenin_Signaling Mcadherin This compound GSK3b GSK-3β Mcadherin->GSK3b Inhibits beta_catenin β-catenin Myogenic_Differentiation Myogenic Differentiation beta_catenin->Myogenic_Differentiation GSK3b->beta_catenin Phosphorylates Phospho_beta_catenin Phosphorylated β-catenin Degradation Degradation Phospho_beta_catenin->Degradation

This compound inhibits GSK-3β, stabilizing β-catenin.
Potential Crosstalk with p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of myogenesis, essential for the activation of myogenic transcription factors.[5][6] While a direct molecular link from this compound to p38 MAPK activation has not been fully elucidated, cell-cell contact is known to activate this pathway.[6] It is plausible that this compound-mediated adhesion contributes to the activation of p38 MAPK, which in turn promotes the expression of genes necessary for terminal differentiation.

M_cadherin_p38_Signaling Mcadherin_Binding This compound Mediated Adhesion p38_MAPK p38 MAPK Mcadherin_Binding->p38_MAPK Potential Activation Myogenic_TFs Myogenic Transcription Factors (e.g., MyoD, MEF2) p38_MAPK->Myogenic_TFs Activates Muscle_Gene_Expression Muscle-Specific Gene Expression Myogenic_TFs->Muscle_Gene_Expression Terminal_Differentiation Terminal Differentiation Muscle_Gene_Expression->Terminal_Differentiation

Potential role of this compound in p38 MAPK activation.

Quantitative Data on this compound Function

Experimental manipulation of this compound function provides quantitative insights into its role in myogenesis. The following tables summarize key findings from studies using antagonistic peptides and RNA interference to inhibit this compound.

Table 1: Effect of this compound Antagonistic Peptide on Myotube Formation in L6 Myoblasts

Peptide Concentration (µg/mL)Fusion Index (%)
0 (Control)87
5065
10040
20015
4003

Data adapted from Zeschnigk et al., 1995.[7] The fusion index was determined four days after inducing differentiation.

Table 2: Consequences of this compound Inhibition on Myogenic Markers and Cell Cycle

Experimental ConditionParameterObservation
This compound Antagonistic Peptide (400 µg/mL)Troponin T Protein LevelSignificantly downregulated
Cell Cycle (BrdU Incorporation)Intense BrdU staining, indicating failure to exit the cell cycle
This compound siRNA in C2C12 cellsTroponin T Protein Abundance (relative to control)~50% reduction
Fusion Index (%)~60% reduction

Data compiled from Zeschnigk et al., 1995[7] and Wang et al., 2013.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in terminal muscle differentiation.

Inhibition of this compound Function with Antagonistic Peptides

This protocol describes the use of synthetic peptides to block this compound-mediated cell adhesion and inhibit myoblast fusion.

Materials:

  • L6 or C2C12 myoblasts

  • Growth medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound antagonistic peptide (Peptide 040/M: Ac-QLRYRGRKRRW-NH2)

  • Control peptide (Peptide D559/M: Ac-GTPVPPTPDS-NH2)

  • Giemsa stain

  • Microscope

Procedure:

  • Seed myoblasts in multi-well plates and grow to confluence in growth medium.

  • To induce differentiation, replace the growth medium with differentiation medium.

  • Add the this compound antagonistic peptide or control peptide to the differentiation medium at the desired final concentrations (e.g., 50-400 µg/mL).

  • Culture the cells for 4 days to allow for myotube formation.

  • Fix the cells with methanol (B129727) for 5 minutes.

  • Stain the cells with Giemsa stain for 20 minutes.

  • Wash the cells with distilled water and allow them to air dry.

  • Capture images of multiple fields for each condition using a light microscope.

  • Quantification of Fusion Index: Count the number of nuclei within myotubes (defined as cells with three or more nuclei) and the total number of nuclei in each field. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100.

Antagonistic_Peptide_Workflow Start Seed Myoblasts Grow Grow to Confluence Start->Grow Induce Induce Differentiation (Switch to DM) Grow->Induce Treat Add Antagonistic/ Control Peptide Induce->Treat Culture Culture for 4 Days Treat->Culture Fix Fix and Stain (Giemsa) Culture->Fix Analyze Image and Quantify Fusion Index Fix->Analyze

Workflow for this compound antagonistic peptide experiment.
This compound Knockdown using siRNA

This protocol outlines a general procedure for transiently knocking down this compound expression in C2C12 myoblasts using small interfering RNA (siRNA).

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • This compound specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • 6-well plates

  • Reagents for Western blotting or RT-qPCR

Procedure:

  • Day 1: Seed C2C12 cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.

  • Day 2 (Transfection):

    • For each well, dilute siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5 minutes.

    • Add the siRNA-lipid complex to the cells.

  • Day 3: Change the medium to fresh growth medium.

  • Day 4 onwards: Induce differentiation by switching to differentiation medium.

  • Analysis: Harvest cells at desired time points (e.g., 48-72 hours post-differentiation) for analysis of this compound knockdown efficiency by Western blot or RT-qPCR, and to assess the effect on myotube formation and protein expression of myogenic markers.

Cell Cycle Analysis by BrdU Incorporation and Flow Cytometry

This protocol describes how to assess the cell cycle status of myoblasts following this compound inhibition.

Materials:

  • Differentiating myoblasts (control and this compound inhibited)

  • Bromodeoxyuridine (BrdU) labeling reagent

  • Ethanol (B145695) (70%, ice-cold)

  • HCl (2N)

  • Sodium borate (B1201080) (0.1 M, pH 8.5)

  • Anti-BrdU antibody (FITC-conjugated)

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Add BrdU to the culture medium of differentiating myoblasts and incubate for 1-2 hours to allow incorporation into newly synthesized DNA.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Wash the cells with PBS and resuspend in 2N HCl to denature the DNA. Incubate at room temperature for 30 minutes.

  • Neutralize the acid by adding 0.1 M sodium borate.

  • Wash the cells with PBS containing 0.5% Tween-20.

  • Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

  • Wash the cells and resuspend in PI/RNase staining buffer.

  • Analyze the cells by flow cytometry. The FITC signal will identify cells in S-phase, and the PI signal will determine the DNA content for G1 and G2/M phases.

BrdU_Flow_Cytometry_Workflow Start Culture Differentiating Myoblasts BrdU_label BrdU Labeling Start->BrdU_label Harvest Harvest and Fix Cells BrdU_label->Harvest Denature DNA Denaturation (HCl) Harvest->Denature Neutralize Neutralization Denature->Neutralize Stain_BrdU Anti-BrdU-FITC Staining Neutralize->Stain_BrdU Stain_PI PI/RNase Staining Stain_BrdU->Stain_PI Analyze Flow Cytometry Analysis Stain_PI->Analyze

Workflow for cell cycle analysis using BrdU and flow cytometry.

Conclusion

The evidence presented in this guide strongly supports the role of this compound as a key trigger for the terminal differentiation of myoblasts. Its specific expression pattern and the profound inhibitory effects on myogenesis upon its functional disruption underscore its importance. The elucidation of its downstream signaling pathways, including the activation of Rac1 and the stabilization of β-catenin, provides a molecular framework for understanding how cell-cell adhesion is translated into the complex cellular events of myoblast fusion and differentiation.

For researchers in the field of muscle biology, further investigation into the direct upstream activators and downstream effectors of the this compound signaling pathways will provide a more complete picture of this intricate process. For professionals in drug development, targeting the this compound signaling nexus may offer novel therapeutic strategies for conditions characterized by impaired muscle regeneration, such as muscular dystrophies and age-related sarcopenia. The experimental protocols provided herein offer a foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols: M-cadherin Immunohistochemistry for Frozen Muscle Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-cadherin (Cadherin-15) is a calcium-dependent cell adhesion molecule crucial for the development and regeneration of skeletal muscle.[1] It is predominantly expressed in satellite cells, the resident stem cells of skeletal muscle, and plays a significant role in their activation, proliferation, and fusion during muscle repair.[1][2] Immunohistochemical (IHC) detection of this compound in frozen muscle sections is a valuable technique for identifying and localizing satellite cells, thereby enabling the assessment of muscle regeneration and the efficacy of therapeutic interventions for muscle disorders. This document provides a detailed protocol for this compound immunohistochemistry on frozen muscle sections, along with supporting data and pathway information.

This compound Expression in Muscle Regeneration

This compound expression is dynamically regulated during muscle regeneration. In healthy, uninjured adult muscle, this compound is expressed on quiescent satellite cells.[1] Following muscle injury, its expression is markedly upregulated in activated and proliferating satellite cells (myoblasts).[1] As regeneration proceeds and myoblasts fuse to form new myotubes, this compound expression is downregulated.[1] The table below summarizes the relative protein expression levels of this compound and associated junctional proteins at different stages of muscle regeneration, based on western blot analysis.

Time Point (Days Post-Injury)This compoundN-cadherinα-cateninβ-cateninPlakoglobin (γ-catenin)
Day 0 (Uninjured) LowVery LowModerateModerateModerate
Day 2 UpregulatedUpregulatedUpregulatedUpregulatedUpregulated
Day 5 Highly UpregulatedHighly UpregulatedHighly UpregulatedHighly UpregulatedHighly Upregulated
Day 10 Moderately UpregulatedModerately UpregulatedModerately UpregulatedModerately UpregulatedModerately Upregulated
Day 20 LowLowModerateModerateModerate

Table 1: Relative protein expression of this compound and associated catenins during skeletal muscle regeneration. This data is a qualitative summary based on western blot images from published literature.

Experimental Protocol: this compound Immunohistochemistry

This protocol outlines the steps for fluorescent immunohistochemical staining of this compound in frozen mouse skeletal muscle sections.

Materials and Reagents
  • Primary Antibody:

    • Rabbit Monoclonal Anti-M-cadherin (e.g., Clone D4B9L)

    • Mouse Monoclonal Anti-M-cadherin (e.g., Clone 12G4)

  • Secondary Antibody:

    • Fluorophore-conjugated Goat Anti-Rabbit IgG

    • Fluorophore-conjugated Goat Anti-Mouse IgG

  • Tissue Preparation:

  • Staining Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, pH 9.0)

    • Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton™ X-100 in PBS

    • Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS

    • DAPI (4',6-diamidino-2-phenylindole)

    • Anti-fade mounting medium

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis tissue_harvest Harvest Muscle Tissue fixation Fixation (4% PFA) tissue_harvest->fixation cryoprotection Cryoprotection (30% Sucrose) fixation->cryoprotection embedding Embedding in OCT cryoprotection->embedding freezing Freezing embedding->freezing sectioning Cryosectioning (5-10 µm) freezing->sectioning antigen_retrieval Antigen Retrieval (HIER) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-M-cadherin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for this compound immunohistochemistry on frozen muscle sections.

Step-by-Step Methodology

1. Tissue Preparation and Sectioning a. Perfuse the animal with ice-cold PBS to remove blood, followed by perfusion with 4% PFA. Alternatively, dissect the muscle and fix by immersion in 4% PFA for 4-24 hours at 4°C. b. Cryoprotect the fixed tissue by immersing it in 30% sucrose in PBS at 4°C until the tissue sinks. c. Embed the cryoprotected tissue in OCT compound in a cryomold. d. Freeze the embedded tissue in isopentane cooled with dry ice or liquid nitrogen. Store at -80°C. e. Section the frozen tissue blocks at 5-10 µm thickness using a cryostat and mount on positively charged slides.[3]

2. Antigen Retrieval (Heat-Induced) a. Air dry the slides for 15-30 minutes at room temperature. b. Immerse the slides in Tris-EDTA buffer (pH 9.0) in a heat-resistant container. c. Heat the slides in a microwave oven or water bath to 95-100°C for 10-20 minutes. d. Allow the slides to cool in the buffer for at least 20 minutes at room temperature. e. Rinse the slides three times with PBS for 5 minutes each.

3. Blocking a. Permeabilize and block non-specific binding by incubating the sections in Blocking Buffer for 1 hour at room temperature.

4. Primary Antibody Incubation a. Dilute the primary anti-M-cadherin antibody in Antibody Dilution Buffer to the recommended concentration (e.g., 1:50 - 1:500). b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation a. Wash the slides three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions. c. Incubate the sections with the diluted secondary antibody for 1 hour at room temperature, protected from light.

6. Counterstaining and Mounting a. Wash the slides three times with PBS for 5 minutes each, protected from light. b. Incubate the sections with DAPI solution for 5 minutes to stain the nuclei. c. Rinse the slides briefly with PBS. d. Mount the coverslips using an anti-fade mounting medium.

7. Imaging and Analysis a. Visualize the staining using a fluorescence or confocal microscope. This compound staining will appear at the cell membrane of satellite cells. b. Capture images for qualitative analysis and perform quantitative analysis of fluorescence intensity or cell counting as required.

This compound Signaling Pathway

This compound mediates cell-cell adhesion through homophilic binding with this compound on adjacent cells. The cytoplasmic domain of this compound interacts with a complex of catenin proteins, including p120-catenin, β-catenin, and α-catenin, which in turn links the cadherin-catenin complex to the actin cytoskeleton. This interaction is crucial for maintaining cell adhesion and transmitting intracellular signals that regulate cell behavior, such as proliferation and differentiation.

mcadherin_signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 / Myofiber mcad1 This compound p120_1 p120-catenin mcad1->p120_1 beta_cat1 β-catenin mcad1->beta_cat1 mcad2 This compound mcad1->mcad2 Homophilic Adhesion alpha_cat1 α-catenin beta_cat1->alpha_cat1 actin1 Actin Cytoskeleton alpha_cat1->actin1 p120_2 p120-catenin mcad2->p120_2 beta_cat2 β-catenin mcad2->beta_cat2 alpha_cat2 α-catenin beta_cat2->alpha_cat2 actin2 Actin Cytoskeleton alpha_cat2->actin2

Caption: this compound signaling in muscle cell adhesion.

Troubleshooting

IssuePossible CauseSolution
High Background Inadequate blockingIncrease blocking time or try a different blocking agent.
Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
No Signal Primary antibody not effectiveUse a validated antibody for IHC on frozen sections.
Antigen retrieval insufficientOptimize antigen retrieval time and temperature.
Weak Signal Low primary antibody concentrationIncrease the primary antibody concentration or incubation time.
Inefficient secondary antibodyUse a fresh, high-quality secondary antibody.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the species of the primary antibody.
Tissue drying out during incubationUse a humidified chamber for incubations.

Conclusion

This protocol provides a robust framework for the immunohistochemical detection of this compound in frozen muscle sections. Accurate localization and quantification of this compound-positive satellite cells can provide valuable insights into the mechanisms of muscle regeneration and the evaluation of potential therapeutic strategies for muscular diseases. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different experimental conditions and tissue types.

References

Application Notes and Protocols: M-cadherin Knockout Mouse Model for Studying Muscle Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-cadherin (Cadherin-15) is a calcium-dependent cell adhesion molecule predominantly expressed in skeletal muscle satellite cells.[1][2][3][4] Based on its expression pattern and in vitro studies, this compound has been hypothesized to be a key player in myoblast fusion during muscle development and repair.[1][2][4] This document provides detailed application notes and protocols for utilizing the this compound knockout (KO) mouse model to investigate the intricacies of skeletal muscle regeneration. While some studies have shown that muscle regeneration can proceed in the absence of this compound, potentially due to compensatory mechanisms from other cadherins like N-cadherin, this model remains a valuable tool for dissecting the specific contributions of this compound-mediated cell adhesion and signaling in the context of muscle repair.[1][2]

Core Concepts and Applications

The this compound knockout mouse model is instrumental for a variety of applications in muscle biology and therapeutic development:

  • Investigating Myoblast Fusion: The primary hypothesized role of this compound is mediating the adhesion and subsequent fusion of myoblasts to form and repair myofibers.[4][5] This model allows for the direct in vivo assessment of this function.

  • Satellite Cell Niche Dynamics: this compound is thought to be involved in anchoring satellite cells within their niche under the basal lamina.[1] Researchers can use this model to study satellite cell maintenance, activation, and proliferation in response to injury.

  • Elucidating Compensatory Mechanisms: The observation that this compound KO mice can repair muscle damage suggests the existence of redundant or compensatory signaling pathways.[1][2] This model is ideal for identifying these alternative pathways, for instance, the upregulation of N-cadherin.[1][2]

  • Screening Therapeutic Compounds: For drug development, the this compound KO model can serve as a platform to test compounds aimed at enhancing muscle regeneration, particularly those that may function by augmenting compensatory adhesion pathways.

Experimental Protocols

Cardiotoxin-Induced Muscle Injury

This protocol induces acute, reproducible muscle damage to synchronize the regeneration process. Cardiotoxin (CTX), a snake venom component, effectively necrotizes myofibers, triggering a robust regenerative response initiated by satellite cells.[6][7][8][9]

Materials:

  • This compound KO and wild-type (WT) control mice (age and sex-matched, 8-12 weeks old)

  • Cardiotoxin (CTX) from Naja mossambica mossambica (e.g., Sigma-Aldrich)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., Isoflurane)

  • Insulin syringes (e.g., 29-31 gauge)

  • Electric clippers

  • 70% Ethanol (B145695)

Procedure:

  • Prepare a 10 µM CTX solution by dissolving it in sterile saline. Filter-sterilize the solution.

  • Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia via a toe-pinch reflex test.

  • Shave the fur overlying the tibialis anterior (TA) muscle of one hindlimb.

  • Clean the exposed skin with a 70% ethanol wipe.

  • Carefully inject 50-100 µL of the 10 µM CTX solution directly into the belly of the TA muscle.[6] To ensure even distribution, the injection can be split across 2-3 points along the muscle length.

  • Administer post-operative analgesics as required by your institution's animal care guidelines.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Harvest the TA muscles at desired time points post-injury (e.g., 3, 5, 7, 14, 21 days) to study the different phases of regeneration.

Histological Analysis of Muscle Morphology

Hematoxylin and Eosin (H&E) staining is a fundamental technique used to assess overall muscle architecture, identify necrotic tissue, quantify inflammatory infiltrate, and visualize newly formed myofibers, which are characterized by their smaller size and centrally located nuclei.[10]

Materials:

  • Harvested TA muscles

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273) cooled with liquid nitrogen

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin staining reagents

  • Dehydrating solutions (graded ethanol series)

  • Clearing agent (e.g., Xylene)

  • Mounting medium

Procedure:

  • Immediately after dissection, embed the TA muscle in OCT within a cryomold.

  • Snap-freeze the block by immersing it in isopentane chilled with liquid nitrogen until opaque. Store at -80°C.

  • Using a cryostat set to -20°C, cut 8-10 µm thick transverse sections and mount them onto charged microscope slides.

  • Air dry the slides for 30-60 minutes.

  • Perform H&E staining using a standard protocol.

  • Dehydrate the sections through a series of 70%, 95%, and 100% ethanol baths.

  • Clear the sections in xylene and apply a coverslip using a permanent mounting medium.

  • Image using a bright-field microscope for analysis of myofiber size, number of centrally nucleated fibers, and extent of fibrosis or inflammation.

Immunofluorescence for Cellular Markers

Immunofluorescence (IF) allows for the specific identification and quantification of different cell types and structures within the regenerating muscle.[11][12] This is crucial for assessing the satellite cell population and the formation of new muscle fibers.

Materials:

  • Muscle cryosections on slides

  • PBS and PBST (PBS + 0.1% Tween-20)

  • Blocking buffer (e.g., 5% Goat Serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies (diluted in blocking buffer):

    • Pax7: Marker for quiescent and activated satellite cells.[13]

    • Laminin: Stains the basal lamina, outlining individual myofibers and the satellite cell niche.[14]

    • eMyHC (embryonic Myosin Heavy Chain): Marker for newly regenerating myofibers.

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstain)

  • Antifade mounting medium

Procedure:

  • Air dry the frozen slides for 30 minutes.

  • Fix the sections with cold 4% paraformaldehyde (PFA) for 10 minutes (optional, but can improve morphology).

  • Wash slides 3 times for 5 minutes each in PBST.

  • Permeabilize the tissue with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash slides 3 times for 5 minutes each in PBST.

  • Incubate in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Remove blocking buffer and incubate with primary antibody solution overnight at 4°C.

  • Wash slides 3 times for 10 minutes each in PBST.

  • Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash slides 3 times for 10 minutes each in PBST, protected from light.

  • Incubate with DAPI solution for 5 minutes for nuclear staining.

  • Wash once with PBS and mount a coverslip using antifade mounting medium.

  • Visualize using a fluorescence or confocal microscope. A Pax7-positive nucleus located beneath the laminin-stained basal lamina identifies a satellite cell.[13][14]

Data Presentation and Interpretation

Quantitative analysis is key to comparing the regenerative capacity of WT and this compound KO mice. Data should be collected from multiple animals per group and presented clearly. The following table provides an illustrative example of hypothetical data suggesting a delayed regeneration phenotype in the KO model.

Table 1: Example Quantitative Data for Muscle Regeneration Analysis

ParameterTime PointWild-Type (WT)This compound KOPotential Interpretation
Pax7+ Cells / 100 Fibers Day 318 ± 317 ± 4Satellite cell activation/proliferation is initiated similarly.
eMyHC+ Fibers (%) Day 575 ± 8%50 ± 10%Suggests a delay in the formation of new myofibers.
Myofiber CSA (µm²) Day 71200 ± 150850 ± 120Regenerating fibers are smaller, indicating impaired growth/fusion.
Centrally Nucleated Fibers (%) Day 1490 ± 5%70 ± 9%Fewer fibers have completed the initial repair phase.
Fibrotic Area (%) Day 214 ± 1%12 ± 3%Impaired regeneration may lead to increased scar tissue formation.
Values are represented as Mean ± SD. CSA = Cross-Sectional Area. This is hypothetical data for illustrative purposes.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound KO Muscle Regeneration Study cluster_model Animal Cohorts cluster_analysis Time-Course Analysis WT Wild-Type Control Mice Injury Induce Muscle Injury (Cardiotoxin Injection in TA) WT->Injury KO This compound KO Mice KO->Injury Harvest Harvest TA Muscle (Days 3, 5, 7, 14, 21) Injury->Harvest Histo Histology (H&E) - Myofiber Size - Central Nucleation Harvest->Histo IF Immunofluorescence - Pax7 (Satellite Cells) - eMyHC (New Fibers) Harvest->IF Data Quantitative Data Analysis & Interpretation Histo->Data IF->Data logical_consequences Logical Framework for Testing this compound Function KO This compound Knockout Adhesion Hypothesis: Impaired Myoblast-Myoblast Adhesion KO->Adhesion leads to Fusion Hypothesis: Reduced Fusion Efficiency Adhesion->Fusion results in Regen Observable Outcome: Delayed Muscle Regeneration Fusion->Regen causes FiberSize Observable Outcome: Smaller Regenerating Myofibers Regen->FiberSize Fibrosis Observable Outcome: Increased Fibrosis Regen->Fibrosis

References

Application Notes and Protocols: M-cadherin siRNA Knockdown in Primary Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the knockdown of M-cadherin in primary myoblasts using siRNA, a critical technique for studying myogenesis and developing therapeutics for muscle-related disorders.

Introduction

This compound, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, is predominantly expressed in developing skeletal muscle and satellite cells.[1] Its expression pattern suggests a crucial role in myoblast fusion and the formation of multinucleated myotubes, the precursors to mature muscle fibers.[1][2] Studies have shown that this compound is upregulated during myotube formation and that interfering with its function can inhibit the fusion of myoblasts.[2][3] The cytoplasmic domain of this compound interacts with catenins, linking it to the actin cytoskeleton and potentially the microtubule network, which is essential for the proper alignment of myoblasts before fusion.[1][4][5] Understanding the precise role of this compound in these processes is vital for research into muscle development, regeneration, and disease.

This document outlines a comprehensive protocol for the efficient knockdown of this compound in primary myoblasts using siRNA, along with methods for quantifying the effects on gene expression and myoblast fusion.

Data Presentation

Successful this compound knockdown is expected to significantly reduce this compound protein levels and subsequently impair myoblast fusion. The following tables provide a template for presenting quantitative data from such an experiment.

Table 1: this compound Knockdown Efficiency

TreatmentThis compound Protein Level (relative to control)Standard Deviationp-value
Scrambled siRNA Control1.00± 0.12-
This compound siRNA0.25± 0.08< 0.01

Note: Data are representative. Actual results will vary depending on experimental conditions.

Table 2: Effect of this compound Knockdown on Myoblast Fusion

TreatmentFusion Index (%)Standard Deviationp-value
Scrambled siRNA Control45%± 5%-
This compound siRNA15%± 4%< 0.01

Note: Data are representative. The fusion index is calculated as the percentage of nuclei within myotubes (containing ≥3 nuclei) relative to the total number of nuclei.[6]

Experimental Protocols

This section details the materials and methods for performing this compound siRNA knockdown in primary myoblasts.

Materials
  • Primary myoblasts

  • Growth Medium (GM): Ham's F-10, 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 5 ng/mL basic fibroblast growth factor (bFGF)

  • Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin

  • This compound siRNA (SMARTpool, Dharmacon/Thermo Scientific) targeting the following sequences:[6]

    • 5′-CGACACAGCUCUCAUCUAU-3′

    • 5′-GAAGGACGGCUGGUACAGA-3′

    • 5′-GAGCAAACGCUGAACGUCA-3′

    • 5′-UCGACGAGCACACGGGAGA-3′

  • Scrambled siRNA (non-targeting control)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • Reagents for immunofluorescence (fixative, permeabilization buffer, primary and secondary antibodies, DAPI)

Protocol 1: siRNA Transfection of Primary Myoblasts

This protocol is optimized for a 6-well plate format.

  • Cell Seeding:

    • One day prior to transfection, seed primary myoblasts in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

    • Use 2 mL of Growth Medium without antibiotics per well.

  • Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes:

    • For each well, dilute 20 pmol of this compound siRNA or scrambled siRNA in 50 µL of Opti-MEM™ I Medium. Mix gently.

    • In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complex dropwise to each well containing the myoblasts.

    • Gently rock the plate back and forth to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 24 hours of incubation, replace the medium with fresh Growth Medium.

    • To induce differentiation and fusion, switch to Differentiation Medium 48 hours post-transfection.

    • Cells can be harvested for analysis at various time points (e.g., 48-72 hours after induction of differentiation).

Protocol 2: Quantification of this compound Knockdown by Western Blot
  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against this compound.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or α-tubulin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection reagent.[6]

  • Quantification:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the this compound signal to the loading control signal.

Protocol 3: Quantification of Myoblast Fusion Index
  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a muscle-specific protein, such as Myosin Heavy Chain (MyHC), to identify myotubes.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition:

    • Acquire fluorescent images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Fusion Index Calculation:

    • A myotube is defined as a MyHC-positive cell containing three or more nuclei.[6]

    • Count the number of nuclei within these myotubes.

    • Count the total number of nuclei in the same field of view.

    • Calculate the fusion index using the following formula:[4][6]

      • Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Visualization of Pathways and Workflows

This compound Signaling in Myoblast Fusion

This compound-mediated cell adhesion is a critical step in myoblast fusion. Upon homophilic binding between adjacent myoblasts, this compound initiates intracellular signaling cascades that involve the recruitment of catenins (α-catenin and β-catenin) to its cytoplasmic tail. This complex links to the actin cytoskeleton, providing the mechanical force for cell adhesion and alignment. Furthermore, this compound signaling can influence the activity of Rho GTPases, such as Rac1, which are key regulators of cytoskeletal remodeling during fusion.[7][8] The this compound complex may also interact with the microtubule network, further contributing to the structural organization required for myoblast fusion.[4][5]

M_cadherin_signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion beta_cat β-catenin Mcad2->beta_cat binds rac1 Rac1 Mcad2->rac1 activates alpha_cat α-catenin beta_cat->alpha_cat binds actin Actin Cytoskeleton alpha_cat->actin links to fusion Myoblast Fusion actin->fusion drives rac1->actin reorganizes

Caption: this compound signaling pathway in myoblast fusion.

Experimental Workflow for this compound Knockdown

The experimental workflow begins with the seeding of primary myoblasts, followed by siRNA transfection to knockdown this compound expression. After a period of proliferation, the cells are induced to differentiate. The effects of this compound knockdown are then assessed through quantitative analysis of protein levels and myoblast fusion.

experimental_workflow cluster_analysis Analysis start Start seed_cells Seed Primary Myoblasts (50-60% confluency) start->seed_cells transfect Transfect with this compound siRNA or Scrambled Control seed_cells->transfect proliferate Incubate for 24-48h (Proliferation) transfect->proliferate differentiate Induce Differentiation (Switch to DM for 48-72h) proliferate->differentiate western Western Blot for This compound Knockdown differentiate->western fusion_assay Immunofluorescence for Myoblast Fusion Index differentiate->fusion_assay end End

Caption: Experimental workflow for this compound siRNA knockdown.

References

Application Notes and Protocols for M-cadherin Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-cadherin, also known as Cadherin-15, is a calcium-dependent cell adhesion molecule predominantly expressed in skeletal muscle cells and the cerebellum.[1] It plays a crucial role in myogenesis, particularly in the fusion of myoblasts to form multinucleated myotubes. The cytoplasmic domain of this compound interacts with a variety of intracellular proteins to mediate cell adhesion and signal transduction. Co-immunoprecipitation (Co-IP) is a powerful technique to identify the interacting partners of this compound, providing valuable insights into its function in muscle development and disease. This document provides detailed protocols for this compound co-immunoprecipitation and an overview of its known interacting proteins and signaling pathways.

Known Interacting Proteins of this compound

This compound forms a complex with several intracellular proteins to connect to the cytoskeleton and to transduce signals. The primary interacting partners identified through co-immunoprecipitation and other methods include:

  • Catenins: Like other classical cadherins, this compound's cytoplasmic tail directly binds to β-catenin or plakoglobin (γ-catenin). This interaction is bridged by α-catenin to link the this compound complex to the actin cytoskeleton.[1]

  • Microtubule Network: In myogenic cells, the this compound-catenin complex has been shown to interact with the microtubule network. This interaction is thought to be important for the proper alignment of myoblasts before fusion.

  • p120 Catenin: This catenin family member binds to the juxtamembrane domain of cadherins and is involved in regulating the stability and trafficking of this compound at the cell surface.

  • Rho GTPases (indirectly): The activity of Rho family GTPases, such as RhoA and Rac1, is closely linked to this compound-mediated adhesion and myoblast fusion. While not a direct physical interaction with this compound in a stable complex, they are key regulators of the downstream signaling pathways.

Data Presentation: this compound Interacting Proteins

The following table summarizes known and potential interacting proteins with this compound, identified through co-immunoprecipitation followed by Western blotting or mass spectrometry. The quantitative data presented here is representative and illustrates the type of results that can be obtained.

Bait ProteinPrey ProteinCellular ContextFold Enrichment (IP vs. Control)p-valueReference
This compoundβ-cateninDifferentiating C2C12 myoblasts15.2< 0.001Fictional Data
This compoundα-cateninDifferentiating C2C12 myoblasts12.8< 0.001Fictional Data
This compoundPlakoglobinDifferentiating C2C12 myoblasts8.5< 0.01Fictional Data
This compoundTubulinNocodazole-treated myogenic cells5.3< 0.05Based on descriptive data
This compoundp120 CateninC2C12 myoblasts10.1< 0.005Fictional Data
This compoundTrioC2C12 myoblasts4.7< 0.05Fictional Data

Signaling Pathways and Experimental Workflows

This compound Signaling in Myoblast Fusion

This compound-mediated cell-cell adhesion is a critical step in myoblast fusion. Upon homophilic binding between this compound molecules on adjacent myoblasts, a signaling cascade is initiated that involves the regulation of Rho family GTPases. This pathway ultimately leads to cytoskeletal rearrangements necessary for membrane fusion.

M_cadherin_signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 cluster_cytoplasm Cytoplasm Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion Catenins β-catenin, p120ctn Mcad2->Catenins recruits Trio Trio (GEF) Catenins->Trio Rac1_GDP Rac1-GDP Trio->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Fusion Myoblast Fusion Actin->Fusion

This compound signaling pathway leading to myoblast fusion.

Experimental Workflow for this compound Co-immunoprecipitation

The following diagram outlines the key steps for performing a co-immunoprecipitation experiment to identify this compound interacting proteins from cultured muscle cells.

CoIP_Workflow start Start: Cultured Myoblasts lysis Cell Lysis (Non-denaturing buffer) start->lysis preclearing Pre-clearing Lysate (with control IgG & Protein A/G beads) lysis->preclearing incubation Incubation with anti-M-cadherin Antibody preclearing->incubation capture Capture of Immune Complexes (with Protein A/G magnetic beads) incubation->capture wash Washing Steps (to remove non-specific binding) capture->wash elution Elution of Protein Complexes wash->elution analysis Analysis: SDS-PAGE & Western Blot or Mass Spectrometry elution->analysis

Experimental workflow for this compound co-immunoprecipitation.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of this compound and Associated Proteins from Myoblasts

This protocol is designed for the immunoprecipitation of endogenous this compound from cultured myoblasts, such as the C2C12 cell line, to identify interacting proteins like catenins.

Materials:

  • C2C12 myoblasts

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Anti-M-cadherin antibody (for immunoprecipitation)

  • Normal rabbit or mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-β-catenin, anti-α-catenin, anti-p120ctn)

Procedure:

  • Cell Culture and Lysis:

    • Culture C2C12 myoblasts to 80-90% confluency. For differentiation studies, switch to a differentiation medium and culture for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate:

    • To 1 mg of total protein lysate, add 1 µg of the appropriate isotype control IgG.

    • Add 20 µL of equilibrated Protein A/G magnetic beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-M-cadherin antibody to the pre-cleared lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

  • Elution:

    • For Western Blotting: Add 40 µL of 2X Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • For Mass Spectrometry (native elution): Add 50 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • For Western blotting, transfer the proteins to a PVDF membrane and probe with primary antibodies against expected interacting proteins (e.g., β-catenin, α-catenin) and this compound (to confirm successful immunoprecipitation).

    • For mass spectrometry, process the eluted sample according to the specific requirements of the mass spectrometry facility.

Protocol 2: Co-immunoprecipitation of this compound and Tubulin

This protocol is adapted from studies showing the interaction of this compound with the microtubule network and includes temperature-sensitive incubation steps.

Materials:

  • Same as Protocol 1, with the following modifications:

    • Myogenic cells (e.g., pmi28 or differentiated C2C12)

    • Anti-tubulin antibody for immunoprecipitation and Western blotting.

    • Nocodazole (B1683961) (optional, for microtubule depolymerization studies).

Procedure:

  • Cell Culture and Treatment (Optional):

    • Culture myogenic cells to the desired stage of differentiation.

    • To enhance the detection of interaction with soluble tubulin, cells can be treated with a microtubule-depolymerizing agent like nocodazole (e.g., 10 µM for 2-4 hours) prior to lysis.

  • Cell Lysis:

    • Perform cell lysis as described in Protocol 1.

  • Pre-clearing:

    • Perform pre-clearing as described in Protocol 1.

  • Immunoprecipitation with Temperature Control:

    • Divide the pre-cleared lysate into two equal aliquots.

    • To each aliquot, add 2-5 µg of anti-M-cadherin antibody.

    • Incubate one aliquot at 20°C for 1-2 hours and the other at 4°C for 1-2 hours with gentle rotation. The interaction between this compound and tubulin has been reported to be more stable at 20°C.

    • Add 30 µL of equilibrated Protein A/G magnetic beads to each tube and continue the incubation at the respective temperatures for another hour.

  • Washing and Elution:

    • Perform washing and elution steps as described in Protocol 1.

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western blotting.

    • Probe the membrane with anti-tubulin and anti-M-cadherin antibodies.

    • A stronger tubulin signal is expected in the sample incubated at 20°C compared to the one at 4°C.

Disclaimer: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific experimental conditions.

References

Application Note: Quantifying M-cadherin Expression in Satellite Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Skeletal muscle satellite cells are resident stem cells crucial for postnatal muscle growth, maintenance, and repair.[1] Located between the basal lamina and the sarcolemma of muscle fibers, these cells are typically quiescent in healthy adult muscle.[2] Upon injury or stimulation, they become activated, proliferate, and differentiate to form new myofibers or fuse with existing ones.[2]

M-cadherin (Cadherin-15), a calcium-dependent cell adhesion molecule, is a key surface marker for satellite cells, expressed in both quiescent and activated states.[1][3] It mediates homophilic cell-cell adhesion and is involved in myoblast fusion and the regulation of myogenic differentiation.[4][5] The interaction of this compound with the intracellular protein β-catenin is critical for these processes, linking cell adhesion to intracellular signaling pathways that control cell fate.[4][6]

Quantifying the expression of this compound on the surface of satellite cells using flow cytometry provides a powerful tool to identify and isolate these cells, study their activation state, and investigate the mechanisms of muscle regeneration. This application note provides a detailed protocol for the isolation of satellite cells from mouse skeletal muscle and the subsequent quantification of this compound expression by flow cytometry.

This compound Signaling Pathway

This compound plays a dual role in satellite cells: mediating physical adhesion and initiating intracellular signals. Through homophilic binding, this compound establishes contact between adjacent myoblasts or between a satellite cell and a myofiber. Its cytoplasmic tail is linked to the actin cytoskeleton via a complex of catenin proteins, including β-catenin and α-catenin.[5] This linkage is crucial for stable cell adhesion. Additionally, this compound signaling can influence myogenic differentiation by modulating the phosphorylation of β-catenin, thereby impacting Wnt signaling pathways.[7]

M_Cadherin_Signaling This compound Signaling Cascade cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 / Myofiber cluster_signal Intracellular Signaling Mcad1 This compound Beta_cat1 β-catenin Mcad1->Beta_cat1 binds Mcad2 This compound Mcad1->Mcad2 Alpha_cat1 α-catenin Beta_cat1->Alpha_cat1 binds GSK3b GSK-3β Beta_cat1->GSK3b inhibits phosphorylation Actin1 Actin Cytoskeleton Alpha_cat1->Actin1 links to Beta_cat2 β-catenin Mcad2->Beta_cat2 binds Alpha_cat2 α-catenin Beta_cat2->Alpha_cat2 binds Actin2 Actin Cytoskeleton Alpha_cat2->Actin2 links to Wnt Wnt Pathway Modulation GSK3b->Wnt Myogenesis Myogenesis Wnt->Myogenesis

Caption: this compound signaling pathway in myoblasts.

Experimental Workflow

The overall process involves the isolation of a single-cell suspension from skeletal muscle tissue, followed by immunofluorescent labeling of cell surface markers and analysis using a flow cytometer.

Workflow cluster_prep Cell Preparation cluster_stain Flow Cytometry A 1. Skeletal Muscle Dissection B 2. Mechanical Mincing A->B C 3. Enzymatic Digestion B->C D 4. Cell Filtration (70 µm & 40 µm) C->D E 5. Red Blood Cell Lysis (Optional) D->E F 6. Cell Staining (Viability Dye & Antibodies) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis (Gating & Quantification) G->H

Caption: Experimental workflow for satellite cell analysis.

Quantitative Data Summary

This compound is considered a reliable marker for quiescent satellite cells, with studies showing that 94-100% of this population expresses the protein.[2][3] Its expression is maintained, and potentially increased, during activation and proliferation.[8]

MarkerQuiescent Satellite CellsActivated/Proliferating MyoblastsDifferentiating MyoblastsReference
This compound High (94-100%)HighHigh (Highest in fusing myoblasts)[2][3][8]
Pax7 PositivePositiveDownregulated[1]
CD34 Positive (most)Positive/NegativeNegative[9][10]
Integrin α7 PositivePositivePositive[9][11]
MyoD Negative/LowPositivePositive[1]
Myogenin NegativeNegativePositive[1]

Detailed Experimental Protocols

Protocol 1: Isolation of Mononuclear Cells from Mouse Skeletal Muscle

This protocol is adapted from established methods for isolating a single-cell suspension containing satellite cells.[9][12][13]

Materials:

  • Hindlimb muscles from mice

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Collagenase Type II (e.g., 0.2% w/v)

  • Pronase (e.g., 0.1% w/v) or Dispase

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 70 µm and 40 µm cell strainers

  • Sterile dissection tools

  • 50 mL conical tubes

Procedure:

  • Dissection: Euthanize the mouse according to institutional guidelines. Dissect hindlimb muscles (e.g., Tibialis Anterior, Gastrocnemius) and place them in a petri dish containing cold DMEM.

  • Mincing: Trim away fat and connective tissue. Mince the muscle tissue into a fine slurry using sterile scissors or a scalpel.

  • First Enzymatic Digestion: Transfer the minced tissue to a 50 mL conical tube. Add 10 mL of 0.2% Collagenase II solution in DMEM. Incubate for 30-60 minutes at 37°C in a shaking water bath.[12][13] Triturate the suspension every 15 minutes with a 10 mL serological pipette to aid dissociation.

  • Second Enzymatic Digestion (Optional but Recommended): Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and resuspend the tissue in a Pronase solution (0.1% in DMEM). Incubate for an additional 5-10 minutes at 37°C.[12] Note: Pronase can be harsh on surface antigens; alternatively, use Dispase.

  • Inactivation: Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

  • Filtration: Pass the cell suspension sequentially through a 70 µm and then a 40 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue and debris.

  • Washing: Wash the cells by bringing the volume up to 40 mL with PBS + 2% FBS (FACS Buffer). Centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Cell Counting: Resuspend the cell pellet in a known volume of FACS Buffer. Count the cells using a hemocytometer or automated cell counter and determine viability (e.g., with Trypan Blue). The cell suspension is now ready for antibody staining.

Protocol 2: Staining and Flow Cytometry Analysis for this compound

Materials:

  • Isolated single-cell suspension

  • FACS Buffer (PBS + 2% FBS + 2 mM EDTA)

  • Fc Block (e.g., anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (see table below)

  • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Isotype control antibodies

  • FACS tubes

Recommended Antibody Panel:

TargetFluorochromePurpose
CD45, CD31, Sca-1, Ter119e.g., PE-Cy7Lineage cocktail to exclude non-myogenic cells (Lin-)
Integrin α7e.g., APCPositive marker for satellite cells
CD34e.g., PEPositive marker for satellite cells
This compound e.g., FITC or AF488Target of interest
Viability Dyee.g., PerCP-Cy5.5Exclude dead cells

Procedure:

  • Cell Aliquoting: Adjust the cell concentration to 1-10 x 10^6 cells/mL in cold FACS Buffer. Aliquot 100 µL of the cell suspension (1-10 x 10^5 cells) into each FACS tube.

  • Fc Receptor Blocking: Add Fc Block to each tube according to the manufacturer's instructions. Incubate for 10 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining: Add the pre-titrated primary antibodies (Lineage cocktail, Integrin α7, CD34, this compound, and corresponding isotypes in separate tubes) to the cells. Vortex gently and incubate for 30 minutes on ice in the dark.

  • Washing: Add 2 mL of cold FACS Buffer to each tube. Centrifuge at 500 x g for 5 minutes. Carefully decant the supernatant. Repeat the wash step.

  • Viability Staining: Resuspend the cell pellet in 200-400 µL of FACS Buffer containing the viability dye (e.g., Propidium Iodide at 1 µg/mL).

  • Acquisition: Analyze the samples on a flow cytometer immediately. Acquire a sufficient number of events for robust analysis (e.g., >100,000 events).

Gating Strategy:

  • Debris Exclusion: Gate on the main cell population using a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to exclude debris.[14]

  • Singlet Gating: Gate on single cells using an FSC-A vs. FSC-Height (FSC-H) or FSC-Width (FSC-W) plot to exclude doublets.[15]

  • Viability Gating: Gate on viable cells by excluding events positive for the viability dye (e.g., PI- or 7-AAD-).

  • Lineage Exclusion: From the live singlet gate, exclude hematopoietic and endothelial cells by gating on the population negative for the lineage markers (Lin-).[16][17]

  • Satellite Cell Identification: From the Lin- population, identify satellite cells by gating on the Integrin α7+ and/or CD34+ population.[11][18]

  • This compound Quantification: Analyze the this compound expression on the gated satellite cell population (Lin- Integrin α7+ CD34+). Use a histogram to visualize the fluorescence intensity and a corresponding isotype control to set the gate for this compound positive cells. The percentage of positive cells and the Mean Fluorescence Intensity (MFI) can be calculated.

References

Application Notes and Protocols for In Situ Hybridization of M-cadherin mRNA in Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-cadherin, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a crucial role in skeletal muscle development and regeneration.[1][2] Its expression is tightly regulated, with high levels observed during embryonic myogenesis and in activated satellite cells during muscle repair.[1][3] In contrast, this compound expression is significantly downregulated in adult, quiescent muscle tissue.[1][3] This dynamic expression pattern makes this compound a key target for studying myoblast fusion, satellite cell activation, and the overall process of muscle regeneration. In situ hybridization (ISH) is a powerful technique to visualize the precise spatio--temporal localization of this compound mRNA within the complex environment of muscle tissue. These application notes provide a detailed protocol for non-radioactive in situ hybridization for this compound mRNA on muscle cryosections, along with an overview of its role and signaling pathways in muscle regeneration.

This compound Expression in Muscle Development and Regeneration

This compound mRNA is highly expressed in developing skeletal muscle, particularly in myoblasts that are undergoing fusion to form myotubes.[3][4] Its expression is correlated with terminal differentiation of skeletal muscle cells.[4] During muscle regeneration, this compound expression is markedly induced in activated satellite cells, which are the resident stem cells of skeletal muscle.[1][5][6] This upregulation is essential for the proper fusion of myoblasts to repair damaged muscle fibers.[5] Studies have shown that this compound is a reliable marker for quiescent satellite cells in mouse skeletal muscle.[7]

While qualitative studies consistently demonstrate the upregulation of this compound during myogenesis and regeneration, detailed quantitative analyses of this compound mRNA levels in different muscle states are not extensively documented in the form of comparative tables in the reviewed literature. The expression changes are typically described as "highly expressed," "upregulated," or "downregulated." For quantitative analysis, techniques such as quantitative real-time PCR (qRT-PCR) would be a suitable complementary method to in situ hybridization.

Table 1: Qualitative Summary of this compound mRNA Expression in Muscle Tissue

Muscle Tissue StateThis compound mRNA Expression LevelCellular LocalizationReference
Embryonic/DevelopingHighMyoblasts, developing myotubes[1][3]
Adult (Quiescent)Low/UndetectableQuiescent satellite cells[1]
Regenerating (acute injury)HighActivated satellite cells, myoblasts[1][3][5]
DenervatedLow/Undetectable-[3]

This compound Signaling in Muscle Regeneration

This compound-mediated cell adhesion is not merely a structural phenomenon but also initiates intracellular signaling cascades crucial for myogenesis. The cytoplasmic domain of this compound interacts with catenins, such as β-catenin and p120ctn, to regulate cell adhesion and signaling. A key signaling pathway involves the activation of the Rho GTPase, Rac1, which is essential for myoblast fusion. This activation is mediated by the guanine (B1146940) nucleotide exchange factor (GEF) Trio. Furthermore, this compound signaling is implicated in the activation of satellite cells, promoting their division and subsequent differentiation.

Below are diagrams illustrating the experimental workflow for in situ hybridization and the this compound signaling pathway in muscle regeneration.

experimental_workflow Experimental Workflow for this compound mRNA In Situ Hybridization cluster_tissue_prep Tissue Preparation cluster_probe_prep Probe Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection cluster_analysis Analysis tissue_collection Muscle Tissue Collection embedding Embedding in OCT tissue_collection->embedding freezing Snap Freezing embedding->freezing sectioning Cryosectioning (10-12 µm) freezing->sectioning mounting Mounting on Slides sectioning->mounting fixation Post-fixation (4% PFA) mounting->fixation plasmid_linearization Plasmid Linearization (with this compound cDNA) in_vitro_transcription In Vitro Transcription with DIG-UTP plasmid_linearization->in_vitro_transcription probe_purification Probe Purification in_vitro_transcription->probe_purification hybridization Hybridization with DIG-labeled Probe probe_purification->hybridization permeabilization Proteinase K Digestion fixation->permeabilization acetylation Acetylation permeabilization->acetylation prehybridization Prehybridization acetylation->prehybridization prehybridization->hybridization washes Stringency Washes hybridization->washes blocking Blocking antibody_incubation Anti-DIG-AP Antibody Incubation blocking->antibody_incubation detection_washes Washes antibody_incubation->detection_washes color_development Color Development (NBT/BCIP) detection_washes->color_development stopping Stopping Reaction color_development->stopping mounting_final Mounting and Coverslipping stopping->mounting_final microscopy Microscopy and Imaging mounting_final->microscopy

Caption: Workflow for this compound mRNA detection.

m_cadherin_signaling This compound Signaling in Muscle Regeneration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response mcadherin_dimer This compound Homophilic Binding mcadherin_complex This compound mcadherin_dimer->mcadherin_complex satellite_activation Satellite Cell Activation & Division mcadherin_dimer->satellite_activation beta_catenin β-catenin mcadherin_complex->beta_catenin binds p120ctn p120ctn mcadherin_complex->p120ctn binds trio Trio (GEF) beta_catenin->trio activates beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates rac1_gdp Rac1-GDP trio->rac1_gdp activates rac1_gtp Rac1-GTP rac1_gdp->rac1_gtp GTP loading actin Actin Cytoskeleton Remodeling rac1_gtp->actin myoblast_fusion Myoblast Fusion actin->myoblast_fusion tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef co-activates gene_expression Myogenic Gene Expression tcf_lef->gene_expression differentiation Differentiation gene_expression->differentiation

Caption: this compound signaling cascade.

Experimental Protocols

I. Synthesis of Digoxigenin (DIG)-Labeled this compound Riboprobe

This protocol describes the synthesis of an antisense RNA probe for mouse this compound.

1. Plasmid Template Preparation:

  • Obtain a plasmid containing the mouse this compound cDNA.

  • Linearize 5-10 µg of the plasmid DNA with a suitable restriction enzyme that cuts downstream of the insert to allow for the synthesis of an antisense probe.

  • Purify the linearized plasmid DNA using a PCR purification kit or by phenol/chloroform extraction and ethanol (B145695) precipitation.

  • Verify linearization by running an aliquot on an agarose (B213101) gel.

2. In Vitro Transcription:

  • Set up the following reaction in an RNase-free microfuge tube on ice:

    • Linearized plasmid DNA: 1 µg

    • 10x Transcription Buffer: 2 µl

    • 10x DIG RNA Labeling Mix (Roche): 2 µl

    • RNase Inhibitor (40 U/µl): 1 µl

    • T7/T3/SP6 RNA Polymerase (20 U/µl): 2 µl (choose the polymerase corresponding to the promoter in your vector)

    • Nuclease-free water: to a final volume of 20 µl

  • Mix gently and incubate at 37°C for 2 hours.

  • Add 1 µl of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

3. Probe Purification:

  • Purify the DIG-labeled RNA probe using LiCl precipitation:

    • Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.

    • Mix and precipitate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air dry.

  • Resuspend the probe in 50 µl of nuclease-free water.

  • Assess the probe concentration and labeling efficiency using a dot blot or a spectrophotometer. Store the probe at -80°C.

II. In Situ Hybridization on Muscle Cryosections

1. Tissue Preparation:

  • Dissect fresh muscle tissue and embed in OCT compound in a cryomold.

  • Snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store blocks at -80°C.

  • Cut 10-12 µm thick sections using a cryostat and mount on SuperFrost Plus slides.

  • Store slides at -80°C until use.

2. Pretreatment of Sections:

  • Thaw slides at room temperature for 10 minutes.

  • Fix in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash twice in PBS for 5 minutes each.

  • Permeabilize with Proteinase K (10 µg/ml in PBS) for 5-10 minutes at 37°C. The exact time needs to be optimized for the specific muscle type and age.

  • Wash in PBS for 5 minutes.

  • Post-fix in 4% PFA/PBS for 5 minutes.

  • Wash twice in PBS for 5 minutes each.

  • Acetylate by incubating in 0.1 M triethanolamine-HCl (pH 8.0) with 0.25% (v/v) acetic anhydride (B1165640) for 10 minutes at room temperature to reduce non-specific binding.

  • Wash twice in PBS for 5 minutes each.

3. Hybridization:

  • Dehydrate the sections through an ethanol series (70%, 95%, 100%) for 1 minute each and air dry.

  • Prepare the hybridization buffer (50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA).

  • Dilute the DIG-labeled this compound probe in hybridization buffer to a final concentration of 100-500 ng/ml.

  • Denature the probe by heating at 80°C for 5 minutes, then place on ice.

  • Apply the hybridization solution with the probe to the sections, cover with a coverslip, and seal to prevent evaporation.

  • Hybridize overnight in a humidified chamber at 65°C.

4. Post-Hybridization Washes:

  • Remove coverslips by immersing slides in 5x SSC at 65°C.

  • Wash in 0.2x SSC at 65°C for 1 hour.

  • Wash twice in MABT (Maleic acid buffer with Tween-20) for 30 minutes each at room temperature.

5. Immunodetection:

  • Block non-specific binding by incubating sections in blocking solution (MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.

  • Incubate with anti-Digoxigenin-AP (alkaline phosphatase) Fab fragments (Roche), diluted 1:2000 in blocking solution, overnight at 4°C in a humidified chamber.

  • Wash three times in MABT for 20 minutes each.

  • Equilibrate in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.

6. Signal Development:

  • Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) to the detection buffer according to the manufacturer's instructions.

  • Incubate the slides with the color development solution in the dark at room temperature. Monitor the color development (purple precipitate) under a microscope. This can take from 30 minutes to several hours.

  • Stop the reaction by washing the slides in PBS.

  • Counterstain with Nuclear Fast Red if desired.

  • Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Conclusion

This document provides a comprehensive guide for the localization of this compound mRNA in muscle tissue using in situ hybridization. The provided protocols are a starting point and may require optimization depending on the specific experimental conditions. The visualization of this compound mRNA is a valuable tool for understanding its role in myogenesis, satellite cell biology, and the molecular mechanisms of muscle regeneration, which is of high interest to researchers in both basic science and drug development.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay: PAX3 Binding to the Cdh15 Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the binding of the transcription factor PAX3 to the promoter of the Cadherin 15 (Cdh15) gene, also known as M-Cadherin. PAX3 is a critical regulator of myogenesis, and understanding its interaction with target genes like Cdh15 is essential for research in muscle development and related diseases.[1][2][3][4]

Introduction

PAX3, a member of the paired-box family of transcription factors, plays a pivotal role in the embryonic development of skeletal muscles.[1][2][3][4] It governs the specification, migration, and differentiation of muscle progenitor cells.[4] One of the downstream targets of PAX3 is Cdh15, which encodes this compound, a cell adhesion molecule crucial for myoblast fusion and muscle formation.[1][2] This document outlines the methodology to identify and quantify the in vivo binding of PAX3 to specific regulatory regions of the Cdh15 promoter using a ChIP assay followed by quantitative PCR (qPCR).

Signaling Pathway: PAX3 Regulation of Myogenesis

During embryonic development, PAX3 is expressed in the paraxial mesoderm and becomes localized to the dermomyotome of the somites.[1][2][5] It acts as a master regulator, initiating a transcriptional program that leads to the activation of myogenic regulatory factors (MRFs) such as Myf5 and MyoD, which in turn drive the differentiation of myoblasts.[1][5] PAX3 directly binds to regulatory elements in the promoter regions of its target genes to control their expression. The binding of PAX3 to the Cdh15 promoter is a key event in controlling the adhesion properties of myoblasts, which is a prerequisite for their fusion into myotubes.

PAX3_Myogenesis_Pathway cluster_0 Upstream Signals cluster_1 Core Regulation cluster_2 Cellular Processes Signals Developmental Cues (e.g., Wnt, Shh) PAX3 PAX3 Signals->PAX3 Activates Cdh15 Cdh15 (this compound) Gene PAX3->Cdh15 Binds to Promoter & Activates Transcription MRFs Myogenic Regulatory Factors (e.g., Myf5, MyoD) PAX3->MRFs Activates Adhesion Myoblast Adhesion Cdh15->Adhesion Mediates Differentiation Myoblast Differentiation MRFs->Differentiation Drives Fusion Myoblast Fusion Adhesion->Fusion Facilitates Differentiation->Fusion Leads to

PAX3 signaling in myogenesis.

Experimental Data

The following table summarizes quantitative data from a ChIP-qPCR experiment demonstrating the enrichment of PAX3 at two specific putative regulatory regions (Peak 1 and Peak 2) of the Cdh15 promoter in E12.5 mouse embryonic tissues.[1][2] A known PAX3 binding site in the Myf5 promoter was used as a positive control.[2]

Genomic LocusFold Enrichment (vs. No Antibody Control)Standard Deviationp-value
Cdh15 Peak 1 (-47.5 kb)~4.5± 0.8< 0.05
Cdh15 Peak 2 (-42.6 kb)~3.0± 0.6< 0.05
Myf5 Enhancer (-57 kb)~6.0± 1.2< 0.01
Negative Control Region~1.0± 0.3> 0.05

Data is representative and compiled from published findings. Actual results may vary.[1][2]

Chromatin Immunoprecipitation (ChIP) Assay Protocol

This protocol is adapted from established methods and is suitable for investigating PAX3 binding in embryonic tissues or cultured myoblasts.[2][6][7][8]

Materials
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • ChIP Lysis Buffer

  • Protease Inhibitor Cocktail

  • Micrococcal Nuclease

  • Antibody against PAX3 (ChIP-grade)

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G Magnetic Beads

  • ChIP Wash Buffers (Low Salt, High Salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Glycogen (20 mg/mL)

  • Sodium Acetate (3 M)

  • Ethanol (B145695) (100% and 70%)

  • Nuclease-free water

  • qPCR primers for Cdh15 promoter regions (Peak 1 and Peak 2) and a negative control region.

Experimental Workflow

ChIP_Workflow cluster_prep 1. Sample Preparation cluster_chromatin 2. Chromatin Preparation cluster_ip 3. Immunoprecipitation cluster_analysis 4. DNA Analysis A Harvest Cells or Dissect Tissues B Cross-link with Formaldehyde A->B C Quench with Glycine B->C D Cell Lysis C->D E Chromatin Shearing (Enzymatic Digestion or Sonication) D->E F Add PAX3 Antibody (or IgG control) E->F Input Sample (save aliquot) G Incubate with Protein A/G Beads F->G H Wash Beads to Remove Non-specific Binding G->H I Elute Chromatin H->I J Reverse Cross-links I->J K Purify DNA J->K L Quantitative PCR (qPCR) K->L

Chromatin Immunoprecipitation (ChIP) workflow.
Step-by-Step Methodology

1. Cross-linking and Cell Lysis

  • For embryonic tissues, dissect and mechanically disrupt the tissue in ice-cold PBS.[2] For cultured cells, harvest approximately 1-5 x 107 cells.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 0.5-1% and incubate for 8-10 minutes at room temperature.[2][7]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[2]

  • Wash the cells/tissue twice with ice-cold PBS containing protease inhibitors.

  • Resuspend the pellet in ChIP Lysis Buffer with protease inhibitors and incubate on ice for 15 minutes.[2]

2. Chromatin Shearing

  • Enzymatic Digestion (as used for embryonic tissues): [2]

    • Digest the chromatin with Micrococcal nuclease at 37°C. The optimal time (e.g., 40 minutes) should be determined empirically to yield DNA fragments of 200-800 bp.[2]

    • Stop the digestion by adding EDTA.

  • Sonication (for cultured cells):

    • Sonicate the lysate on ice to shear the chromatin to an average size of 200-800 bp. Optimization of sonication conditions (power and number of cycles) is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Save a small aliquot of the pre-cleared chromatin as the "Input" control.

  • Add the PAX3 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

  • In a separate tube, set up a negative control using an equivalent amount of Normal Rabbit/Mouse IgG.

  • Add pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.

  • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

4. Elution and Reversal of Cross-links

  • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

  • Reverse the cross-links by adding NaCl to the eluates and the Input sample and incubating at 65°C for at least 4-6 hours (or overnight).[7]

  • Treat the samples with RNase A and then with Proteinase K to remove RNA and protein.[7]

5. DNA Purification and Analysis

  • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

  • Resuspend the purified DNA in nuclease-free water.

  • Perform qPCR using primers specific for the putative PAX3 binding sites in the Cdh15 promoter (Peak 1 and Peak 2), a positive control locus (Myf5 enhancer), and a negative control region (e.g., a gene-desert region).

  • Analyze the qPCR data using the percent input method or fold enrichment over the IgG control.[9][10][11]

    • Percent Input Calculation: % Input = 100 * 2^ (Adjusted Input Ct - IP Ct)

    • Fold Enrichment Calculation: Fold Enrichment = 2^ (IgG Ct - PAX3 IP Ct)

Troubleshooting

IssuePossible CauseSuggested Solution
Low DNA Yield Inefficient cell lysis or chromatin shearing. Poor antibody affinity.Optimize lysis and shearing conditions. Ensure the use of a validated ChIP-grade antibody.
High Background in IgG Control Insufficient washing. Non-specific binding to beads.Increase the number and duration of washes. Pre-block beads with salmon sperm DNA/BSA.
No Enrichment at Target Loci Cross-linking inefficient or too long. Antibody not working. PAX3 not expressed or bound under the experimental conditions.Optimize cross-linking time. Test antibody with a positive control cell line/tissue. Confirm PAX3 expression.
DNA Fragment Size is too Large/Small Suboptimal shearing conditions.Perform a time course for enzymatic digestion or optimize sonication parameters.

Conclusion

This protocol provides a robust framework for investigating the interaction between PAX3 and the Cdh15 promoter. By successfully performing this ChIP-qPCR assay, researchers can gain valuable insights into the gene regulatory networks controlled by PAX3, which are fundamental to myogenesis. This knowledge is crucial for basic research and may inform the development of therapeutic strategies for muscle-related disorders.

References

Application Notes and Protocols: Utilizing Antagonistic Peptides to Block M-cadherin Function in Myoblast Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoblast fusion is a critical process in skeletal muscle development and regeneration, leading to the formation of multinucleated myotubes. This process is meticulously regulated by a variety of cell surface molecules, among which M-cadherin, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a pivotal role. This compound is expressed on the surface of myoblasts and facilitates their recognition and adhesion, a prerequisite for subsequent membrane fusion.[1][2] The homophilic binding of this compound molecules on adjacent myoblasts initiates intracellular signaling cascades that are essential for the fusion process.

This document provides detailed application notes and protocols for researchers interested in studying and modulating myoblast fusion by targeting this compound with antagonistic peptides. These peptides are designed to competitively inhibit this compound-mediated cell-cell adhesion, thereby providing a powerful tool to dissect the molecular mechanisms of myoblast fusion and to explore potential therapeutic strategies for muscle-related disorders.

This compound Signaling in Myoblast Fusion

This compound-mediated adhesion is not merely a physical tethering of cells but an active signaling event. Upon homophilic binding, this compound clustering at cell-cell contacts initiates downstream signaling pathways that involve the recruitment of various cytoplasmic proteins, including p120 catenin, and the activation of Rho family GTPases.[3] This signaling cascade is crucial for the cytoskeletal rearrangements and membrane remodeling events that culminate in myoblast fusion. The RhoA pathway, in particular, has been shown to be a key regulator of this compound activity and myoblast fusion.[3]

M_cadherin_signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 cluster_downstream Intracellular Signaling cluster_antagonist Intervention Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Binding p120 p120 catenin Mcad2->p120 Recruitment RhoA RhoA GTPase p120->RhoA Activation Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Modulation Fusion Myoblast Fusion Cytoskeleton->Fusion Leads to Antagonist Antagonistic Peptide Antagonist->Mcad1 Blocks Binding Myoblast_Fusion_Assay start Start plate_cells Plate myoblasts (e.g., L6 or C2C12) start->plate_cells induce_diff Induce differentiation (switch to low-serum medium) plate_cells->induce_diff add_peptides Add antagonistic and control peptides induce_diff->add_peptides incubate Incubate for 48-96 hours add_peptides->incubate fix_stain Fix and stain cells (e.g., Giemsa or immunofluorescence) incubate->fix_stain image Image acquisition (microscopy) fix_stain->image quantify Quantify fusion index: (nuclei in myotubes / total nuclei) image->quantify end End quantify->end SPR_Assay start Start immobilize Immobilize recombinant This compound on sensor chip start->immobilize prepare_peptide Prepare serial dilutions of antagonistic peptide immobilize->prepare_peptide inject_peptide Inject peptide solutions over the sensor surface prepare_peptide->inject_peptide measure_response Measure binding response (Resonance Units) inject_peptide->measure_response regenerate Regenerate sensor surface measure_response->regenerate analyze Analyze data to determine Kd measure_response->analyze regenerate->inject_peptide Repeat for each concentration end End analyze->end

References

Generating a Stable M-cadherin Expressing Cell Line for Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

M-cadherin, also known as Cadherin-15, is a calcium-dependent cell-cell adhesion glycoprotein (B1211001) that plays a crucial role in myoblast fusion and muscle development.[1][2] Its involvement in cell adhesion makes it a significant target for research in developmental biology, oncology, and regenerative medicine. The development of a stable cell line that consistently expresses this compound is essential for conducting reproducible in vitro adhesion assays, screening for therapeutic compounds that modulate cell adhesion, and investigating the downstream signaling pathways.[3]

These application notes provide a comprehensive guide for generating, validating, and utilizing a stable this compound expressing cell line for cell-cell adhesion assays. The protocols detailed below cover the entire workflow from initial transfection to the final adhesion assay, ensuring researchers can reliably establish a robust cellular model for their studies.

I. Generation of a Stable this compound Expressing Cell Line

The generation of a stable cell line involves the introduction of a plasmid vector containing the this compound gene and a selectable marker into a host cell line, followed by selection and isolation of cells that have integrated the plasmid into their genome.[4][5][6]

Workflow Overview

Stable Cell Line Generation Workflow cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Cloning cluster_validation Validation vector Vector Preparation (this compound cDNA + Selectable Marker) transfect Transfection of Host Cells vector->transfect cells Host Cell Line Culture cells->transfect selection Antibiotic Selection transfect->selection cloning Clonal Isolation selection->cloning expansion Clonal Expansion cloning->expansion validation Validation of this compound Expression expansion->validation This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion p120_1 p120-catenin Mcad1->p120_1 beta_cat1 β-catenin Mcad1->beta_cat1 RhoGTPases Rho GTPases (Rac1, Cdc42) Mcad1->RhoGTPases Activation p120_2 p120-catenin Mcad2->p120_2 beta_cat2 β-catenin Mcad2->beta_cat2 Mcad2->RhoGTPases Activation alpha_cat1 α-catenin beta_cat1->alpha_cat1 Actin Actin Cytoskeleton alpha_cat1->Actin Linkage alpha_cat2 α-catenin beta_cat2->alpha_cat2 alpha_cat2->Actin Linkage RhoGTPases->Actin Modulation Signaling Downstream Signaling RhoGTPases->Signaling Regulation

References

Application Notes and Protocols: Isolation of Quiescent Satellite Cells Using M-cadherin as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Satellite cells, the resident stem cells of skeletal muscle, are essential for muscle growth, repair, and regeneration. In their unactivated state, they exist as quiescent satellite cells located between the basal lamina and the sarcolemma of myofibers. The identification and isolation of a pure population of quiescent satellite cells are crucial for both basic research into muscle biology and for the development of cell-based therapies for muscular dystrophies and other muscle-wasting conditions. M-cadherin, a calcium-dependent cell adhesion molecule, has been identified as a reliable surface marker for quiescent satellite cells in various species, including mice, rats, and humans.[1][2] This document provides detailed protocols for the isolation and characterization of quiescent satellite cells using this compound as a primary marker.

Data Presentation

The following tables summarize key quantitative data regarding the expression of this compound in satellite cells and the context of their quiescent state.

Table 1: this compound Expression in Quiescent Satellite Cells

SpeciesTissuePercentage of Quiescent Satellite Cells Expressing this compoundMethod of DetectionReference
MouseTibialis Anterior94-100% (statistically predicted)Immunostaining on single muscle fibers and electron microscopy[1][2]
HumanVastus LateralisPositiveImmunofluorescence on transverse cryostat sections[1]
RatSoleusPositiveImmunofluorescence on transverse cryostat sections[1]

Table 2: Co-expression of this compound with Other Satellite Cell Markers

MarkerState of Satellite CellCo-expression with this compoundSignificanceReference
Pax7Quiescent and ActivatedHighGeneral satellite cell marker[3][4]
CD34QuiescentHighMarker for quiescent, committed precursors[5]
Myf5QuiescentHighMarker for myogenic commitment[5]
NCAMDenervated/ActivatedHighUpregulated upon activation[6][7]
c-MetQuiescent and ActivatedHighReceptor tyrosine kinase involved in activation[4][8]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for this compound in Muscle Tissue

This protocol describes the method for visualizing this compound-positive satellite cells in their native niche within skeletal muscle tissue.

Materials:

  • Skeletal muscle tissue (e.g., Tibialis Anterior, Soleus)

  • Optimal Cutting Temperature (OCT) compound

  • Liquid nitrogen-cooled isopentane (B150273)

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Goat Serum in PBS with 0.1% Triton X-100

  • Primary Antibodies:

    • Rabbit anti-M-cadherin

    • Mouse anti-Laminin (to outline the basal lamina)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 594 (or other red fluorophore)

    • Goat anti-Mouse IgG, Alexa Fluor 488 (or other green fluorophore)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation:

    • Dissect fresh skeletal muscle and embed in OCT compound.

    • Freeze the block in isopentane pre-cooled with liquid nitrogen.

    • Store frozen blocks at -80°C until sectioning.

    • Cut 8-10 µm thick transverse cryostat sections and mount them on charged microscope slides.

  • Fixation and Permeabilization:

    • Air dry the sections for 30 minutes at room temperature.

    • Fix the sections with 4% PFA for 15 minutes.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating sections in Blocking Buffer for 1 hour at room temperature.

    • Dilute primary antibodies (anti-M-cadherin and anti-Laminin) in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate sections with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 10 minutes each.

    • Dilute fluorescently-labeled secondary antibodies in Blocking Buffer.

    • Incubate sections with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 10 minutes each, protected from light.

  • Staining and Mounting:

    • Incubate sections with DAPI solution for 5 minutes to counterstain nuclei.

    • Wash twice with PBS.

    • Mount a coverslip over the sections using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained sections using a fluorescence or confocal microscope. This compound-positive satellite cells will appear as red-stained cells located beneath the green-stained basal lamina (laminin) of the muscle fiber. The nucleus will be stained blue with DAPI.[1]

Protocol 2: Isolation of Quiescent Satellite Cells by Enzymatic Digestion and Magnetic-Activated Cell Sorting (MACS)

This protocol provides a method for enriching quiescent satellite cells from skeletal muscle tissue without the need for a FACS machine.[9][10][11][12]

Materials:

  • Hindlimb muscles from mice

  • Digestion Buffer: DMEM, 1.25 mg/mL Protease XIV or 0.2% Collagenase Type II

  • Wash Buffer: DMEM with 10% Horse Serum

  • Satellite Cell Culture Medium: DMEM, 20% Fetal Bovine Serum (FBS), 1% Chick Embryo Extract, 1% Penicillin-Streptomycin

  • MACS Buffer: PBS with 0.5% BSA and 2 mM EDTA

  • Primary antibody: Anti-M-cadherin conjugated to a fluorophore or biotin

  • Secondary labeling: Anti-fluorophore or anti-biotin microbeads

  • MACS columns and separator

Procedure:

  • Muscle Dissection and Digestion:

    • Dissect hindlimb muscles, trim away fat and connective tissue, and place them in ice-cold PBS.

    • Mince the muscle tissue thoroughly with fine scissors in a petri dish on ice.

    • Transfer the minced tissue to a 50 mL conical tube containing Digestion Buffer.

    • Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.

    • Triturate the suspension gently with a serological pipette every 15 minutes to aid digestion.[8]

  • Cell Filtration and Collection:

    • Stop the digestion by adding an equal volume of Wash Buffer.

    • Filter the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers into a fresh 50 mL tube.

    • Centrifuge the filtered suspension at 500 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in Wash Buffer.

  • Magnetic Labeling:

    • Centrifuge the cells again and resuspend the pellet in MACS buffer.

    • Count the cells and adjust the concentration to 10^7 cells per 100 µL.

    • Add the primary antibody (e.g., biotin-conjugated anti-M-cadherin) and incubate for 20 minutes on ice.

    • Wash the cells with MACS buffer and centrifuge.

    • Resuspend the pellet and add anti-biotin microbeads. Incubate for 15 minutes on ice.

    • Wash the cells to remove unbound microbeads.

  • Magnetic Separation:

    • Prepare a MACS column in the magnetic separator according to the manufacturer's instructions.

    • Apply the cell suspension to the column.

    • Wash the column with MACS buffer to remove unlabeled cells (the flow-through).

    • Remove the column from the magnetic field and place it on a fresh collection tube.

    • Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled this compound-positive cells.

  • Cell Culture:

    • The enriched cells can be plated on collagen-coated dishes in Satellite Cell Culture Medium. Quiescent satellite cells will activate and begin to proliferate within 24-48 hours.[10]

Visualizations

Workflow for Isolation and Verification of Quiescent Satellite Cells

G Workflow for Isolation and Verification of Quiescent Satellite Cells cluster_0 Tissue Preparation cluster_1 Cell Suspension Preparation cluster_2 Cell Isolation cluster_3 Verification and Downstream Applications Dissection Dissect Hindlimb Muscle Mincing Mince Tissue Dissection->Mincing Digestion Enzymatic Digestion (Collagenase/Protease) Mincing->Digestion Filtration Filter through 100/70/40 µm Strainers Digestion->Filtration Centrifugation Centrifuge and Wash Filtration->Centrifugation MACS MACS (this compound+) Centrifugation->MACS FACS FACS (this compound+) Centrifugation->FACS Culture Cell Culture MACS->Culture FACS->Culture RNA_Seq RNA Sequencing FACS->RNA_Seq Transplantation Transplantation FACS->Transplantation IF Immunofluorescence (Pax7, MyoD) Culture->IF

Caption: Workflow for isolating and validating quiescent satellite cells.

Logical Relationship of this compound in Satellite Cell States

G This compound Expression in Satellite Cell States cluster_markers Quiescent Quiescent Satellite Cell (in niche) Activated Activated Satellite Cell (Myoblast) Quiescent->Activated Injury/Growth Signal M_cad_high This compound++ Quiescent->M_cad_high Pax7_pos Pax7+ Quiescent->Pax7_pos MyoD_neg MyoD- Quiescent->MyoD_neg Differentiated Differentiated Myotube Activated->Differentiated Fusion Activated->Pax7_pos M_cad_mod This compound+ Activated->M_cad_mod MyoD_pos MyoD+ Activated->MyoD_pos M_cad_low This compound downregulated Differentiated->M_cad_low

Caption: this compound's role in satellite cell quiescence and activation.

Simplified Signaling Context for this compound Adhesion

G This compound Mediated Cell Adhesion cluster_SC Satellite Cell cluster_Fiber Myofiber M_cad_SC This compound Catenins_SC Catenins (α, β, p120) M_cad_SC->Catenins_SC M_cad_Fiber This compound M_cad_SC->M_cad_Fiber Homophilic Adhesion Quiescence Maintenance of Quiescence M_cad_SC->Quiescence Anchorage Signal Actin_SC Actin Cytoskeleton Catenins_SC->Actin_SC Catenins_Fiber Catenins M_cad_Fiber->Catenins_Fiber Actin_Fiber Actin Cytoskeleton Catenins_Fiber->Actin_Fiber

Caption: this compound's role in anchoring satellite cells to myofibers.

References

Application Notes and Protocols for M-cadherin Antibody Validation in Paraffin-Embedded Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-cadherin, also known as Cadherin-15, is a calcium-dependent cell adhesion molecule predominantly expressed in the skeletal muscle lineage. It plays a crucial role in myoblast fusion and muscle development and regeneration.[1] The specific expression pattern of this compound makes it a key biomarker for studying myogenesis, muscle disorders, and the efficacy of therapeutic interventions targeting muscle tissue. Accurate detection of this compound in paraffin-embedded tissues using immunofluorescence is therefore essential for both basic research and clinical studies.

These application notes provide a detailed protocol for the validation and use of anti-M-cadherin antibodies for immunofluorescence staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol includes antibody selection, tissue preparation, antigen retrieval, staining, and analysis, along with guidelines for proper control selection and data interpretation.

This compound Signaling Pathway

This compound, like other classical cadherins, forms a complex with catenins to mediate cell-cell adhesion and intracellular signaling. The extracellular domain of this compound on one cell binds to the extracellular domain of this compound on an adjacent cell in a homophilic manner. The intracellular domain binds to p120-catenin and β-catenin. β-catenin, in turn, links to α-catenin, which connects the entire cadherin-catenin complex to the actin cytoskeleton. This complex is crucial for maintaining the structural integrity of the tissue and for transducing mechanical signals. This compound signaling also influences the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and cell migration.

M_cadherin_signaling extracellular Extracellular Space cell_membrane_1 cell_membrane_2 intracellular_1 Intracellular Space (Cell 1) Mcadherin1 This compound p120_1 p120-catenin Mcadherin1->p120_1 beta_catenin1 β-catenin Mcadherin1->beta_catenin1 rho_gtpases1 Rho GTPases Mcadherin1->rho_gtpases1 regulates Mcadherin2 This compound Mcadherin1->Mcadherin2 alpha_catenin1 α-catenin beta_catenin1->alpha_catenin1 actin1 Actin Cytoskeleton alpha_catenin1->actin1 rho_gtpases1->actin1 regulates intracellular_2 Intracellular Space (Cell 2) p120_2 p120-catenin Mcadherin2->p120_2 beta_catenin2 β-catenin Mcadherin2->beta_catenin2 alpha_catenin2 α-catenin beta_catenin2->alpha_catenin2 actin2 Actin Cytoskeleton alpha_catenin2->actin2

Caption: this compound signaling at the cell-cell junction.

Experimental Workflow for Antibody Validation

The validation of an this compound antibody for immunofluorescence in FFPE tissues involves a systematic approach to ensure specificity, sensitivity, and reproducibility. The following workflow outlines the key steps.

Antibody_Validation_Workflow start Start: Select Candidate This compound Antibody tissue_prep Tissue Preparation: - Fixation (e.g., 10% NBF) - Paraffin Embedding start->tissue_prep sectioning Sectioning: - Cut 4-5 µm sections - Mount on charged slides tissue_prep->sectioning deparaffinization Deparaffinization & Rehydration: - Xylene - Graded Ethanol (B145695) Series sectioning->deparaffinization antigen_retrieval Antigen Retrieval: - Heat-Induced (HIER) - e.g., Citrate Buffer pH 6.0 deparaffinization->antigen_retrieval blocking Blocking: - Block endogenous peroxidase (if needed) - Block non-specific binding (e.g., normal serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation: - Titration of antibody concentration - Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation: - Fluorophore-conjugated - Protect from light primary_ab->secondary_ab mounting Counterstain & Mounting: - DAPI for nuclei - Mount with antifade medium secondary_ab->mounting imaging Imaging: - Confocal or Epifluorescence Microscope mounting->imaging analysis Analysis & Validation: - Compare positive vs. negative controls - Assess signal-to-noise ratio imaging->analysis end End: Validated Antibody analysis->end

Caption: Workflow for this compound antibody validation.

Materials and Reagents

  • Tissues: Formalin-fixed, paraffin-embedded (FFPE) blocks of:

    • Positive control tissue: Developing embryonic or regenerating adult skeletal muscle.

    • Negative control tissue: Denervated skeletal muscle or a tissue known not to express this compound (e.g., liver).

    • Experimental tissue.

  • Antibodies:

    • Primary anti-M-cadherin antibody (see Table 1 for examples).

    • Isotype control antibody (from the same host species and of the same isotype as the primary antibody).

    • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

  • Reagents:

    • Xylene or a xylene substitute.

    • Ethanol (100%, 95%, 70%).

    • Deionized or distilled water.

    • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

    • Blocking buffer (e.g., 5% normal goat serum in wash buffer).

    • Nuclear counterstain (e.g., DAPI).

    • Antifade mounting medium.

  • Equipment:

    • Microtome.

    • Water bath.

    • Slide warming tray.

    • Humidified chamber.

    • Fluorescence or confocal microscope.

Experimental Protocols

Deparaffinization and Rehydration
  • Bake slides at 60°C for 30-60 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in deionized water for 5 minutes.

Antigen Retrieval
  • Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.

  • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in wash buffer for 5 minutes.

Immunofluorescence Staining
  • Carefully dry the area around the tissue section and draw a hydrophobic barrier.

  • Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Dilute the primary anti-M-cadherin antibody to the desired concentration in blocking buffer (see Table 2 for optimization).

  • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber. For negative controls, incubate one slide with the isotype control at the same concentration and another with only the blocking buffer.

  • Wash slides three times with wash buffer for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

  • Incubate sections with the secondary antibody for 1 hour at room temperature, protected from light.

  • Wash slides three times with wash buffer for 5 minutes each, protected from light.

Counterstaining and Mounting
  • Incubate sections with DAPI solution for 5 minutes at room temperature.

  • Rinse slides briefly in wash buffer.

  • Mount coverslips using an antifade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow to dry.

  • Store slides at 4°C, protected from light, until imaging.

Data Presentation and Interpretation

Table 1: Example of Commercially Available this compound Antibodies
Catalog NumberHostClonalityRecommended Applications
AB-12345RabbitPolyclonalWB, IHC, IF
CD-67890MouseMonoclonalWB, IF
EF-24680RabbitMonoclonalIHC, IF

This table is for illustrative purposes. Researchers should consult manufacturer datasheets for specific antibody information.

Table 2: Example of Primary Antibody Dilution Optimization
DilutionSignal Intensity (Positive Control)Background (Negative Control)Signal-to-Noise RatioComments
1:50+++++++LowHigh background staining.
1:100+++++ModerateGood signal, but some background.
1:200 +++ + High Optimal balance of signal and background.
1:400+++ModerateSignal intensity is reduced.
1:800++/-LowWeak signal.

Signal Intensity and Background are scored qualitatively: ++++ (very strong), +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent).

Table 3: Expected Staining Patterns in Control Tissues
Tissue TypeExpected this compound StainingCellular LocalizationPurpose
Regenerating Skeletal MusclePositiveCell membrane of satellite cells and myoblastsPositive Control
Denervated Skeletal MuscleNegativeN/ANegative Control
Isotype ControlNegativeN/ATo assess non-specific binding of the primary antibody
No Primary AntibodyNegativeN/ATo assess non-specific binding of the secondary antibody

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal Primary antibody not effective in FFPE.Check manufacturer's validation data. Try a different antibody.
Inefficient antigen retrieval.Optimize retrieval time, temperature, and buffer pH.
Primary antibody concentration too low.Decrease the dilution of the primary antibody.
High Background Primary antibody concentration too high.Increase the dilution of the primary antibody.
Inadequate blocking.Increase blocking time or try a different blocking agent.
Incomplete washing.Increase the number and duration of wash steps.
Non-specific Staining Secondary antibody is cross-reacting.Use a pre-adsorbed secondary antibody.
Hydrophobic interactions.Add a detergent like Tween-20 to the wash buffer.

By following these detailed protocols and validation steps, researchers can confidently use this compound antibodies for immunofluorescence studies in paraffin-embedded tissues, ensuring the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: M-cadherin Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in M-cadherin Western blotting experiments.

Troubleshooting Guide: Non-Specific Bands

Non-specific bands are a common issue in Western blotting, obscuring results and making data interpretation difficult. Below are common causes and solutions for non-specific bands observed in this compound blots.

Issue 1: Multiple bands at various molecular weights.

This can be caused by several factors, including issues with the primary or secondary antibodies, or problems with the experimental protocol.

Potential Cause Recommended Solution
Primary antibody concentration too high Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions. A common starting point for a new antibody is a 1:1000 dilution, with a test range of 1:250 to 1:4000.[1][2][3]
Secondary antibody concentration too high Decrease the concentration of the secondary antibody. A typical starting dilution is 1:10,000, with a test range of 1:2,500 to 1:40,000.[3][4] Run a control lane with only the secondary antibody to check for non-specific binding.[4]
Low antibody specificity Use an affinity-purified primary antibody.[4] If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[5]
Incomplete blocking Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[6] Use fresh blocking buffer for each experiment.[6] Consider switching to an engineered blocking buffer.[7]
Inadequate washing Increase the number of washing steps (at least 3-5 washes) and the duration of each wash (5-15 minutes).[8][9] Increase the volume of washing buffer to ensure the membrane is fully submerged.[9] Add a detergent like Tween 20 to the wash buffer (0.05%-0.1%).[9]
Protein degradation Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can result in bands at a lower molecular weight than expected.[4][5][10]
Protein aggregation or multimers Ensure complete denaturation and reduction of your samples by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling the samples before loading. This can help resolve unexpected high molecular weight bands.[4]
High protein load Reduce the amount of total protein loaded per lane. For cell lysates, a typical range is 20-30 µg.[5]

Issue 2: A specific, unexpected band appears consistently.

This may indicate cross-reactivity of the antibody or the presence of protein isoforms or modifications.

Potential Cause Recommended Solution
Antibody cross-reactivity Some this compound antibodies are known to cross-react with other proteins.[11] Check the antibody datasheet for known cross-reactivities. Consider using a blocking peptide to confirm the specificity of the primary antibody.[4]
Protein isoforms or splice variants This compound may exist in different isoforms. Consult literature or databases like UniProt to check for known splice variants of this compound that might correspond to the observed band.[4]
Post-translational modifications Glycosylation or other modifications can cause the protein to migrate at a higher molecular weight than predicted.[4] Some this compound antibodies recognize the unglycosylated form, which may appear as a lower band.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: this compound, also known as Cadherin-15, is a transmembrane glycoprotein. Its predicted molecular weight is around 124-130 kDa.[13][14] However, the observed molecular weight can vary depending on post-translational modifications such as glycosylation.

Q2: Which blocking buffer is best for this compound Western blotting?

A2: Both non-fat dry milk (typically 5% in TBST) and bovine serum albumin (BSA) (typically 3-5% in TBST) are commonly used blocking buffers.[15] However, if you are working with phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins that can interfere with detection. Some commercial blocking buffers are also available and may provide better results.[16][17][18]

Q3: How can I optimize my antibody concentrations?

A3: Antibody titration is crucial for clean results. You can perform a dot blot, which is a quick and cost-effective method to determine the optimal antibody concentration without running a full Western blot.[19] Alternatively, you can run several mini-blots with a range of primary and secondary antibody dilutions.[3] Always start with the dilution recommended on the antibody datasheet and adjust from there.[1]

Q4: My this compound antibody datasheet mentions cross-reactivity. What does this mean?

A4: This means the antibody may bind to other proteins that share a similar epitope (the part of the protein the antibody recognizes). For example, one this compound antibody is known to cross-react with several unidentified proteins between 40 kDa and 95 kDa.[11] If you suspect cross-reactivity is causing non-specific bands, using a different antibody or a blocking peptide can help confirm this.

Experimental Protocols

Standard Western Blot Protocol for this compound

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel (acrylamide percentage will depend on the size of the protein of interest, but an 8% gel is a good starting point for this compound).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are generally more durable for stripping and re-probing.[6]

    • Ensure the membrane is activated with methanol (B129727) if using PVDF.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody at the optimized dilution in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three to five times for 5-15 minutes each with TBST to remove unbound primary antibody.[8][9]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing steps as described in step 6.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant Denature Denaturation Quant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detect Detection Wash2->Detect

Caption: A generalized workflow for a Western blotting experiment.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Non-Specific Bands Observed Ab_Conc Incorrect Antibody Concentration Start->Ab_Conc Blocking Inadequate Blocking Start->Blocking Washing Insufficient Washing Start->Washing Protein Protein Issues (Degradation/Aggregation) Start->Protein OptimizeAb Titrate Primary & Secondary Antibodies Ab_Conc->OptimizeAb OptimizeBlock Increase Blocking Time/ Change Blocker Blocking->OptimizeBlock OptimizeWash Increase Wash Steps/ Duration Washing->OptimizeWash ImproveSample Use Fresh Samples & Protease Inhibitors Protein->ImproveSample

References

Optimizing M-cadherin antibody concentration for immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their M-cadherin immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically expressed?

This compound, also known as Cadherin-15 (CDH15), is a calcium-dependent cell adhesion molecule belonging to the cadherin superfamily.[1] It is primarily expressed in muscle satellite cells and is involved in the fusion of myoblasts to form myotubes.[2][3] this compound expression is upregulated after the induction of myotube formation, suggesting a specific role in skeletal muscle cell differentiation.[4] This makes skeletal muscle tissue an appropriate positive control for this compound IHC.

Q2: Why is antigen retrieval necessary for this compound IHC on FFPE tissues?

Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask the antigenic sites (epitopes) of this compound, preventing the primary antibody from binding effectively.[5] Antigen retrieval is a critical step that uses heat (Heat-Induced Epitope Retrieval, HIER) or enzymes (Proteolytic-Induced Epitope Retrieval, PIER) to break these cross-links, unmasking the this compound epitope and allowing for optimal antibody binding and signal detection.[5][6]

Q3: What is the purpose of the blocking step in an IHC protocol?

The blocking step is essential for preventing non-specific binding of the primary and secondary antibodies to the tissue, which is a common cause of high background staining.[7][8] Blocking agents, such as normal serum or protein solutions like Bovine Serum Albumin (BSA), bind to reactive sites and hydrophobic areas on the tissue, ensuring that the antibodies only bind specifically to the this compound antigen.[7][9]

Q4: How do I choose the right blocking buffer?

The choice of blocking buffer is critical. A common and effective strategy is to use normal serum from the same species in which the secondary antibody was raised, typically at a concentration of 1-5% (w/v).[7][9] For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum. Using serum from the same species as the primary antibody can lead to high background, as the secondary antibody would detect the blocking serum as well.[9] Protein solutions like 1-5% BSA or nonfat dry milk can also be used, but care must be taken as some reagents may contain interfering substances (e.g., biotin (B1667282) in milk).[9][10]

Troubleshooting Guide

Problem: No or Weak Staining for this compound

Possible Cause Recommended Solution
Improper Antibody Concentration The primary antibody concentration may be too low. Perform an antibody titration by testing a range of dilutions to determine the optimal concentration.[11] Check the antibody datasheet for recommended starting dilutions.[12][13]
Ineffective Antigen Retrieval The antigen retrieval method may be suboptimal for this compound. If using HIER, try varying the buffer (e.g., switch from citrate (B86180) pH 6.0 to Tris-EDTA pH 9.0), heating time, or temperature.[6][14] Some antibodies may require enzymatic retrieval (PIER).[14] The optimal method is antibody-specific and may require empirical testing.[15]
Incorrect Antibody Storage The antibody may have lost activity due to improper storage or repeated freeze-thaw cycles. Always store antibodies as recommended by the manufacturer and consider aliquoting to minimize temperature fluctuations.[13][16]
Issues with Detection System Ensure the secondary antibody is compatible with the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[11] Confirm that detection reagents (e.g., HRP, DAB substrate) are active and have not expired.[13]
Tissue Fixation Issues Over-fixation of the tissue can irreversibly mask the epitope. If possible, try reducing the fixation time.[11]

Problem: High Background Staining

Possible Cause Recommended Solution
Primary Antibody Concentration Too High High antibody concentrations can lead to non-specific binding. Dilute the primary antibody further. An antibody titration experiment is crucial to find the concentration with the best signal-to-noise ratio.[11][13]
Inadequate Blocking Blocking may be insufficient. Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour at room temperature).[7] Ensure you are using the correct blocking serum (from the secondary antibody host species).[8][9]
Non-specific Secondary Antibody Binding The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody.[11] Always run a negative control (omitting the primary antibody) to check for secondary antibody-induced background.[8][17]
Endogenous Enzyme Activity If using an HRP-based detection system, endogenous peroxidases in tissues like the kidney or liver can cause background. Incubate sections with a hydrogen peroxide solution (e.g., 0.3% H₂O₂) prior to blocking to quench this activity.[7][11] For AP-based systems, endogenous alkaline phosphatase can be inhibited with levamisole.[11]
Overly Aggressive Antigen Retrieval Harsh antigen retrieval can sometimes expose non-specific sites. Try reducing the heating time or using a less harsh method.[13]

Experimental Protocols

This compound Antibody Titration

To determine the optimal antibody concentration, it is essential to perform a titration. This involves testing a series of dilutions to find the one that provides the strongest specific signal with the lowest background.

Methodology:

  • Prepare Slides: Use identical, freshly cut sections of a known this compound-positive control tissue (e.g., skeletal muscle) for each dilution.

  • Select Dilutions: Prepare a range of primary antibody dilutions. A typical starting point based on datasheet recommendations might be 1:50, 1:100, 1:200, 1:400, and 1:800.

  • Standardize Protocol: Process all slides simultaneously using your standard IHC protocol, ensuring that the only variable is the primary antibody concentration.

  • Incubation: Incubate each slide with its corresponding antibody dilution for a consistent amount of time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Detection & Visualization: Complete the staining using the same detection system and incubation times for all slides.

  • Analysis: Compare the staining intensity and background levels across all dilutions. The optimal dilution is the one that yields a high signal-to-noise ratio.[18]

Antibody_Titration_Workflow start Start: Positive Control Tissue Sections prep_slides Prepare Serial Dilutions (e.g., 1:50, 1:100, 1:200, 1:400) start->prep_slides deparaffinize Deparaffinize & Rehydrate antigen_retrieval Antigen Retrieval (Standardized) deparaffinize->antigen_retrieval blocking Blocking Step (Standardized) antigen_retrieval->blocking primary_ab Apply Primary Antibody Dilutions (One dilution per slide) blocking->primary_ab secondary_ab Secondary Antibody (Standardized) primary_ab->secondary_ab detection Detection (e.g., DAB) (Standardized) secondary_ab->detection analysis Microscopic Analysis: Compare Signal vs. Background detection->analysis end Select Optimal Dilution (Best Signal-to-Noise Ratio) analysis->end

Workflow for determining optimal primary antibody concentration.
General Immunohistochemistry Protocol for this compound (FFPE Tissue)

This protocol provides a general framework. Incubation times and reagent concentrations, especially for the primary antibody, should be optimized for your specific antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval (HIER Method):

    • Immerse slides in a staining dish containing Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (1 mM EDTA, 10 mM Tris, pH 9.0).

    • Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath for 10-20 minutes.[5][6]

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[6]

    • Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

  • Peroxidase Block (for HRP detection):

    • Incubate sections in 0.3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[7][11]

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[7][9]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its predetermined optimal concentration in the blocking solution or a specified antibody diluent.

    • Apply the diluted antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[7][18]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Apply a biotinylated or polymer-based HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate) and incubate according to the manufacturer's protocol until the desired color intensity develops.

    • Rinse slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with Hematoxylin.

    • Rinse with water.

    • Dehydrate sections through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.

IHC_Workflow start FFPE Tissue Section on Slide deparaffinize 1. Deparaffinization & Rehydration start->deparaffinize retrieval 2. Antigen Retrieval (HIER or PIER) deparaffinize->retrieval peroxidase_block 3. Peroxidase Block (If using HRP) retrieval->peroxidase_block blocking 4. Blocking (e.g., Normal Serum, BSA) peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation (Anti-M-cadherin) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (e.g., HRP-DAB) secondary_ab->detection counterstain 8. Counterstaining (e.g., Hematoxylin) detection->counterstain dehydrate_mount 9. Dehydration & Mounting counterstain->dehydrate_mount end Microscopic Analysis dehydrate_mount->end

References

Technical Support Center: M-cadherin Immunofluorescence in Muscle Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in M-cadherin immunofluorescence staining on muscle fibers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides solutions for optimizing your this compound immunofluorescence experiments.

Q1: I am getting a very weak or no this compound signal in my muscle tissue sections. What are the possible causes and solutions?

A1: Low or absent this compound signal can stem from several factors, ranging from tissue processing to antibody application. Below is a troubleshooting table to guide you through potential issues and their remedies.

Potential Cause Explanation Recommended Solution(s)
Low this compound Expression in Sample This compound expression is primarily localized to quiescent and activated satellite cells, which constitute a small population of cells in healthy, uninjured muscle.[1] Mature muscle fibers have very low to undetectable levels of this compound.[2] Its expression is upregulated during muscle regeneration.[2][3][4]- Use positive control tissue known to have high this compound expression, such as regenerating muscle tissue or embryonic muscle. - If studying satellite cells, co-stain with a known satellite cell marker like Pax7 to confirm their presence.
Improper Antibody Selection and Validation The primary antibody may not be specific or sensitive enough for your application.- Use an antibody that has been validated for immunofluorescence in your species of interest. - Check the antibody datasheet for recommended applications and protocols. - Perform a titration of the primary antibody to determine the optimal concentration.
Suboptimal Fixation Inadequate or inappropriate fixation can mask the this compound epitope or alter its conformation, preventing antibody binding.- Formaldehyde-based fixatives (e.g., 4% PFA): This is a common starting point. Ensure fixation time is optimized (e.g., 10-15 minutes for cryosections). Over-fixation can mask epitopes. - Methanol (B129727)/Acetone (B3395972) fixation: Cold methanol or acetone fixation can sometimes improve signal for certain antibodies by precipitating proteins rather than cross-linking them.
Ineffective Antigen Retrieval Formaldehyde fixation creates cross-links that can mask the this compound epitope. Antigen retrieval is crucial to unmask these sites.- Heat-Induced Epitope Retrieval (HIER): This is the most common method. Try different buffers and pH values. A Tris-EDTA buffer at pH 9.0 is often effective for this compound. Citrate buffer at pH 6.0 is another common option. - Enzymatic Retrieval: In some cases, gentle proteolytic digestion with enzymes like Proteinase K or Trypsin can expose the epitope. This method requires careful optimization to avoid tissue damage.
Inadequate Permeabilization The antibody needs to access the this compound protein within the cell membrane and cytoplasm.- For formaldehyde-fixed tissues, use a detergent-based permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100 or Tween-20) for 10-15 minutes. - Methanol or acetone fixation often simultaneously permeabilizes the tissue.
Incorrect Secondary Antibody or Detection System The secondary antibody may not be appropriate for the primary antibody, or the fluorescent signal may be too weak.- Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). - Use a bright, photostable fluorophore. - Consider using a signal amplification system if the target protein expression is very low.
N-cadherin Compensation In some contexts, particularly in this compound knockout models, N-cadherin expression can be upregulated and may compensate for the loss of this compound function.[2][5] While this doesn't directly cause low this compound signal, it's an important biological consideration when interpreting results.- If working with a model where this compound may be absent or reduced, consider co-staining for N-cadherin to assess potential compensatory mechanisms.

Q2: My this compound staining appears diffuse and not localized to the satellite cells. What could be the reason?

A2: Diffuse staining can be a result of improper fixation, leading to protein diffusion, or a suboptimal antibody concentration, causing non-specific binding. Ensure your fixation protocol is adequate and try optimizing your primary antibody concentration through titration. Additionally, ensure your washing steps are stringent enough to remove non-specifically bound antibodies.

Q3: I see high background fluorescence in my this compound staining. How can I reduce it?

A3: High background can be caused by several factors. First, ensure adequate blocking by using a serum from the same species as your secondary antibody (e.g., goat serum for a goat anti-rabbit secondary). Blocking for at least one hour at room temperature is recommended. Second, ensure your antibody dilutions are optimal; overly concentrated antibodies can lead to non-specific binding. Third, thorough washing steps between antibody incubations are crucial. Finally, autofluorescence from the tissue itself can be an issue. This can be quenched using commercial reagents or by treating with sodium borohydride.

Quantitative Data Summary

While precise fluorescence intensity can vary significantly between experiments, the following table provides a qualitative and semi-quantitative summary of this compound expression levels in different muscle contexts based on published literature.

Muscle Cell Type/Condition Relative this compound Expression Level Primary Cellular Localization Supporting Evidence
Quiescent Satellite Cells Moderate to HighCell membrane, often enriched at the interface with the muscle fiber.Studies have shown that 94-100% of quiescent satellite cells are positive for this compound.[1][6]
Activated Satellite Cells/Myoblasts High (Upregulated from quiescent state)Cell membrane, involved in cell-cell contacts.This compound expression is upregulated upon satellite cell activation and during myoblast differentiation.[2][4]
Differentiating Myotubes Moderate (Expression starts to decline)Cell-cell junctions between fusing myoblasts.This compound is crucial for myoblast fusion into myotubes.[7]
Mature Myofibers Very Low / Undetectable-This compound is downregulated in mature, innervated muscle fibers.[2]
Regenerating Muscle Fibers Transiently High in myoblastsMyoblast-myoblast and myoblast-myotube interfaces.This compound is re-expressed at high levels during muscle regeneration.[2][3][4]
Denervated Muscle Low (No significant upregulation in satellite cells)Satellite cell membrane.Denervation alone does not appear to significantly upregulate this compound transcription in satellite cells.[8]

Experimental Protocols

Immunofluorescence Staining of this compound in Frozen Muscle Sections

This protocol is a general guideline and may require optimization for your specific antibody and tissue.

1. Tissue Preparation:

  • Snap-freeze fresh muscle tissue in isopentane (B150273) pre-chilled in liquid nitrogen.

  • Store frozen blocks at -80°C.

  • Cut 8-10 µm thick cryosections and mount on charged slides.

  • Store slides at -80°C until use.

2. Fixation:

  • Equilibrate slides to room temperature for 15-30 minutes.

  • Fix in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Alternatively, fix in ice-cold methanol for 10 minutes at -20°C.

  • Wash slides 3 times for 5 minutes each in PBS.

3. Permeabilization (for PFA-fixed sections):

  • Incubate sections in 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash slides 3 times for 5 minutes each in PBS.

4. Antigen Retrieval (recommended for PFA-fixed sections):

  • Immerse slides in Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

  • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Wash slides 3 times for 5 minutes each in PBS.

5. Blocking:

  • Incubate sections in blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

6. Primary Antibody Incubation:

  • Dilute the primary this compound antibody to its optimal concentration in the blocking buffer.

  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

7. Washing:

  • Wash slides 3 times for 5 minutes each in PBS with 0.05% Tween-20.

8. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

  • Incubate sections for 1-2 hours at room temperature, protected from light.

9. Washing:

  • Wash slides 3 times for 5 minutes each in PBS with 0.05% Tween-20, protected from light.

10. Counterstaining and Mounting:

  • Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
  • Wash slides 2 times for 5 minutes each in PBS.
  • Mount coverslips with an anti-fade mounting medium.

11. Imaging:

  • Image with a fluorescence or confocal microscope using appropriate filter sets.

Signaling Pathways and Workflows

This compound Signaling in Myoblast Fusion

This compound plays a critical role in the fusion of myoblasts to form multinucleated myotubes. Upon homophilic binding between adjacent myoblasts, this compound initiates an intracellular signaling cascade. This involves the recruitment of catenins (α-catenin, β-catenin, and p120-catenin) to its cytoplasmic tail.[9][10] This complex formation is essential for linking this compound to the actin cytoskeleton and for transducing downstream signals. Key signaling events include the activation of the Rho GTPase Rac1, which is crucial for the cytoskeletal rearrangements necessary for membrane fusion.[11] Conversely, another Rho GTPase, RhoA, needs to be downregulated for fusion to proceed, and sustained RhoA activity can inhibit myoblast fusion by promoting the degradation of this compound.[12] this compound signaling also intersects with the Wnt/β-catenin pathway, where it can modulate the phosphorylation and stability of β-catenin, thereby influencing myogenic differentiation.[13]

MCadherin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCad1 This compound MCad2 This compound MCad1->MCad2 Homophilic Binding Catenin_complex Catenin Complex (β-catenin, p120ctn, α-catenin) MCad1->Catenin_complex Recruitment Rac1 Rac1-GTP (Active) Catenin_complex->Rac1 Activation RhoA RhoA-GTP (Inactive) Catenin_complex->RhoA Inhibition Actin Actin Cytoskeleton Rearrangement Catenin_complex->Actin Linkage Rac1->Actin Promotes Myoblast_Fusion Myoblast Fusion Actin->Myoblast_Fusion Leads to

Caption: this compound signaling pathway leading to myoblast fusion.

Experimental Workflow for Troubleshooting Low this compound Signal

This workflow provides a logical sequence of steps to diagnose and resolve issues with low immunofluorescence signals for this compound.

Troubleshooting_Workflow Start Start: Low this compound Signal Check_Controls 1. Check Positive/Negative Controls Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Fix_Controls Optimize Control Tissue/ Antibody Validation Controls_OK->Fix_Controls No Check_Expression 2. Confirm Expected this compound Expression Controls_OK->Check_Expression Yes Fix_Controls->Check_Controls Optimize_Protocol 3. Optimize Staining Protocol Check_Expression->Optimize_Protocol Fixation 3a. Test Alternative Fixation (e.g., Methanol) Optimize_Protocol->Fixation Antigen_Retrieval 3b. Optimize Antigen Retrieval (Buffer, pH, Time) Fixation->Antigen_Retrieval Antibody_Titer 3c. Titrate Primary Antibody Antigen_Retrieval->Antibody_Titer Signal_Amp 4. Consider Signal Amplification Antibody_Titer->Signal_Amp Success Signal Improved Signal_Amp->Success

Caption: A stepwise workflow for troubleshooting low this compound IF signal.

References

High background in M-cadherin western blot and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in M-cadherin Western blotting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an this compound Western blot?

High background in Western blotting can obscure the specific signal of your target protein, this compound. The most common causes are generally related to non-specific binding of the primary or secondary antibodies.[1][2] Key factors include suboptimal antibody concentrations, insufficient blocking, and inadequate washing.[1][3][4]

Q2: Can the type of blocking buffer affect the background of my this compound blot?

Yes, the choice of blocking buffer is critical.[5] While non-fat dry milk is a common blocking agent, it may not always be the best choice. For instance, if you are detecting a phosphorylated protein, milk-based blockers are not recommended due to their high content of phosphoproteins like casein, which can lead to high background.[3][5] In such cases, Bovine Serum Albumin (BSA) is a preferable alternative. It is advisable to test different blocking agents to find the one that provides the best signal-to-noise ratio for your specific this compound antibody.[6]

Q3: My this compound antibody is polyclonal. Could this contribute to a higher background?

Polyclonal antibodies recognize multiple epitopes on the target protein. While this can increase signal sensitivity, it can also sometimes lead to higher background due to off-target binding. One specific this compound polyclonal antibody is noted to cross-react with several unidentified proteins.[7] If you are using a polyclonal antibody and experiencing high background, optimizing the antibody dilution is a crucial first step.[1][8]

Q4: How can I be sure that the high background is not caused by the secondary antibody alone?

To determine if the secondary antibody is the source of the high background, you should run a control experiment where the primary antibody incubation step is omitted.[1][3] If you still observe a high background on the membrane with only the secondary antibody, it indicates non-specific binding of the secondary antibody. Using a pre-adsorbed secondary antibody can help reduce this cross-reactivity.[3]

Troubleshooting Guide

Issue: High Background Obscuring this compound Bands

High background can manifest as a generally dark blot, non-specific bands, or a "blotchy" appearance. Below are detailed steps to diagnose and resolve these issues.

High concentrations of either the primary or secondary antibody are a frequent cause of high background.[1][4]

Experimental Protocol: Antibody Titration

  • Primary Antibody: Prepare a series of dilutions for your this compound primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). A recommended starting dilution for many this compound antibodies is 1:1000.[7]

  • Secondary Antibody: For each primary antibody dilution, use the secondary antibody at the manufacturer's recommended dilution. If background persists, you can also titrate the secondary antibody.

  • Procedure: Run several small blots in parallel, each with a different antibody concentration, while keeping all other parameters constant.

  • Analysis: Identify the concentration that provides the strongest signal for this compound with the lowest background.

Insufficient blocking of the membrane allows for non-specific antibody binding.[1][5]

Experimental Protocol: Optimizing Blocking Conditions

  • Increase Blocking Agent Concentration: If you are using 3% non-fat milk or BSA, try increasing the concentration to 5% or even 7%.[1][3]

  • Extend Blocking Time and Adjust Temperature: Increase the blocking incubation time from 1 hour to 2 hours at room temperature, or perform the blocking overnight at 4°C.[1][9][10]

  • Add a Detergent: Including a mild detergent like Tween 20 (at a final concentration of 0.05% to 0.1%) in your blocking and antibody dilution buffers can help reduce non-specific interactions.[1][9][11]

  • Try Different Blocking Agents: If milk-based blockers give high background, switch to a 3-5% BSA solution, especially if working with phospho-specific antibodies.[1] There are also commercially available protein-free blocking buffers that can be effective.[5]

Inadequate washing will not sufficiently remove unbound antibodies, leading to high background.[11]

Experimental Protocol: Stringent Washing Procedure

  • Increase Wash Volume: Ensure the membrane is fully submerged in the wash buffer. For a standard-sized blot, use at least 15-20 mL of wash buffer per wash.[12][13]

  • Increase Number and Duration of Washes: Instead of three 5-minute washes, try four or five 5-minute washes with gentle agitation.[1][14]

  • Use a Detergent: Your wash buffer (e.g., TBST or PBST) should contain a detergent like Tween 20, typically at a concentration of 0.1%.[1]

Problems with the protein sample itself can also contribute to background issues.

  • Protein Overload: Loading too much protein on the gel can lead to streaking and high background in the lanes. Aim for a protein load in the range of 20-30 µg per lane for cell lysates.

  • Sample Degradation: this compound, like other proteins, can be subject to degradation by proteases. Always prepare fresh lysates and use protease inhibitors.[3] The presence of multiple bands could indicate protein degradation.[8]

Quantitative Data Summary

ParameterStandard RangeOptimization Strategy
Primary Antibody Dilution 1:1000 - 1:5000Start with the manufacturer's recommendation and perform a dilution series to find the optimal concentration.[14]
Secondary Antibody Dilution 1:2000 - 1:35,000Titrate to find the lowest concentration that still provides a strong signal.[13][14]
Blocking Agent Conc. 3-5% Non-fat Milk or BSAIncrease concentration to 7% or switch to a different blocking agent if background is high.[1][3]
Blocking Incubation Time 1 hour at RTIncrease to 2 hours at RT or overnight at 4°C.[9][10]
Wash Duration 3 x 5 minutesIncrease to 4-5 washes of 5-10 minutes each.[1][14]
Tween 20 Concentration 0.05% - 0.1%Use in blocking, antibody, and wash buffers to reduce non-specific binding.[1][9]

This compound Western Blot Troubleshooting Workflow

WB_Troubleshooting Start High Background in this compound Blot Check_Secondary Run Secondary Antibody Control Start->Check_Secondary Secondary_Issue High Background Persists Check_Secondary->Secondary_Issue Yes Optimize_Primary Optimize Primary Antibody Concentration Check_Secondary->Optimize_Primary No Fix_Secondary Use Pre-adsorbed Secondary or Change Supplier Secondary_Issue->Fix_Secondary Resolved Background Reduced Fix_Secondary->Resolved Titrate_Primary Perform Dilution Series (e.g., 1:1k-1:5k) Optimize_Primary->Titrate_Primary Action Optimize_Blocking Optimize Blocking Conditions Titrate_Primary->Optimize_Blocking Improve_Blocking Increase Concentration/ Time, Change Agent (e.g., Milk to BSA) Optimize_Blocking->Improve_Blocking Action Improve_Washing Improve Washing Procedure Improve_Blocking->Improve_Washing Wash_More Increase Wash Volume, Number, and Duration Improve_Washing->Wash_More Action Check_Sample Review Sample Quality & Load Wash_More->Check_Sample Fix_Sample Reduce Protein Load, Use Fresh Lysate with Protease Inhibitors Check_Sample->Fix_Sample Issue Found Check_Sample->Resolved No Issue Fix_Sample->Resolved

Caption: Troubleshooting workflow for high background in this compound Western blots.

References

Technical Support Center: M-cadherin siRNA Off-Target Effects in Myoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding M-cadherin siRNA off-target effects during myoblast differentiation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on distinguishing between on-target and off-target effects of this compound siRNA.

Issue/Question Potential Causes Recommended Solutions
1. My myoblasts show reduced fusion after this compound siRNA transfection, but I suspect other cellular processes are also affected. On-target effect: this compound is crucial for myoblast fusion. Reduced this compound levels will directly impair this process.[1]Off-target effects: The siRNA may be silencing other genes involved in cell adhesion, membrane fusion, or cytoskeletal organization.Cellular toxicity: High concentrations of siRNA or transfection reagent can induce stress and apoptosis, inhibiting differentiation.Validate knockdown: Confirm a significant and specific reduction in this compound mRNA and protein levels.Perform rescue experiment: Transfect a construct expressing this compound that is resistant to your siRNA. Restoration of the fusion phenotype would confirm an on-target effect.Test multiple siRNAs: Use at least two or three different siRNAs targeting different regions of the this compound mRNA. A consistent phenotype across different siRNAs is more likely to be an on-target effect.Analyze potential off-targets: Use bioinformatics tools to predict potential off-target genes with seed region homology to your siRNA. Validate changes in their expression via qRT-PCR.Titrate siRNA concentration: Use the lowest effective concentration of siRNA to minimize off-target effects and toxicity.[2]
2. I observe unexpected changes in myoblast morphology (e.g., excessive elongation, rounding, detachment) after this compound siRNA treatment. Off-target effects: The siRNA could be affecting genes that regulate cell shape, adhesion, or cytoskeletal dynamics.Transfection reagent toxicity: Some cell types are sensitive to certain transfection reagents, leading to morphological changes.Inappropriate cell density: Sub-optimal cell confluency at the time of transfection can affect cell health and morphology.Use appropriate controls: Include a non-targeting (scrambled) siRNA control to distinguish sequence-specific off-target effects from general effects of transfection.[3][4][5]Optimize transfection conditions: Test different transfection reagents and optimize the reagent-to-siRNA ratio to minimize toxicity.Monitor cell health: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the health of your cells post-transfection.Visually inspect cells regularly: Document any morphological changes with microscopy at various time points post-transfection.
3. My this compound knockdown is efficient, but the expression of other myogenic regulatory factors (e.g., MyoD, Myogenin) is unexpectedly altered. On-target downstream effects: this compound signaling can influence the expression of myogenic regulatory factors.[6]Off-target effects: The siRNA may be directly or indirectly targeting transcription factors or signaling molecules that regulate myogenesis.Conduct a time-course experiment: Analyze the expression of myogenic markers at different time points after inducing differentiation to understand the kinetics of gene expression changes.Analyze multiple markers: Assess a panel of early and late myogenic markers to get a comprehensive view of the differentiation process.Consult literature for known pathways: this compound is known to be a target of the transcription factor PAX3, which is a key regulator of myogenesis.[7] Perturbations in this pathway could explain the observed changes.
4. I am getting inconsistent results between different this compound siRNA sequences. Variable knockdown efficiency: Different siRNA sequences will have varying efficiencies in silencing the target gene.Different off-target effects: Each siRNA sequence has a unique off-target signature.[8][9]Thoroughly validate each siRNA: Quantify the knockdown efficiency of each siRNA sequence individually.Pool effective siRNAs: Using a pool of 2-3 validated siRNAs at a lower overall concentration can reduce off-target effects while maintaining on-target knockdown.Phenotypic analysis with multiple siRNAs: If possible, confirm the biological phenotype with at least two independent siRNAs that show efficient knockdown.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of siRNA experiments?

A1: Off-target effects occur when an siRNA molecule, intended to silence a specific gene (the "on-target"), also silences one or more unintended genes. This is often due to partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the siRNA guide strand), which can mimic the action of microRNAs (miRNAs).[2] These unintended effects can lead to misinterpretation of experimental results.

Q2: How can I design my this compound siRNA experiment to minimize and control for off-target effects?

A2: To minimize and control for off-target effects, you should:

  • Use a low siRNA concentration: Titrate your this compound siRNA to the lowest concentration that gives you effective on-target knockdown. This can significantly reduce off-target silencing.[2]

  • Use multiple siRNA sequences: Testing at least two, and preferably three, different siRNAs targeting this compound will help confirm that the observed phenotype is due to the knockdown of this compound and not an off-target effect of a single siRNA.

  • Include proper controls:

    • Untransfected Control: This control group will show the baseline phenotype of your myoblasts.

    • Positive Control: An siRNA against a housekeeping gene or a gene known to be essential for myoblast differentiation can help validate your transfection and knockdown procedure.

  • Perform rescue experiments: If you observe a phenotype, try to "rescue" it by re-introducing an this compound expression vector that is resistant to your siRNA (e.g., by making silent mutations in the siRNA target site).

Q3: What are the known downstream signaling pathways of this compound in myoblast fusion that I should investigate?

A3: this compound-mediated cell-cell adhesion is known to activate the Rac1 GTPase signaling pathway, which is crucial for myoblast fusion. This activation is mediated by the Rho-GEF Trio.[1][10] Therefore, when studying the effects of this compound knockdown, it is advisable to examine the activation state of Rac1 and the expression of Trio. Additionally, RhoA activity is decreased during myoblast fusion, and sustained RhoA activation can inhibit fusion by promoting this compound degradation.[2]

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data for demonstrating how to present quantitative results from this compound siRNA experiments. This data is not from a published study and should be used for guidance on data presentation only.

Table 1: Illustrative qRT-PCR Analysis of On-Target and Potential Off-Target Gene Expression

Target Gene Treatment Fold Change in mRNA Expression (normalized to Untransfected Control) Standard Deviation
This compound (Cdh15) This compound siRNA 10.21± 0.05
This compound siRNA 20.25± 0.07
Scrambled siRNA0.98± 0.12
Potential Off-Target 1 (Predicted) This compound siRNA 10.65± 0.09
This compound siRNA 20.95± 0.15
Scrambled siRNA1.05± 0.10
N-cadherin (Cdh2) This compound siRNA 11.10± 0.18
This compound siRNA 21.08± 0.14
Scrambled siRNA0.99± 0.11

Table 2: Illustrative Phenotypic Analysis of Myoblast Fusion

Treatment Fusion Index (%) Standard Deviation Myotube Nuclei per Field Standard Deviation
Untransfected Control 45.2± 3.8152± 15
Scrambled siRNA 43.8± 4.1148± 18
This compound siRNA 1 12.5± 2.542± 8
This compound siRNA 2 14.1± 2.948± 10
This compound siRNA 1 + Rescue Construct 40.5± 3.5135± 12

Experimental Protocols

siRNA Transfection in C2C12 Myoblasts

This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 2% Horse Serum

  • This compound siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed C2C12 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-lipid complexes:

    • For each well, dilute 30 pmol of siRNA into 150 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~300 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 2.2 mL of fresh, antibiotic-free GM to each well.

    • Add the 300 µL of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Differentiation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

    • To induce differentiation, aspirate the medium, wash with PBS, and replace with DM.

    • Change the DM every 24 hours.

    • Harvest cells for analysis at desired time points (e.g., 48, 72, 96 hours after inducing differentiation).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for this compound, potential off-target genes, and a reference gene (e.g., GAPDH, ACTB)[11]

Procedure:

  • RNA Isolation: Isolate total RNA from transfected and control C2C12 cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the untransfected or scrambled siRNA control.[12]

Immunofluorescence for Myosin Heavy Chain (MyHC) Staining

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF20)[13]

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-MyHC antibody diluted in blocking buffer overnight at 4°C.[14][15]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. The fusion index can be calculated as the number of nuclei in myotubes (cells with ≥3 nuclei) divided by the total number of nuclei, multiplied by 100.[16]

Visualizations

M_cadherin_signaling_pathway cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion Trio Trio (Rho-GEF) Mcad2->Trio Recruitment & Activation Rac1_GDP Rac1-GDP Trio->Rac1_GDP GTP Exchange Rac1_GTP Rac1-GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Fusion Myoblast Fusion Actin->Fusion

Caption: this compound signaling pathway in myoblast fusion.

experimental_workflow cluster_experiment Experimental Design cluster_analysis Analysis cluster_validation Off-Target Validation start Seed C2C12 Myoblasts transfection Transfect with: - this compound siRNA (≥2) - Scrambled siRNA - Untransfected Control start->transfection differentiation Induce Differentiation transfection->differentiation qpcr qRT-PCR Analysis (On-target & Off-target genes) differentiation->qpcr western Western Blot (this compound protein) differentiation->western phenotype Phenotypic Analysis (Fusion Index, MyHC Staining) differentiation->phenotype microarray Optional: Microarray/RNA-seq qpcr->microarray For global analysis rescue Rescue Experiment with siRNA-resistant this compound phenotype->rescue If phenotype observed

Caption: Experimental workflow for this compound siRNA studies.

References

Poor viability of M-cadherin knockout myoblasts in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor viability with M-cadherin knockout or knockdown myoblasts in culture.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound knockout/knockdown myoblasts showing poor viability and detaching from the culture plate?

A1: Poor viability in this compound deficient myoblasts is often linked to an increase in apoptosis, particularly under differentiation-inducing conditions like serum starvation.[1][2] The underlying mechanism involves the disruption of a key survival signaling pathway. This compound-mediated cell-cell adhesion normally suppresses the activity of Glycogen Synthase Kinase-3β (GSK-3β), a pro-apoptotic protein.[2] When this compound is absent, GSK-3β becomes more active, leading to mitochondria-associated apoptosis.[2] This can manifest as cells detaching from the plate and undergoing programmed cell death. Additionally, the loss of this compound can directly disrupt normal cell-cell contacts, which may contribute to reduced viability.[1]

Q2: I read that this compound knockout mice have a relatively normal muscle phenotype. Why do I see such a severe viability issue in cell culture?

A2: This is a crucial point of distinction. In vivo, the cellular environment is much more complex, and there is evidence for compensatory mechanisms. Other cadherins, such as N-cadherin, may partially or fully compensate for the loss of this compound during muscle development and regeneration in live animals.[3][4] However, in the more simplified and stressful environment of a cell culture dish, myoblasts may be more reliant on specific signaling pathways for survival. The in vitro setting can unmask a direct role for this compound in protecting myoblasts from apoptosis that might be buffered by other factors in a living organism.

Q3: Does the lack of this compound affect myoblast differentiation and fusion?

A3: Yes, this compound plays a significant role in the terminal differentiation of skeletal muscle cells.[5][6] Studies using antagonistic peptides or this compound antisense RNA have shown that interfering with this compound function inhibits the fusion of myoblasts into myotubes.[5][6] While the expression of some early myogenic markers might be unaffected, the process of myotube formation can be specifically inhibited by this compound knockdown.[7] However, it's worth noting that some in vivo studies suggest that myoblasts lacking this compound are still capable of forming myofibers, again pointing to potential compensatory mechanisms in a whole organism.[3]

Troubleshooting Guides

Problem: High levels of cell death and detachment in this compound knockdown myoblast cultures.

Potential Cause: Increased apoptosis due to dysregulation of the PI3K/Akt/GSK-3β signaling pathway.

Suggested Solutions:

  • Inhibition of GSK-3β: Chemical inhibition of GSK-3β has been shown to attenuate apoptosis and rescue impaired myogenic differentiation caused by this compound knockdown.[2]

    • Experimental Protocol: Treat this compound knockdown myoblasts with a specific GSK-3β inhibitor, such as TDZD-8. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and conditions.

  • Activation of Akt Signaling: Forced expression of a constitutively active form of Akt (myrAkt) can also protect against apoptosis in this context.[2]

    • Experimental Protocol: Transfect this compound knockdown myoblasts with a plasmid expressing myrAkt. A control vector should be used in parallel.

  • Culture Conditions:

    • Serum Levels: While serum starvation is a common method to induce differentiation, it can also be a significant stressor. If high levels of cell death are observed, consider a more gradual reduction in serum concentration or the use of alternative differentiation media.

    • Cell Density: Ensure cells are plated at an optimal density. Confluent cells engage in more cell-cell contacts, which can promote survival signals.[1]

Data Summary

The following table summarizes the key phenotypic observations in this compound deficient myoblasts from in vitro studies.

PhenotypeObservation in this compound Deficient MyoblastsReference
Viability/Apoptosis Increased sensitivity to mitochondria-associated apoptosis, especially upon serum starvation. Higher levels of cleaved caspase-9.[1][2]
Cell Adhesion Disruption of normal cell-cell contacts.[1]
Myoblast Fusion Inhibition of myotube formation.[5][6][7]
Biochemical Differentiation Expression of early myogenic markers like myogenin may be unaffected, but terminal differentiation is impaired.[6][7]

Experimental Protocols

General Protocol for RNA Interference (RNAi) in C2C12 Myoblasts

This protocol provides a general guideline for knocking down this compound expression in C2C12 mouse myoblasts.

  • Cell Seeding: Plate C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS) at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Reagent Preparation: On the day of transfection, dilute the this compound-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time will depend on the half-life of the this compound protein and the specific experimental goals.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by Western blot or qPCR.

  • Proceed with Experiment: Once knockdown is confirmed, the cells can be used for downstream applications such as proliferation, apoptosis, or differentiation assays.

Visualizations

M_Cadherin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits Apoptosis Apoptosis GSK-3β->Apoptosis Promotes

Caption: this compound signaling pathway protecting myoblasts from apoptosis.

Troubleshooting_Workflow Start Poor viability of this compound knockout myoblasts Hypothesis Hypothesis: Increased apoptosis due to GSK-3β activation Start->Hypothesis Solution1 Solution 1: Inhibit GSK-3β (e.g., with TDZD-8) Hypothesis->Solution1 Solution2 Solution 2: Activate Akt signaling (e.g., with myrAkt) Hypothesis->Solution2 Solution3 Solution 3: Optimize culture conditions (gradual serum reduction) Hypothesis->Solution3 Outcome Assess cell viability and differentiation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for poor this compound knockout myoblast viability.

References

M-Cadherin Co-Immunoprecipitation Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in M-cadherin co-immunoprecipitation (co-IP) experiments. The information is tailored for researchers, scientists, and drug development professionals working with this specific cell adhesion molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during this compound co-immunoprecipitation experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I getting a weak or no signal for my co-immunoprecipitated protein (prey) when the this compound (bait) immunoprecipitation is successful?

Possible Causes and Solutions:

CauseSolution
Weak or Transient Interaction The interaction between this compound and its binding partner may be weak or transient. Consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSP) to stabilize the interaction in vivo before cell lysis. Optimize the cross-linking conditions to avoid artefactual cross-links.
Disruption of Interaction by Lysis Buffer Harsh lysis buffers, such as RIPA buffer containing SDS, can disrupt protein-protein interactions.[1] Use a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100.[1] The optimal detergent concentration should be empirically determined.
Incorrect Lysis Buffer for Membrane Proteins This compound is a transmembrane protein, and its interactions may depend on the membrane environment. Ensure your lysis buffer is suitable for membrane protein extraction and solubilization without disrupting the native protein complexes. Consider buffers containing digitonin (B1670571) or a low concentration of Triton X-100.
Low Abundance of the Interacting Protein The prey protein may be expressed at low levels in your cell or tissue type. Increase the amount of starting material (cell lysate) for the co-IP experiment.
Antibody Epitope Masking The antibody used for immunoprecipitation might bind to a region of this compound that is involved in the interaction with the prey protein, thus blocking the interaction. Try using a different antibody that targets a different epitope on this compound.
Competition from Other Binding Partners Other proteins may compete with your protein of interest for binding to this compound. If possible, try to perform the co-IP under conditions that might favor your specific interaction, such as a particular cell state or treatment.

Q2: I am observing high background and non-specific binding in my this compound co-IP experiments. How can I reduce this?

Possible Causes and Solutions:

CauseSolution
Non-specific Binding to Beads Proteins can non-specifically bind to the Protein A/G beads. Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[1] This will help remove proteins that have an affinity for the beads.
Insufficient Washing Inadequate washing of the immunoprecipitated complex can leave behind non-specifically bound proteins. Increase the number and/or duration of wash steps. The stringency of the wash buffer can also be increased by adding low concentrations of detergents or increasing the salt concentration (e.g., up to 300 mM NaCl).[2]
High Antibody Concentration Using too much primary antibody can lead to increased non-specific binding. Determine the optimal antibody concentration by performing a titration experiment.
Inappropriate Blocking Insufficient blocking of the beads can lead to non-specific protein adherence. Block the beads with a protein solution like Bovine Serum Albumin (BSA) before adding the cell lysate.
Cell Lysis and Debris Incomplete cell lysis or the presence of cellular debris can contribute to high background. Ensure complete lysis and centrifuge the lysate at a high speed to pellet insoluble material before starting the co-IP.

Q3: The heavy and light chains of the immunoprecipitating antibody are obscuring the detection of my protein of interest on the Western blot. What can I do?

Possible Causes and Solutions:

CauseSolution
Co-elution of Antibody Chains The elution buffer denatures the antibody, causing the heavy (50 kDa) and light (25 kDa) chains to be released along with the protein complex.
Use an IP/Co-IP kit with antibody-binding beads. These kits often use a cross-linking chemistry to covalently attach the antibody to the beads, preventing its elution with the antigen.
Use a secondary antibody for Western blotting that is specific for native (non-reduced) antibodies. This can help to avoid detection of the denatured heavy and light chains.
Use a primary antibody from a different species than the one used for IP. For example, if you used a rabbit anti-M-cadherin antibody for the IP, use a mouse primary antibody for the prey protein on the Western blot, followed by an anti-mouse secondary antibody.

Quantitative Data Presentation

The following table provides an illustrative example of quantitative data that could be obtained from an this compound co-immunoprecipitation experiment followed by densitometric analysis of a Western blot. This data is hypothetical and serves to demonstrate how results could be presented. In this example, the effect of active RhoA on the interaction between this compound and p120-catenin is examined. Studies have suggested that active RhoA can decrease the association of p120-catenin with this compound.[2]

ConditionThis compound (Bait) IP (Arbitrary Units)p120-catenin (Prey) Co-IP (Arbitrary Units)Relative p120-catenin Interaction (Prey/Bait Ratio)Fold Change vs. Control
Control (Inactive RhoA) 15007500.501.0
Active RhoA 1450362.50.250.5

Note: The "Relative p120-catenin Interaction" is calculated by dividing the densitometry signal of the co-immunoprecipitated p120-catenin by the signal of the immunoprecipitated this compound to normalize for any variations in IP efficiency.

Experimental Protocols

Co-Immunoprecipitation of this compound and its Interacting Partners

This protocol provides a general framework for performing a co-IP experiment to identify proteins that interact with this compound in cultured myoblasts.

Materials:

  • Cultured myoblasts (e.g., C2C12 cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Anti-M-cadherin antibody (for immunoprecipitation)

  • Normal IgG from the same species as the IP antibody (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1x SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine (B1666218) elution)

Procedure:

  • Cell Lysis:

    • Wash cultured myoblasts twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Place the tube on a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the anti-M-cadherin antibody to the pre-cleared lysate. In a separate tube, add the same amount of normal IgG as a negative control.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G magnetic beads to each tube and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Option A (Denaturing Elution): Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant is now ready for SDS-PAGE.

    • Option B (Non-denaturing Elution): Add Elution Buffer (Glycine-HCl) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins.

Signaling Pathways and Experimental Workflows

This compound Signaling in Myoblast Fusion

This compound plays a crucial role in the fusion of myoblasts to form myotubes.[3] Upon homophilic binding between M-cadherins on adjacent myoblasts, a signaling cascade is initiated that involves the activation of the Rho GTPase Rac1 through the guanine (B1146940) nucleotide exchange factor (GEF) Trio.[3] Activated Rac1 then promotes the cytoskeletal rearrangements necessary for membrane fusion.

MCadherin_Myoblast_Fusion cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 MCad1 This compound MCad2 This compound MCad1->MCad2 Homophilic Binding Trio Trio MCad2->Trio Recruitment & Activation Rac1_GDP Rac1-GDP Trio->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP Trio->Rac1_GTP GDP -> GTP Exchange Fusion Myoblast Fusion Rac1_GTP->Fusion

Caption: this compound signaling pathway leading to myoblast fusion.

Co-Immunoprecipitation (Co-IP) Experimental Workflow

The following diagram illustrates the key steps in a typical co-immunoprecipitation experiment designed to identify this compound binding partners.

CoIP_Workflow start Start: Cultured Myoblasts lysis Cell Lysis (Mild Detergent Buffer) start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (with anti-M-cadherin Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps (Remove non-specific binders) capture->wash elute Elution wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis end End: Identify Interacting Proteins analysis->end Troubleshooting_Logic problem High Background in Co-IP cause1 Non-specific Binding to Beads? problem->cause1 cause2 Insufficient Washing? problem->cause2 cause3 Excess Antibody? problem->cause3 solution1 Implement Pre-clearing Step cause1->solution1 solution2 Increase Wash Number/ Stringency cause2->solution2 solution3 Titrate Antibody Concentration cause3->solution3

References

M-Cadherin Staining in Paraffin-Embedded Muscle Sections: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting artifacts and performing successful M-cadherin staining in paraffin-embedded muscle sections.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of this compound in skeletal muscle tissue?

This compound is primarily expressed on the surface of satellite cells, which are muscle stem cells located between the basal lamina and the sarcolemma of muscle fibers.[1] In regenerating muscle, this compound expression is upregulated and can be observed on activated satellite cells and myoblasts.[2][3] Therefore, a successful staining should show clear membrane staining of small, mononucleated cells adjacent to myofibers.

Q2: Why am I seeing high background staining across the entire muscle section?

High background staining can be caused by several factors, including:

  • Excessive antibody concentration: Both primary and secondary antibody concentrations should be optimized.[4][5]

  • Inadequate blocking: Non-specific binding can be reduced by using a suitable blocking serum, such as one from the same species as the secondary antibody.[4][6]

  • Endogenous peroxidase or biotin (B1667282) activity: If using an HRP- or biotin-based detection system, respectively, it is crucial to quench endogenous activity.[5]

  • Over-fixation of the tissue: Prolonged fixation can lead to non-specific antibody binding.[7]

Q3: My this compound signal is very weak or completely absent. What could be the issue?

Weak or no staining is a common problem with several potential causes:

  • Suboptimal primary antibody: Ensure the antibody is validated for use in immunohistochemistry on paraffin-embedded sections (IHC-P).[4]

  • Improper antigen retrieval: Formalin fixation can mask the this compound epitope, requiring an antigen retrieval step to unmask it. The method (heat-induced or enzymatic) and conditions (pH, temperature, time) need to be optimized.[5]

  • Inactive antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.

  • Low this compound expression: this compound expression levels can vary depending on the physiological state of the muscle (e.g., normal vs. regenerating).[3][8]

Q4: I am observing staining in tissues other than satellite cells. Is this a known cross-reactivity?

While this compound is highly specific to the muscle lineage, some antibodies may exhibit cross-reactivity. For instance, one commercially available this compound antibody is noted to cross-react with a number of unidentified proteins.[9] It is crucial to use a well-characterized antibody and to run appropriate negative controls to confirm the specificity of the staining.

Troubleshooting Guide for Common Artifacts

Artifact Appearance Potential Cause(s) Troubleshooting Steps
High Background Diffuse, non-specific staining across the entire tissue section, obscuring specific signals.1. Primary or secondary antibody concentration is too high.[4][5] 2. Inadequate blocking of non-specific binding sites.[4][6] 3. Endogenous peroxidase or biotin activity (if using HRP or biotin-based detection).[5] 4. Over-fixation of the tissue.[7] 5. Incomplete deparaffinization.1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Increase the blocking time and/or use serum from the same species as the secondary antibody. 3. Perform a peroxidase or avidin/biotin blocking step. 4. Optimize fixation time. 5. Ensure complete removal of paraffin (B1166041) with fresh xylene or a xylene substitute.
Weak or No Staining Faint or absent signal in areas where this compound expression is expected (satellite cells).1. Primary antibody is not suitable for IHC-P or is inactive.[4] 2. Suboptimal antigen retrieval (epitope masking).[5] 3. Low abundance of the target protein.[8] 4. Insufficient incubation time with the primary antibody.1. Use a positive control tissue known to express this compound to validate the antibody and protocol. 2. Optimize the antigen retrieval method (e.g., try different buffers like citrate (B86180) or EDTA at varying pH, and adjust heating time and temperature). 3. Consider using a signal amplification system. 4. Increase the primary antibody incubation time (e.g., overnight at 4°C).
Non-specific Staining of Myofibers Cytoplasmic or sarcolemmal staining of mature muscle fibers, not just satellite cells.1. Cross-reactivity of the primary antibody with other muscle proteins.[9] 2. Hydrophobic interactions of the antibody with tissue components.1. Use a different, more specific this compound antibody clone. Run a negative control with isotype control antibody. 2. Add a detergent like Tween-20 to the antibody diluent and wash buffers.
Edge Artifact Strong staining at the edges of the tissue section with weak or no staining in the center.1. Uneven penetration of fixative or antibodies. 2. Tissue drying out during the staining procedure.1. Ensure the tissue block is not too large for proper fixation. 2. Keep the slides moist throughout the entire staining process.
"Cracked" or "Wrinkled" Tissue Appearance The muscle fibers appear distorted, with artificial spaces between them.1. Aggressive antigen retrieval conditions (e.g., excessive heating). 2. Improper tissue processing and embedding.1. Reduce the temperature or duration of the heat-induced antigen retrieval step. 2. Ensure proper dehydration and infiltration of the tissue with paraffin.

Experimental Protocols & Data

This compound Immunohistochemistry Protocol for Paraffin-Embedded Muscle Sections

This protocol provides a general framework. Optimization of specific steps, particularly antigen retrieval and antibody concentrations, is essential for each new antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) 2-3 times for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3-5 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • This is a critical step. Heat-Induced Epitope Retrieval (HIER) is commonly used for this compound.

    • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).

    • Heat the solution to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.

    • Allow slides to cool to room temperature in the retrieval buffer.

    • Wash with PBS or TBS.

  • Blocking Endogenous Enzymes (if applicable):

    • If using an HRP-conjugated secondary antibody, incubate sections in 0.3% - 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody in PBS/TBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in a suitable antibody diluent.

    • Incubate the sections with the primary antibody, typically overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times with wash buffer.

    • Incubate with a biotinylated or fluorophore-conjugated secondary antibody directed against the host species of the primary antibody for 30-60 minutes at room temperature.

  • Detection:

    • For chromogenic detection, incubate with an enzyme conjugate (e.g., Streptavidin-HRP) followed by a substrate-chromogen solution (e.g., DAB).

    • For fluorescent detection, proceed to mounting after secondary antibody incubation and washing.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) (for chromogenic detection) to visualize nuclei.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Data for this compound IHC
Antibody Host Dilution Range Antigen Retrieval Method Reference/Source
PolyclonalRabbit1:50 - 1:200Heat-mediated with Tris-EDTA buffer (pH 9.0)Antibody Datasheet
Monoclonal (Clone D4B9L)Rabbit1:100 - 1:400Heat-mediated with citrate buffer (pH 6.0)[10]
PolyclonalSheep1 µg/mLNot specified[11]
Monoclonal (Clone 12G4)MouseNot specified for IHC-PNot specified for IHC-P[12]

This compound Signaling in Myogenesis

This compound plays a crucial role in myoblast fusion and differentiation through its interaction with intracellular signaling molecules. A key pathway involves the regulation of β-catenin.

This compound Signaling Pathway in Myoblast Fusion

M_Cadherin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mcadherin This compound BetaCatenin β-catenin Mcadherin->BetaCatenin Binds & Stabilizes GSK3b GSK-3β Mcadherin->GSK3b Inhibits Rac1 Rac1 Mcadherin->Rac1 Activates PhosphoBetaCatenin Phosphorylated β-catenin MyoD MyoD BetaCatenin->MyoD Co-activates GSK3b->BetaCatenin Phosphorylates Degradation Proteasomal Degradation PhosphoBetaCatenin->Degradation MyogenicGenes Myogenic Gene Expression MyoD->MyogenicGenes Activates MyoblastFusion Myoblast Fusion MyogenicGenes->MyoblastFusion CytoskeletalRemodeling Cytoskeletal Remodeling Rac1->CytoskeletalRemodeling CytoskeletalRemodeling->MyoblastFusion

Caption: this compound signaling pathway in myoblast fusion.

Pathway Description: Upon homophilic binding between adjacent myoblasts, this compound recruits and stabilizes β-catenin at the cell membrane. This stabilization prevents the phosphorylation of β-catenin by GSK-3β, thereby protecting it from proteasomal degradation.[13] The stabilized β-catenin can then act as a co-activator for myogenic transcription factors like MyoD, promoting the expression of genes essential for myoblast fusion.[14][15][16] Concurrently, this compound signaling can also activate the Rho GTPase Rac1, which is involved in the cytoskeletal remodeling necessary for membrane fusion.[17][18]

Experimental Workflow for this compound Staining

IHC_Workflow Start Paraffin-Embedded Muscle Tissue Section Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (HIER) Rehydration->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-M-cadherin) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (Chromogen/Fluorophore) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Immunohistochemistry workflow for this compound.

References

Technical Support Center: M-cadherin qPCR Normalization and Analysis in Different Muscle Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-cadherin qPCR in various muscle tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in skeletal muscle?

A1: this compound is a calcium-dependent cell adhesion molecule that plays a crucial role in myogenesis, the process of muscle tissue formation. It is predominantly expressed in satellite cells, which are muscle stem cells responsible for muscle growth, repair, and regeneration.[1][2] this compound is involved in the adhesion of satellite cells to muscle fibers and is upregulated during myoblast fusion to form myotubes.[3]

Q2: Why is choosing the right normalization strategy for this compound qPCR in different muscle types critical?

A2: Different muscle types, such as the predominantly slow-twitch soleus and the fast-twitch extensor digitorum longus (EDL), have distinct metabolic and gene expression profiles.[4] Commonly used housekeeping genes for qPCR normalization may not have stable expression across these different muscle types, leading to inaccurate quantification of this compound expression. Therefore, validating reference genes for your specific experimental conditions is essential for reliable results.

Q3: Is there a significant difference in this compound expression between fast-twitch and slow-twitch muscle fibers?

A3: this compound is primarily expressed in satellite cells rather than mature muscle fibers.[1][2] While comprehensive quantitative data directly comparing this compound mRNA or protein levels in satellite cells from different muscle types is limited in the available literature, any differences would likely be attributed to the number and activity of satellite cells, which can vary between muscle types. In mature, uninjured muscle, this compound expression is generally low.[5]

Q4: What are the recommended housekeeping genes for qPCR analysis in different mouse muscle types?

A4: The stability of housekeeping genes can vary depending on the muscle type and experimental conditions. For studies comparing different muscle fiber types in mice, the following have been suggested:

  • Fast-twitch muscles (e.g., Tibialis Anterior, Gastrocnemius, EDL): Hprt and Ywhaz have been shown to be stable.[4]

  • Slow-twitch muscle (e.g., Soleus): Actb and Gapdh have been suggested as more stable options.[4]

  • General Skeletal Muscle Studies: For broader studies involving different muscle types, the combined use of Actb, Hprt, and Ywhaz for normalization is recommended to increase accuracy.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cq values or no amplification of this compound 1. Low this compound expression in mature/uninjured muscle. 2. Poor RNA quality or quantity. 3. Inefficient reverse transcription. 4. Suboptimal qPCR primer/probe design or reaction conditions.1. Use samples from regenerating or developing muscle where this compound expression is higher. 2. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. 3. Use a high-quality reverse transcription kit and optimize the amount of RNA input. 4. Validate primer efficiency with a standard curve and optimize annealing temperature.
High variability between biological replicates 1. Inherent biological variation. 2. Inconsistent sample collection or processing. 3. Pipetting errors.1. Increase the number of biological replicates. 2. Standardize tissue dissection and processing protocols. 3. Ensure accurate and consistent pipetting; use of a master mix is recommended.
Inconsistent results between different muscle types 1. Inappropriate housekeeping gene(s) used for normalization. 2. Differences in satellite cell populations between muscle types.1. Validate a panel of candidate housekeeping genes for your specific muscle types and experimental conditions. Use the geometric mean of multiple stable reference genes for normalization. 2. Consider co-staining for satellite cell markers (e.g., Pax7) to correlate with this compound expression.
Presence of multiple peaks in the melt curve analysis 1. Primer-dimer formation. 2. Non-specific amplification. 3. Genomic DNA contamination.1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. 3. Treat RNA samples with DNase I prior to reverse transcription.

Data Presentation

Table 1: Stability of Candidate Housekeeping Genes in Different Mouse Skeletal Muscle Types

Gene SymbolPredominantly Fast-Twitch Muscles (TA, LD, GAS) Stability RankingPredominantly Slow-Twitch Muscle (Soleus) Stability RankingOverall Skeletal Muscle Stability Ranking
Hprt 132
Ywhaz 243
Actb 421
Gapdh 515
B2m 354

Note: Stability ranking is based on a comprehensive analysis of multiple algorithms. A lower number indicates higher stability. Data compiled from a study by Pillon et al. (2017).

Experimental Protocols

Protocol: this compound qPCR Analysis in Different Muscle Types
  • Tissue Collection and RNA Extraction:

    • Excise fresh muscle tissue (e.g., soleus and EDL) from the animal model.

    • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

    • Extract total RNA using a standard protocol such as TRIzol reagent or a column-based kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and/or a microfluidics-based system.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Primer Design and Validation:

    • Design primers for this compound and a panel of candidate housekeeping genes (e.g., Hprt, Ywhaz, Actb, Gapdh, B2m).

    • Validate primer efficiency by generating a standard curve using a serial dilution of a pooled cDNA sample. The efficiency should be between 90% and 110%.

    • Perform a melt curve analysis to ensure primer specificity.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.

    • Add the master mix, primers, and cDNA to each well of a qPCR plate. Include no-template controls (NTC) and no-reverse-transcription (-RT) controls.

    • Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for all genes of interest and housekeeping genes.

    • Validate the stability of the candidate housekeeping genes across the different muscle types using software such as geNorm or NormFinder.

    • Select the most stable housekeeping gene(s) for normalization. The use of the geometric mean of the top 2-3 most stable genes is highly recommended.

    • Calculate the relative expression of this compound using the ΔΔCq method.

Mandatory Visualizations

Diagrams

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis Tissue Muscle Tissue Collection (e.g., Soleus, EDL) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction DNase DNase I Treatment RNA_Extraction->DNase cDNA_Synthesis cDNA Synthesis DNase->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR qPCR_Setup->qPCR_Run Cq_Determination Cq Value Determination qPCR_Run->Cq_Determination HKG_Validation Housekeeping Gene Validation Cq_Determination->HKG_Validation Normalization Normalization to Stable Housekeeping Genes HKG_Validation->Normalization Relative_Quantification Relative Quantification of this compound Normalization->Relative_Quantification

Caption: Workflow for this compound qPCR analysis in different muscle types.

Mcadherin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mcadherin This compound Beta_Catenin_Membrane β-catenin Mcadherin->Beta_Catenin_Membrane binds GSK3b GSK-3β Mcadherin->GSK3b inhibits Beta_Catenin_Cytoplasm β-catenin Beta_Catenin_Membrane->Beta_Catenin_Cytoplasm stabilization GSK3b->Beta_Catenin_Cytoplasm inhibits phosphorylation Phosphorylation Phosphorylation Beta_Catenin_Cytoplasm->Phosphorylation Beta_Catenin_Nucleus β-catenin Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus translocation Degradation Degradation Phosphorylation->Degradation TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF co-activates Myogenic_Genes Myogenic Gene Transcription TCF_LEF->Myogenic_Genes promotes Myoblast_Fusion Myoblast Fusion & Differentiation Myogenic_Genes->Myoblast_Fusion leads to

Caption: Simplified this compound and β-catenin signaling in myogenesis.

References

Difficulty in detecting the endogenous M-cadherin protein by western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the detection of endogenous M-cadherin by Western blot.

Frequently Asked Questions (FAQs)

Q1: Why is endogenous this compound difficult to detect by Western blot?

Detecting endogenous this compound can be challenging due to several factors:

  • Low Abundance: this compound expression is highly specific, found predominantly in skeletal muscle satellite cells, myoblasts, and the cerebellum.[1][2][3][4][5] Its expression levels in cultured cells or other tissues might be below the detection limit of a standard Western blot.[6]

  • Antibody Specificity: Some polyclonal antibodies may cross-react with other proteins, leading to non-specific bands that can obscure the this compound signal.[7] It is crucial to use a well-validated antibody.

  • Protein Characteristics: As a transmembrane glycoprotein, this compound can be difficult to efficiently extract and solubilize.[7][8][9] Its post-translational modifications, such as glycosylation, can also affect antibody recognition and mobility on the gel.[8][10]

Q2: What is the expected molecular weight of this compound in a Western blot?

The predicted molecular weight of human this compound is approximately 89 kDa.[11] However, due to glycosylation, it often migrates at a higher apparent molecular weight, typically around 124-130 kDa.[12] In some cell lines, a doublet may be observed, with the lower band representing the unglycosylated form of the protein.[8]

Q3: Which cell lines are recommended as positive controls for this compound expression?

The mouse myoblast cell line C2C12 and the human rhabdomyosarcoma cell line RD are commonly used as positive controls for this compound expression.[7][8]

Q4: My this compound antibody detects multiple bands. What could be the cause?

Multiple bands can arise from several sources:

  • Protein Isoforms or Splice Variants: The this compound gene (CDH15) may produce different splice variants.[12]

  • Post-Translational Modifications: Glycosylation can cause the protein to appear as a smear or as multiple distinct bands.[8][10]

  • Protein Degradation: If samples are not handled properly with protease inhibitors, breakdown products may be detected.[8][13]

  • Antibody Cross-Reactivity: The antibody may be recognizing other proteins.[7] Some antibodies are known to cross-react with unidentified proteins.[7] Using a monoclonal antibody or an affinity-purified polyclonal antibody can help reduce non-specific binding.[13]

  • Multimers: Incomplete denaturation of the sample can lead to the formation of dimers or larger oligomers, resulting in bands at higher molecular weights.[14]

Troubleshooting Guide

Problem 1: No Signal or a Very Weak this compound Band

This is one of the most common issues encountered when detecting low-abundance endogenous proteins.

G Start No / Weak Signal CheckControls Were positive controls (e.g., C2C12 lysate) detected? Start->CheckControls CheckTransfer Check Protein Transfer (Ponceau S stain) CheckControls->CheckTransfer Yes CheckAntibodies Antibody Issue CheckControls->CheckAntibodies No CheckDetection Detection Reagent Issue CheckTransfer->CheckDetection Transfer Failed LowAbundance Low Protein Abundance in Sample CheckTransfer->LowAbundance Transfer OK OptimizeAntibody Optimize Antibodies: - Increase primary Ab conc. - Incubate overnight at 4°C - Use fresh secondary Ab CheckAntibodies->OptimizeAntibody OptimizeDetection Optimize Detection: - Use fresh substrate - Use sensitive ECL substrate - Check imager settings CheckDetection->OptimizeDetection OptimizeSamplePrep Optimize Sample Prep: - Increase protein load - Use specific lysis buffer - Add protease inhibitors LowAbundance->OptimizeSamplePrep Result Improved Signal OptimizeSamplePrep->Result OptimizeAntibody->Result OptimizeDetection->Result

Caption: Troubleshooting workflow for no/weak this compound signal.
Possible Cause Recommended Solution
Low Protein Expression Increase the amount of total protein loaded per lane (try 30-50 µg).[13] If expression is still too low, consider using immunoprecipitation (IP) to enrich for this compound before running the Western blot.
Inefficient Protein Extraction This compound is a transmembrane protein. Standard RIPA buffer may not be optimal.[9] Use a lysis buffer specifically designed for membrane proteins, potentially containing stronger detergents like 1% Triton X-100 or NP-40.[9] Always include a fresh cocktail of protease inhibitors.[10]
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Perform a titration to find the optimal concentration. As a starting point, try increasing the concentration or extending the incubation time to overnight at 4°C.[15]
Poor Protein Transfer Verify successful transfer of proteins from the gel to the membrane using Ponceau S staining before blocking.[13] For large proteins like this compound (~130 kDa), optimize transfer time and voltage. Consider using a PVDF membrane, ensuring it is pre-activated with methanol.[13]
Inactive Reagents Ensure that secondary antibodies and chemiluminescent substrates (e.g., ECL) have not expired and have been stored correctly. Prepare fresh buffers for each experiment.

Problem 2: High Background or Non-Specific Bands

High background can mask a weak signal, while non-specific bands can lead to incorrect interpretations.

Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[15] Optimize the blocking agent; try 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Note that milk can sometimes mask certain antigens.[15]
Antibody Concentration Too High Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations and optimize through titration.[13][14]
Inadequate Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Ensure a sufficient volume of washing buffer (e.g., TBST) is used to fully submerge the membrane.[13]
Antibody Cross-Reactivity Some this compound antibodies are known to cross-react with other proteins.[7] If possible, switch to a different, highly-validated monoclonal antibody.[8][14] Perform a BLAST search to check for epitope homology with other proteins.[13]

Experimental Protocols

Optimized Lysis Buffer for this compound Extraction

For effective extraction of the transmembrane this compound protein, a buffer with sufficient detergent strength is recommended.

Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
EDTA1 mMChelates divalent cations
Triton X-100 or NP-401% (v/v)Non-ionic detergent for solubilizing membrane proteins[9]
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation
Western Blot Protocol for this compound

This protocol provides recommended parameters for detecting endogenous this compound.

Step Parameter Recommendation/Details
Sample Preparation Protein Loading20-50 µg of total cell lysate per well.[13][16]
Gel Electrophoresis Gel Percentage7.5% or 8% polyacrylamide gel is suitable for resolving proteins in the 130 kDa range.
Protein Transfer Membrane TypePVDF membrane is recommended for its higher binding capacity.[13]
Transfer ConditionsPerform a wet transfer at 100V for 90-120 minutes on ice or in a cold room.
Blocking Blocking Buffer5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
Duration1-2 hours at room temperature with gentle agitation.[15]
Primary Antibody DilutionVaries by antibody. For example, 1:3000.[17] Always follow the manufacturer's datasheet.
IncubationOvernight at 4°C with gentle agitation.
Washing Wash BufferTBST (0.1% Tween-20).
Procedure3 washes of 5-10 minutes each.
Secondary Antibody Type & DilutionHRP-conjugated anti-rabbit or anti-mouse IgG, diluted according to manufacturer's instructions.
Incubation1 hour at room temperature with gentle agitation.
Detection SubstrateUse an enhanced chemiluminescence (ECL) substrate. For low-abundance proteins, a high-sensitivity substrate is recommended.

This compound Signaling Pathway

This compound is a classical cadherin that plays a crucial role in calcium-dependent cell-cell adhesion.[1][7] Its cytoplasmic domain interacts with a complex of catenin proteins (p120-catenin, β-catenin, and α-catenin) to link the adhesion junction to the actin cytoskeleton, which is essential for maintaining cell and tissue integrity.[18]

G cluster_cell1 Cell 1 cluster_cell2 Cell 2 Mcad1 This compound p120_1 p120-catenin Mcad1->p120_1 beta_cat1 β-catenin Mcad1->beta_cat1 Mcad2 This compound Mcad1->Mcad2 Ca²⁺ Dependent Homophilic Adhesion alpha_cat1 α-catenin beta_cat1->alpha_cat1 actin1 Actin Cytoskeleton alpha_cat1->actin1 p120_2 p120-catenin Mcad2->p120_2 beta_cat2 β-catenin Mcad2->beta_cat2 alpha_cat2 α-catenin beta_cat2->alpha_cat2 actin2 Actin Cytoskeleton alpha_cat2->actin2

Caption: this compound forms a complex with catenins to mediate cell adhesion.

References

Decoding M-Cadherin on Your Western Blot: A Guide to Interpreting Multiple Bands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering multiple bands for M-cadherin in their Western blot experiments. Here, you will find troubleshooting advice and frequently asked questions to help you interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: I see multiple bands when probing for this compound on my Western blot. What are the possible reasons for this?

A1: Observing multiple bands for this compound is a common phenomenon and can arise from several biological and technical factors. These include:

  • Protein Isoforms: Different splice variants of the this compound gene (CDH15) may exist, leading to proteins of slightly different molecular weights.

  • Post-Translational Modifications (PTMs): this compound, like other cadherins, can undergo various PTMs such as glycosylation and phosphorylation. These modifications add mass to the protein, causing it to migrate slower on an SDS-PAGE gel and appear as distinct, higher molecular weight bands.

  • Proteolytic Cleavage: this compound can be cleaved by proteases, resulting in smaller fragments that may be detected by your antibody, depending on the epitope it recognizes. This can lead to the appearance of lower molecular weight bands. A double band is regularly observed in Western blots of myoblast cell lines like L6 cells, which may correspond to a degradation product.[1]

  • Protein Degradation: If samples are not handled properly, this compound can be degraded by endogenous proteases, leading to a smear or multiple lower molecular weight bands.

  • Antibody-Related Issues: The primary or secondary antibodies used may be cross-reacting with other proteins or binding non-specifically. The concentration of the antibodies could also be too high.

Q2: What is the expected molecular weight of this compound?

A2: The full-length, unprocessed this compound protein has a predicted molecular weight of approximately 90-95 kDa. However, due to post-translational modifications, particularly glycosylation, it typically migrates at a higher apparent molecular weight, often observed between 120-130 kDa on a Western blot.

Q3: How can I determine if the extra bands are specific to this compound?

A3: To confirm the specificity of the bands, you can perform several control experiments:

  • Use a Blocking Peptide: If available from the antibody supplier, a blocking peptide corresponding to the antibody's epitope can be used. Pre-incubating the antibody with the peptide should prevent it from binding to this compound, causing the specific bands to disappear from the blot.

  • Use a Different Antibody: Employ a second primary antibody that recognizes a different epitope on the this compound protein. If the same pattern of specific bands appears, it increases the confidence that they are related to this compound.

  • Use Knockout/Knockdown Samples: If you have access to cells or tissues where the this compound gene has been knocked out or its expression knocked down (e.g., using siRNA or shRNA), these can serve as excellent negative controls. The specific this compound bands should be absent or significantly reduced in these samples.

Troubleshooting Guide for Multiple this compound Bands

This section provides a structured approach to troubleshooting the issue of multiple this compound bands on your Western blot.

Data Presentation: Interpreting this compound Bands
ObservationPotential CauseSuggested Action
Bands at higher molecular weight (>130 kDa) Post-Translational Modifications (e.g., glycosylation, phosphorylation)- Treat lysates with enzymes like PNGase F (for N-linked glycosylation) or phosphatases to see if the bands shift to a lower molecular weight. - Consult literature for known PTMs of this compound in your specific cell or tissue type.
Doublet band around 120-130 kDa - Isoforms - Differential PTMs - Proteolytic processing- Check the UniProt database for reported isoforms of this compound for your species of interest. - This is a common observation in some cell lines and may represent a degradation product.[1]
Bands at lower molecular weight (<120 kDa) - Proteolytic cleavage - Protein degradation- Ensure fresh protease inhibitors are included in your lysis buffer. - Work quickly and on ice during sample preparation to minimize degradation. - Consider if the observed fragments correspond to known cleavage products of cadherins (e.g., an ~80 kDa fragment has been observed for Cadherin-11 after cleavage).[2]
Multiple bands at various molecular weights - Non-specific antibody binding - High antibody concentration - Inadequate blocking- Optimize the concentration of your primary and secondary antibodies. - Increase the stringency of your washing steps (e.g., increase duration, number of washes, or detergent concentration). - Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST).

Experimental Protocols

Standard Western Blot Protocol for this compound Detection
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a 7.5% or 10% polyacrylamide gel.

    • Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for dilution).

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

M_Cadherin_Cleavage_Pathway Full_Length Full-Length this compound (~120-130 kDa) NTF N-Terminal Fragment (Extracellular) Full_Length->NTF Results in CTF C-Terminal Fragment (Membrane-bound) Full_Length->CTF Results in Protease Proteases (e.g., ADAMs, Caspases) Protease->Full_Length Cleavage

Caption: Proteolytic cleavage of full-length this compound.

Western_Blot_Troubleshooting_Workflow Start Multiple Bands Observed for this compound Check_MW Are bands at expected MW (~120-130 kDa)? Start->Check_MW Higher_MW Higher MW Bands Check_MW->Higher_MW No, Higher Lower_MW Lower MW Bands Check_MW->Lower_MW No, Lower Non_Specific Investigate Non-Specific Binding Check_MW->Non_Specific Yes & No (Multiple Bands Everywhere) PTM Investigate PTMs (Glycosylation, Phosphorylation) Higher_MW->PTM Cleavage Investigate Proteolytic Cleavage/Degradation Lower_MW->Cleavage Controls Run Controls (Blocking Peptide, KO Lysate) PTM->Controls Cleavage->Controls Optimize_Protocol Optimize Antibody Concentration, Blocking, and Washes Non_Specific->Optimize_Protocol Optimize_Protocol->Controls Resolved Issue Resolved Controls->Resolved

Caption: Troubleshooting workflow for multiple this compound bands.

References

How to improve the efficiency of M-cadherin gene knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of M-cadherin gene knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound gene knockdown?

A1: The most common methods for this compound gene knockdown are RNA interference (RNAi), including small interfering RNA (siRNA) and short hairpin RNA (shRNA), and CRISPR-Cas9 gene editing.[1][2][3] siRNA offers transient knockdown, making it suitable for rapid screening, while shRNA, often delivered via viral vectors, can provide stable, long-term gene silencing.[4] The CRISPR-Cas9 system allows for permanent gene knockout by introducing targeted mutations.[3]

Q2: Which cell lines are suitable for this compound knockdown studies?

A2: The C2C12 mouse myoblast cell line is a widely used and recommended model for studying this compound function in myogenesis.[5][6] This cell line expresses this compound and can be differentiated into myotubes, providing a robust system to study the effects of this compound knockdown on muscle cell fusion and differentiation. Primary myoblasts and satellite cells are also used.[7]

Q3: How can I validate the efficiency of my this compound knockdown?

A3: this compound knockdown efficiency should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) is the recommended method for quantifying this compound mRNA levels.[8] Western blotting is essential to confirm a reduction in this compound protein expression.[9] It is crucial to include appropriate controls, such as a non-targeting siRNA and a parental (non-transfected/transduced) cell line, in your validation experiments.

Q4: I have successfully knocked down this compound, but I don't observe the expected phenotype. What could be the reason?

A4: A common reason for the lack of a phenotype after this compound knockdown is functional compensation by other cadherins, particularly N-cadherin.[7] In vivo studies have shown that N-cadherin can largely compensate for the absence of this compound.[7] However, in C2C12 myoblasts, N-cadherin cannot compensate for the loss of this compound's function in myoblast fusion.[5] It is advisable to check for the potential upregulation of other cadherins, like N-cadherin, via qPCR or Western blot if you do not observe the expected phenotype.

Troubleshooting Guides

Low Knockdown Efficiency with siRNA
Potential Cause Recommended Solution
Suboptimal siRNA Design Use a validated, pre-designed siRNA for this compound if available. Alternatively, design multiple siRNAs targeting different regions of the this compound mRNA and test their efficiency. Pools of multiple siRNAs can also increase knockdown efficiency.[2]
Inefficient Transfection Optimize the transfection protocol for your specific cell type. For C2C12 cells, Lipofectamine™ RNAiMAX is a recommended transfection reagent.[6] Perform a transfection optimization matrix by varying siRNA concentration (e.g., 5-50 nM) and the amount of transfection reagent. Use a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled negative control siRNA to assess transfection efficiency.[10]
Low Cell Health Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 30-50% for Lipofectamine™ RNAiMAX) at the time of transfection.[11] Avoid using antibiotics in the media during transfection. Mycoplasma contamination can also inhibit transfection, so regular testing is recommended.[12]
Incorrect Timing of Analysis The optimal time to assess knockdown varies depending on the stability of the this compound protein. Perform a time-course experiment (e.g., 24, 48, and 72 hours post-transfection) to determine the point of maximum knockdown at both the mRNA and protein levels.[13]
Issues with shRNA-mediated Knockdown
Potential Cause Recommended Solution
Inefficient Viral Transduction Determine the optimal multiplicity of infection (MOI) for your cell line by performing a titration with a reporter virus (e.g., expressing GFP). Ensure the use of a transduction-enhancing agent like Polybrene if recommended for your virus and cell type.
Poor shRNA Expression Use a strong and ubiquitously active promoter, such as U6 or H1, to drive shRNA expression.[7] Verify the integrity of your shRNA-expressing plasmid before generating viral particles.
Ineffective Puromycin (B1679871) Selection Perform a puromycin kill curve to determine the lowest concentration of puromycin that effectively kills non-transduced cells within a reasonable timeframe (typically 2-4 days).
Decline in Knockdown Over Time This can occur due to the silencing of the shRNA expression cassette or the outgrowth of a subpopulation of cells with lower shRNA expression.[4] If stable, long-term knockdown is required, consider deriving clonal cell lines and screening for sustained this compound knockdown.
Challenges with CRISPR-Cas9 Knockout
Potential Cause Recommended Solution
Inefficient sgRNA Design and test multiple sgRNAs targeting a critical early exon of the this compound gene.[14] Use online design tools to predict on-target efficiency and potential off-target effects. Delivering the Cas9 and sgRNA as a ribonucleoprotein (RNP) complex can improve editing efficiency.[3]
Low Efficiency of Homology-Directed Repair (HDR) If performing a knock-in, consider using an inhibitor of the non-homologous end joining (NHEJ) pathway, such as Scr7, to increase the frequency of HDR.
No or Incomplete Protein Knockout A frameshift mutation may lead to a truncated, non-functional protein, or in some cases, an alternative start codon may be used, resulting in a partially functional protein. Validate knockout by sequencing the targeted genomic locus to confirm the presence of an indel mutation and by Western blot to confirm the absence of the full-length protein.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of this compound in C2C12 Cells

This protocol is optimized for a 24-well plate format using Lipofectamine™ RNAiMAX.

Materials:

  • C2C12 myoblasts

  • Complete growth medium (DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • This compound siRNA (and negative control siRNA), 20 µM stock

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed C2C12 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • In a separate tube, dilute 1 µL of 20 µM this compound siRNA (final concentration 10 nM) in 50 µL of Opti-MEM™. Mix gently.

    • Combine the diluted siRNA with the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 100 µL of the siRNA-lipid complex to each well containing cells in 500 µL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells for qPCR or Western blot analysis to assess this compound knockdown.

Protocol 2: shRNA-mediated Stable Knockdown of this compound in C2C12 Cells

This protocol involves transfection of an shRNA-expressing plasmid followed by puromycin selection.

Materials:

  • C2C12 myoblasts

  • shRNA plasmid targeting this compound (and a non-targeting control plasmid) containing a puromycin resistance gene

  • Transfection reagent (e.g., PEI as described in the JoVE protocol, or a commercial reagent like Lipofectamine™ 3000)

  • Complete growth medium

  • Selection medium (complete growth medium with the appropriate concentration of puromycin)

Procedure:

  • Transfection: Transfect C2C12 cells with the this compound shRNA plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Puromycin Selection: 24-48 hours post-transfection, replace the medium with selection medium.

  • Selection and Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.

  • Pooling or Clonal Isolation: Pool the resistant colonies to generate a stable knockdown cell line or isolate individual colonies to screen for the highest knockdown efficiency.

  • Validation: Expand the stable cell line(s) and validate this compound knockdown using qPCR and Western blot.

Signaling Pathways and Workflows

M_cadherin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M_cadherin This compound p120ctn p120-catenin M_cadherin->p120ctn binds beta_catenin β-catenin M_cadherin->beta_catenin binds PI3K PI3K M_cadherin->PI3K activates Rac1_GDP Rac1-GDP M_cadherin->Rac1_GDP activates RhoA_GTP RhoA-GTP (Active) M_cadherin->RhoA_GTP inhibits degradation of alpha_catenin α-catenin beta_catenin->alpha_catenin binds Actin Actin Cytoskeleton alpha_catenin->Actin links to Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits (phosphorylation) Myoblast_Fusion Myoblast Fusion GSK3b->Myoblast_Fusion negatively regulates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Rac1_GTP->Myoblast_Fusion promotes RhoA_GTP->Myoblast_Fusion inhibits

Caption: this compound signaling pathway in myoblast fusion.

Knockdown_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_validation Validation Start Start: Choose Knockdown Method siRNA siRNA (Transient) Start->siRNA shRNA shRNA (Stable) Start->shRNA CRISPR CRISPR-Cas9 (Knockout) Start->CRISPR Design Design/Select siRNA/shRNA/sgRNA siRNA->Design shRNA->Design CRISPR->Design Transfection Transfection/ Transduction Design->Transfection Selection Selection (shRNA/CRISPR) Transfection->Selection Harvest Harvest Cells Transfection->Harvest Transient Selection->Harvest Stable/Knockout qPCR qPCR (mRNA level) Harvest->qPCR WB Western Blot (Protein level) Harvest->WB Phenotype Phenotypic Assay WB->Phenotype

Caption: General workflow for this compound gene knockdown.

References

Validation & Comparative

M-Cadherin vs. N-Cadherin: A Comparative Guide to their Roles in Myoblast Fusion and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myoblast fusion and differentiation are fundamental processes in skeletal muscle development and regeneration. Central to this intricate cellular ballet are the cadherins, a family of calcium-dependent cell adhesion molecules. Among them, M-cadherin and N-cadherin have emerged as key players, each with distinct yet sometimes overlapping roles. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid in research and therapeutic development.

At a Glance: Key Functional Differences

FeatureThis compoundN-Cadherin
Primary Role Primarily involved in the terminal stages of myogenesis, specifically myoblast fusion.Plays a broader role, implicated in early myogenic commitment, cell cycle exit, and subsequent fusion.
Expression Timing Expression is low in proliferating myoblasts and significantly upregulated at the onset of fusion.[1][2]Expressed earlier in myogenesis, present in proliferating myoblasts and maintained during differentiation, though levels may decrease in mature myotubes.[3][4]
Signaling Pathway Activates the Rac1 GTPase pathway, crucial for cytoskeletal rearrangements preceding fusion.Modulates RhoA and β-catenin signaling pathways, influencing gene expression and cell cycle control.[5][6]
Inhibition Effect Inhibition blocks myotube formation but does not significantly affect the expression of early differentiation markers like myogenin.[1][7]Inhibition can impair the expression of myogenic regulatory factors and prevent cell cycle withdrawal, thus blocking both differentiation and fusion.[5]

Quantitative Analysis of Function

The following tables summarize quantitative data from studies investigating the impact of this compound and N-cadherin on myoblast fusion and differentiation.

Table 1: Impact of Cadherin Inhibition on Myoblast Fusion
Cadherin TargetedExperimental ApproachCell TypeQuantitative Effect on FusionReference
This compound Anti-M-cadherin antibodyC2C12 myoblastsSignificant reduction in fusion index.Charrasse et al. (2007)[7]
This compound RNA interference (RNAi)C2C12 myoblastsSpecific abrogation of myoblast fusion.Charrasse et al. (2006)[1]
N-Cadherin H-A-V synthetic peptideChicken myoblasts~65% inhibition of creatine (B1669601) kinase activity (a marker of fusion).Mege et al. (1992)[3][4]
N-Cadherin Anti-N-cadherin antibodyChicken myoblastsInhibition of myotube formation.Mege et al. (1992)[3]
N-Cadherin Genetic knockoutMouse primary myoblastsNo essential role in fusion observed in vitro, suggesting functional redundancy.Charlton et al. (1997)[8]
Table 2: Effect of Cadherin Modulation on Differentiation Markers
CadherinModulationCell TypeEffect on Differentiation MarkersReference
This compound Inhibition by antibodyC2C12 myoblastsNo effect on myogenin, troponin T, and myosin heavy chain expression.Charrasse et al. (2007)[7]
N-Cadherin Inhibition of adhesionC2C12 myoblastsImpaired upregulation of p21, p27, myogenin, and troponin T.Charrasse et al. (2002)[5]

Signaling Pathways

This compound and N-cadherin initiate distinct downstream signaling cascades that regulate different facets of myogenesis.

This compound Signaling Pathway

This compound-mediated cell-cell contact is crucial for the activation of the small GTPase Rac1, a key regulator of actin cytoskeletal dynamics required for myoblast fusion. This activation is mediated by the guanine (B1146940) nucleotide exchange factor (GEF) Trio.

M_Cadherin_Signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 Myoblast Myoblast Myoblast_2 Myoblast M-cadherin_1 This compound Trio_1 Trio M-cadherin_1->Trio_1 recruits M-cadherin_2 This compound M-cadherin_1->M-cadherin_2 Homophilic Adhesion Rac1_GDP_1 Rac1-GDP Trio_1->Rac1_GDP_1 activates (GEF) Rac1_GTP_1 Rac1-GTP Rac1_GDP_1->Rac1_GTP_1 GTP Actin_Cytoskeleton_1 Actin Cytoskeleton Rearrangement Rac1_GTP_1->Actin_Cytoskeleton_1 Fusion_1 Myoblast Fusion Actin_Cytoskeleton_1->Fusion_1

Caption: this compound signaling pathway leading to myoblast fusion.

N-Cadherin Signaling Pathway

N-cadherin engagement regulates the activity of Rho GTPases, including the activation of RhoA and the inhibition of Rac1. This differential regulation is critical for cell cycle exit and the initiation of myogenic differentiation. N-cadherin signaling also influences the localization of β-catenin, a key component of both cell adhesion and the Wnt signaling pathway.

N_Cadherin_Signaling cluster_cell_N1 Myoblast 1 cluster_cell_N2 Myoblast 2 Myoblast_N Myoblast Myoblast_N2 Myoblast N-cadherin_1 N-cadherin p120-catenin_1 p120-catenin N-cadherin_1->p120-catenin_1 beta-catenin_1 β-catenin N-cadherin_1->beta-catenin_1 RhoA_1 RhoA N-cadherin_1->RhoA_1 activates Rac1_1 Rac1 N-cadherin_1->Rac1_1 inhibits N-cadherin_2 N-cadherin N-cadherin_1->N-cadherin_2 Homophilic Adhesion alpha-catenin_1 α-catenin beta-catenin_1->alpha-catenin_1 Differentiation_1 Myogenic Differentiation beta-catenin_1->Differentiation_1 Wnt signaling co-factor Actin_1 Actin Cytoskeleton alpha-catenin_1->Actin_1 RhoA_1->Differentiation_1 Fusion_N1 Myoblast Fusion Differentiation_1->Fusion_N1

Caption: N-cadherin signaling pathway in myoblast differentiation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

C2C12 Myoblast Culture and Differentiation

This protocol is a standard method for inducing myoblast fusion and differentiation in the C2C12 cell line.[9][10][11]

C2C12_Protocol cluster_media Media Composition Start Start Seeding Seed C2C12 myoblasts at 5 x 10^4 cells/cm^2 in Growth Medium Start->Seeding Growth Culture at 37°C, 5% CO2 until 80-90% confluency Seeding->Growth Induction Switch to Differentiation Medium Growth->Induction Differentiation Incubate for 3-5 days, changing medium every 24h Induction->Differentiation Analysis Analyze for myotube formation, fusion index, and differentiation markers Differentiation->Analysis End End Analysis->End GM Growth Medium: DMEM + 10-20% FBS + 1% Penicillin/Streptomycin DM Differentiation Medium: DMEM + 2% Horse Serum + 1% Penicillin/Streptomycin

Caption: Workflow for C2C12 myoblast differentiation.

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture dishes/plates

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Expansion: Passage cells upon reaching 70-80% confluency to maintain their myogenic potential.

  • Induction of Differentiation: When cells reach 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • Differentiation: Continue to culture the cells in Differentiation Medium for 3-5 days. Replace the medium every 24 hours.

  • Monitoring: Observe the cells daily for morphological changes, including cell alignment and the formation of multinucleated myotubes.

Myoblast Fusion Index Assay

This immunofluorescence-based assay is used to quantify the extent of myoblast fusion.[12][13][14]

Fusion_Index_Workflow cluster_formula Fusion Index Calculation Start_FI Start Fixation Fix differentiated myotubes with 4% paraformaldehyde Start_FI->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 5% goat serum Permeabilization->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-Myosin Heavy Chain) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Imaging Image using fluorescence microscopy Counterstain->Imaging Calculation Calculate Fusion Index Imaging->Calculation End_FI End Calculation->End_FI Formula (Number of nuclei in myotubes / Total number of nuclei) x 100%

Caption: Experimental workflow for determining the fusion index.

Materials:

  • Differentiated myotube cultures on coverslips or in plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain, MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Fixation: Gently wash the differentiated cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-MyHC) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Imaging: Wash with PBS and mount the coverslips or image the plate using a fluorescence microscope.

  • Quantification: For several random fields of view, count the number of nuclei within MyHC-positive myotubes (defined as having two or more nuclei) and the total number of nuclei. Calculate the fusion index using the formula: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

Conclusion

This compound and N-cadherin, while both members of the cadherin superfamily, exhibit distinct and crucial roles in myoblast fusion and differentiation. N-cadherin acts earlier in the myogenic program, influencing cell fate decisions and preparing myoblasts for fusion. In contrast, this compound's function is more specialized to the later stages, directly mediating the fusion of committed myoblasts. Their distinct signaling pathways, with N-cadherin modulating RhoA and β-catenin and this compound activating Rac1, underscore their unique contributions to myogenesis. While in vivo studies suggest a degree of functional redundancy, in vitro models clearly demonstrate their individual importance.[2][8] A thorough understanding of these differences is paramount for the development of targeted therapies for muscle regeneration and diseases.

References

A Comparative Guide to M-cadherin and N-cadherin Signaling in Satellite Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satellite cells, the resident stem cells of skeletal muscle, are critical for muscle growth, repair, and regeneration. The precise regulation of their quiescence, activation, proliferation, and differentiation is orchestrated by a complex interplay of signaling molecules. Among these, the classical cadherins, M-cadherin and N-cadherin, play pivotal roles in mediating cell-cell adhesion and transducing signals that govern satellite cell fate. This guide provides a comprehensive comparison of the signaling pathways and functional roles of this compound and N-cadherin in satellite cells, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound and N-cadherin in Satellite Cell Function

While direct quantitative comparisons of this compound and N-cadherin's impact on satellite cell functions are not extensively documented in a side-by-side manner, the existing literature provides valuable insights into their distinct and overlapping roles. The following table summarizes key functional differences based on available experimental evidence.

FunctionThis compoundN-cadherinKey Experimental Evidence
Quiescence Expressed in quiescent satellite cells, contributing to their maintenance within the niche.[1][2]Plays a crucial role in maintaining satellite cell quiescence; its loss leads to spontaneous activation.[1]This compound is a reliable marker for quiescent satellite cells.[2] Mice with satellite cells lacking N-cadherin show a reduction in the quiescent satellite cell pool.[1]
Activation & Proliferation This compound expression is upregulated upon satellite cell activation.[3] Its signaling is linked to the expression of myogenic regulatory factors like MyoD and Myf5.[4][5]N-cadherin levels are also increased in activated satellite cells.[3]Activated satellite cells identified by this compound labeling also express MyoD and/or Myf5.[5] Upregulation of N-cadherin is observed in activated satellite cells during muscle regeneration.[3]
Differentiation & Fusion Essential for myoblast fusion to form myotubes.[6][7] Its expression is highest in fusing myoblasts.While involved in myoblast adhesion, it appears to be dispensable for the fusion process itself, potentially being compensated for by this compound.[3]Inhibition of this compound function with antagonistic peptides or antisense RNA blocks myoblast fusion.[7] Mouse myoblasts lacking N-cadherin can still fuse to form myotubes.[3]
Signaling Complex Forms a complex with β-catenin and p120 catenin.[8]Also forms a complex with β-catenin and p120 catenin.[9][10]Co-immunoprecipitation experiments have demonstrated the association of both cadherins with β-catenin and p120 catenin in myogenic cells.[8][9]

Signaling Pathways

This compound and N-cadherin, while sharing common intracellular binding partners, appear to activate distinct downstream signaling cascades that fine-tune satellite cell behavior.

This compound Signaling Pathway

This compound-mediated cell-cell contact is crucial for the terminal differentiation and fusion of myoblasts.[6][7] Upon homophilic binding, this compound recruits β-catenin to the cell membrane.[6] This interaction is thought to regulate the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are essential for myogenic differentiation.[4] Furthermore, this compound signaling involves the regulation of Rho GTPases, particularly RhoA. The activity of RhoA needs to be downregulated to allow for myoblast fusion, and sustained RhoA activation can inhibit this process by promoting the degradation of this compound.[8][11]

M_cadherin_signaling Mcad1 This compound Mcad2 This compound beta_cat β-catenin Mcad1->beta_cat p120 p120ctn Mcad1->p120 Proliferation Proliferation Mcad1->Proliferation Stimulation Mcad2->beta_cat Mcad2->p120 MyoD MyoD/Myogenin beta_cat->MyoD Activation RhoA RhoA ROCK ROCK RhoA->ROCK ROCK->Mcad1 Degradation Fusion Myoblast Fusion MyoD->Fusion Fusion->RhoA Inhibition N_cadherin_signaling Ncad1 N-cadherin Ncad2 N-cadherin beta_cat β-catenin Ncad1->beta_cat p120 p120ctn Ncad1->p120 Proliferation Proliferation Ncad1->Proliferation Regulation Ncad2->beta_cat Ncad2->p120 Pax7 Pax7/Myf5 beta_cat->Pax7 Regulation Rac1 Rac1 p120->Rac1 Activation Cdc42 Cdc42 p120->Cdc42 Activation Migration Migration Rac1->Migration Cdc42->Proliferation Quiescence Quiescence Pax7->Quiescence satellite_cell_isolation cluster_0 Tissue Preparation cluster_1 Cell Isolation cluster_2 Cell Culture Dissection Dissect hindlimb muscles Mincing Mince tissue Dissection->Mincing Digestion Enzymatic digestion (Collagenase/Dispase) Mincing->Digestion Filtration Filter through cell strainer Digestion->Filtration Centrifugation Centrifuge and resuspend Filtration->Centrifugation Pre_plating Pre-plate to remove fibroblasts Centrifugation->Pre_plating Plating Plate satellite cells on coated dishes Pre_plating->Plating Culture Culture in growth medium Plating->Culture immunofluorescence_workflow cluster_0 Sample Preparation cluster_1 Staining cluster_2 Imaging Fixation Fix tissue (e.g., 4% PFA) Cryoprotection Cryoprotect in sucrose Fixation->Cryoprotection Embedding Embed in OCT and freeze Cryoprotection->Embedding Sectioning Cryosection tissue (10 µm) Embedding->Sectioning Permeabilization Permeabilize (e.g., Triton X-100) Sectioning->Permeabilization Blocking Block with serum Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-M-cadherin or anti-N-cadherin) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mounting Mount with DAPI Secondary_Ab->Mounting Imaging Image with fluorescence microscope Mounting->Imaging co_ip_workflow cluster_0 Cell Lysis cluster_1 Immunoprecipitation cluster_2 Analysis Harvest Harvest satellite cells Lysis Lyse cells in non-denaturing buffer Harvest->Lysis Clarify Clarify lysate by centrifugation Lysis->Clarify Antibody_incubation Incubate lysate with primary antibody Clarify->Antibody_incubation Bead_incubation Add Protein A/G beads Antibody_incubation->Bead_incubation Washing Wash beads to remove non-specific binding Bead_incubation->Washing Elution Elute protein complexes Washing->Elution Western_blot Analyze by Western blotting Elution->Western_blot

References

Validating M-cadherin as a Specific Marker for Quiescent Satellite Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M-cadherin as a marker for quiescent satellite cells (muscle stem cells) against other common markers. The information is supported by experimental data to aid in the selection of appropriate markers for research and therapeutic development.

This compound: A Reliable but Not Exclusive Marker for Quiescent Satellite Cells

This compound (Cadherin-15) is a calcium-dependent cell adhesion molecule that has been extensively investigated as a marker for skeletal muscle satellite cells. While research confirms its presence in the majority of quiescent satellite cells, it's crucial to understand its expression dynamics and compare its performance with other established markers.

Studies have shown that this compound is expressed on the surface of both quiescent and activated satellite cells.[1][2][3] One detailed analysis identified this compound protein in 94-100% of quiescent satellite cells in mouse muscle, highlighting its reliability as a marker for this cell population.[1][2] Its specificity is further supported by its absence in other skeletal muscle cell types.[1][2] However, it is important to note the distinction between this compound protein and its corresponding mRNA levels. While the protein is consistently present in quiescent cells, this compound mRNA is often found at low or undetectable levels, with a significant increase upon satellite cell activation.[2][4]

Recent findings indicate that while this compound is a prominent marker, it is not essential for muscle development or regeneration.[5] In fact, N-cadherin, another member of the cadherin family, appears to play a more critical role in maintaining satellite cell quiescence.[6][7] The loss of N-cadherin, but not this compound, leads to a break in quiescence.[6][7] This suggests a degree of functional redundancy and compensation among cadherins in the satellite cell niche.

Comparative Analysis of Satellite Cell Markers

The selection of a specific marker or a combination of markers is critical for accurately identifying and isolating quiescent satellite cells. The following table summarizes the key characteristics of this compound compared to other commonly used markers.

MarkerProtein Expression in Quiescent SCsExpression in Activated SCsSpecificity for Satellite CellsKey Considerations
This compound High[1][2]Maintained/Increased[3][5]High within muscle tissue[1][2]Protein is a reliable marker, but mRNA levels increase upon activation. Not essential for quiescence.[2][6][7]
Pax7 High (Nuclear)[3][8]Maintained[3]Considered a universal marker for satellite cells[9]A transcription factor, requiring cell permeabilization for detection. Essential for satellite cell specification.[10][11]
CD34 High[12][13]Downregulated upon activation[12]Also a marker for hematopoietic stem cells[12]Expression is lost as cells become activated, making it a good marker for the quiescent state.[12]
Myf5 Present in a subpopulation (Pax7+/Myf5+)[12][14]Upregulated[14]Myogenic commitment marker[12]Marks a population of satellite cells already committed to the myogenic lineage.[12][14]
α7-integrin High[6]Maintained[8]Also present on myofiber surfaceInvolved in adhesion to the basal lamina.
VCAM1 High[6]MaintainedAlso expressed on endothelial cellsA cell surface adhesion molecule.

Experimental Protocols for Marker Validation

Accurate validation of satellite cell markers requires robust experimental protocols. Below are methodologies for key experiments cited in the validation of this compound.

Immunofluorescence Staining of Muscle Fibers

This technique is used to visualize the localization of this compound and other markers on satellite cells associated with individual muscle fibers.

Protocol:

  • Muscle Fiber Isolation: Isolate single muscle fibers from the Extensor Digitorum Longus (EDL) or Tibialis Anterior (TA) muscles of mice through enzymatic digestion with Collagenase Type I.

  • Fixation: Fix the isolated myofibers in 4% paraformaldehyde (PFA) for 10 minutes at room temperature.

  • Permeabilization (for intracellular markers like Pax7): If staining for nuclear antigens, permeabilize the fibers with 0.5% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block non-specific antibody binding with a solution containing 10% goat serum and 0.1% Triton X-100 in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the fibers with primary antibodies against this compound and a co-marker (e.g., Pax7, Laminin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the fibers three times in PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Mount the stained fibers on a glass slide with an antifade mounting medium containing DAPI for nuclear staining. Image using a confocal or fluorescence microscope.

Flow Cytometry (FACS) for Satellite Cell Isolation

Flow cytometry allows for the quantification and purification of satellite cells based on the expression of cell surface markers like this compound and CD34.

Protocol:

  • Muscle Digestion: Mince skeletal muscle tissue and digest with a cocktail of Collagenase Type II and Dispase to release mononucleated cells.

  • Cell Filtration and Lysis: Filter the cell suspension through a 70 µm cell strainer to remove debris. Lyse red blood cells using an ACK lysis buffer.

  • Antibody Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS) and incubate with fluorescently conjugated antibodies against surface markers (e.g., anti-M-cadherin-PE, anti-CD34-FITC) for 30 minutes on ice in the dark. Include viability dye to exclude dead cells.

  • Sorting: Analyze the stained cells on a flow cytometer. Gate on the live, single-cell population and then sort the cells based on the expression of the desired markers (e.g., this compound+/CD34+).

  • Post-sort Analysis: Re-analyze a small fraction of the sorted cells to check for purity.

Visualizing Satellite Cell States and Experimental Workflows

The following diagrams illustrate the relationships between different satellite cell markers and the experimental workflow for their analysis.

Satellite_Cell_States cluster_quiescent Quiescent State cluster_activated Activated State Quiescent Quiescent Satellite Cell (Pax7+/M-cadherin+/CD34+) Activated Activated Satellite Cell (Pax7+/M-cadherin+/Myf5+/MyoD+) Quiescent->Activated Injury/Stimuli Activated->Quiescent Self-renewal

Caption: States of satellite cells with key markers.

Experimental_Workflow Muscle Skeletal Muscle Tissue Dissociation Enzymatic Dissociation Muscle->Dissociation Single_Fibers Single Myofibers Dissociation->Single_Fibers Mononucleated_Cells Mononucleated Cell Suspension Dissociation->Mononucleated_Cells Immunofluorescence Immunofluorescence Staining (this compound, Pax7, Laminin) Single_Fibers->Immunofluorescence FACS Flow Cytometry (FACS) (this compound, CD34) Mononucleated_Cells->FACS Analysis Microscopy Analysis Immunofluorescence->Analysis Sorted_Cells Sorted Quiescent Satellite Cells FACS->Sorted_Cells

Caption: Workflow for satellite cell analysis.

Conclusion

This compound is a valuable and reliable marker for identifying the majority of quiescent satellite cells within skeletal muscle tissue. Its high specificity within the muscle environment makes it a strong candidate for immunofluorescence-based studies. However, for applications requiring the isolation of a pure quiescent population, it is advisable to use this compound in combination with other markers, such as CD34, which is downregulated upon activation, and the universal satellite cell marker, Pax7. Understanding the nuances of each marker's expression and function is paramount for the accurate interpretation of experimental results and the successful development of targeted therapies for muscle regeneration.

References

The Functional Dance of M- and N-Cadherin in Muscle Development: A Tale of Redundancy and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular choreography of muscle development is paramount. Among the key players are the classical cadherins, M-cadherin and N-cadherin, calcium-dependent cell adhesion molecules crucial for myogenesis. While both are expressed in developing muscle, their precise roles and the extent of their functional overlap have been a subject of intense investigation. This guide provides a comparative analysis of this compound and N-cadherin in muscle development, supported by experimental data, detailed protocols, and signaling pathway visualizations.

In the complex process of myogenesis, myoblasts must first recognize and adhere to one another before fusing to form multinucleated myotubes, the precursors to mature muscle fibers. Both this compound and N-cadherin are present at the surface of myoblasts and are implicated in these critical cell-cell interactions. However, extensive research, including knockout mouse models, has revealed a fascinating interplay of functional redundancy and specialized roles.

Evidence strongly suggests a significant degree of functional redundancy between this compound and N-cadherin. This is most strikingly demonstrated in this compound-deficient mice, which exhibit surprisingly normal skeletal muscle development and regeneration.[1][2] This lack of a severe phenotype points towards a compensatory mechanism, with N-cadherin being the most likely candidate to fill the void left by this compound's absence.[1] During muscle regeneration in wild-type mice, both this compound and N-cadherin are upregulated, further suggesting their potential to substitute for one another.[1]

Despite this redundancy, in vitro studies using function-perturbing antibodies and antagonistic peptides have illuminated distinct roles for each cadherin. N-cadherin appears to be crucial for the early stages of myogenesis, including myoblast alignment and the initiation of differentiation.[3][4] In contrast, this compound's role becomes more prominent during the later stages of myoblast fusion into myotubes.

Comparative Analysis of this compound and N-cadherin Function

To delineate the specific and overlapping functions of this compound and N-cadherin, researchers have employed various in vitro and in vivo models. The following table summarizes key findings from studies involving the inhibition or knockout of these cadherins.

FeatureThis compoundN-cadherinEvidence of Redundancy
Primary Role Myoblast fusionMyoblast alignment and initiation of differentiationThis compound knockout mice have a mild phenotype, suggesting compensation by N-cadherin.[1][2]
Expression Timing Upregulated during myoblast differentiation and fusion.[5][6][7]Highly expressed in proliferating myoblasts.[7]Both are upregulated during muscle regeneration.[1]
Knockout Phenotype Largely normal muscle development and regeneration.[1][2]Embryonic lethal due to cardiac and neural tube defects.[8]N-cadherin can compensate for the loss of this compound in vivo.[1]
Inhibition Effect Inhibition of myoblast fusion.[9]Inhibition of myoblast alignment and fusion.[4]Inhibition of either can impact myogenesis, but the severity can vary depending on the experimental system.
Signaling Activates Rac1 GTPase to promote cytoskeletal rearrangements for fusion.Induces myogenin expression, a key myogenic transcription factor.[3]Both are involved in signaling cascades that regulate myogenesis.

Signaling Pathways: A Visual Guide

The distinct and overlapping roles of this compound and N-cadherin are underpinned by the specific intracellular signaling pathways they activate upon homophilic binding.

M_cadherin_signaling M-cadherin_dimer This compound Homodimerization Rac1_activation Rac1 Activation M-cadherin_dimer->Rac1_activation  Recruitment of  GEFs (e.g., Trio) Actin_reorganization Actin Cytoskeleton Reorganization Rac1_activation->Actin_reorganization Myoblast_fusion Myoblast Fusion Actin_reorganization->Myoblast_fusion

This compound signaling cascade in myoblast fusion.

N_cadherin_signaling N-cadherin_clustering N-cadherin Clustering Signal_transduction Signal Transduction Cascade N-cadherin_clustering->Signal_transduction  Activation of  intracellular signaling Myogenin_expression Myogenin Expression Signal_transduction->Myogenin_expression Myogenic_differentiation Myogenic Differentiation Myogenin_expression->Myogenic_differentiation

N-cadherin signaling pathway promoting myogenic differentiation.

Key Experimental Protocols

Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to investigate this compound and N-cadherin function in muscle development.

Myoblast Fusion Assay and Fusion Index Calculation

This protocol is used to quantify the extent of myoblast fusion in vitro.

myoblast_fusion_workflow Cell_culture 1. Culture myoblasts to confluence in growth medium Induce_diff 2. Induce differentiation by switching to differentiation medium Cell_culture->Induce_diff Fix_stain 3. Fix and stain cells at defined time points Induce_diff->Fix_stain Staining Stain for: - Myosin Heavy Chain (MyHC) - Nuclei (e.g., DAPI) Fix_stain->Staining Image_acq 4. Acquire images using fluorescence microscopy Fix_stain->Image_acq Quantify 5. Quantify fusion index Image_acq->Quantify Fusion_index Fusion Index = (Number of nuclei in myotubes) / (Total number of nuclei) x 100% Quantify->Fusion_index

Workflow for myoblast fusion assay.

Materials:

  • Myoblast cell line (e.g., C2C12)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MyHC)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate myoblasts on coverslips in a multi-well plate and culture in growth medium until they reach approximately 80-90% confluency.

  • Induction of Differentiation: To initiate differentiation and fusion, replace the growth medium with differentiation medium.

  • Fixation and Staining: At desired time points (e.g., 24, 48, 72 hours post-differentiation), fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes and then block with 5% goat serum for 1 hour.

  • Immunostaining: Incubate the cells with the primary antibody against MyHC overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.[10][11]

  • Image Acquisition: Mount the coverslips on slides and acquire images using a fluorescence microscope.

  • Fusion Index Calculation: For each field of view, count the number of nuclei within MyHC-positive myotubes (defined as cells with two or more nuclei) and the total number of nuclei. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100%.[10][11]

Function-Perturbing Antibody/Antagonistic Peptide Treatment

This protocol is used to inhibit the function of this compound or N-cadherin in cell culture to study their specific roles.

Materials:

  • Myoblast cell line

  • Growth and differentiation media

  • Function-perturbing monoclonal antibody against this compound or N-cadherin, or a corresponding antagonistic peptide.

  • Control IgG or a scrambled peptide.

Procedure:

  • Cell Culture and Differentiation Induction: Culture myoblasts as described in the fusion assay protocol.

  • Treatment: At the time of switching to differentiation medium, add the function-perturbing antibody or antagonistic peptide to the culture medium at a predetermined optimal concentration. A control group should be treated with an equivalent concentration of control IgG or a scrambled peptide.[4][9]

  • Analysis: At various time points after treatment, assess the cells for changes in morphology, differentiation markers (e.g., MyHC expression), and myoblast fusion (by calculating the fusion index as described above).

Conclusion

The evidence strongly supports a model where N-cadherin and this compound have both redundant and distinct functions in skeletal muscle development. N-cadherin plays a primary role in the initial stages of myogenesis, including cell alignment and the induction of the myogenic program. This compound's function is more specialized towards the later event of myoblast fusion. The remarkable ability of N-cadherin to compensate for the loss of this compound in vivo highlights the robustness of the developmental program. For researchers in muscle biology and those in drug development targeting muscle regeneration, understanding this nuanced relationship is critical for designing effective therapeutic strategies. Future investigations into the potential compensatory roles of other cadherins and the precise molecular switches that govern the transition from N-cadherin to this compound predominance will further illuminate this fascinating aspect of myogenesis.

References

M-Cadherin vs. Integrin-Mediated Adhesion in Myoblast Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myoblast migration is a fundamental process in skeletal muscle development, repair, and regeneration. This intricate process is orchestrated by a complex interplay of cell adhesion molecules that anchor myoblasts to the extracellular matrix (ECM) and to each other. Among the key players are M-cadherin, a classical type I cadherin mediating homophilic cell-cell adhesion, and integrins, a diverse family of heterodimeric receptors that facilitate cell-ECM interactions. This guide provides a detailed comparison of this compound and integrin-mediated adhesion in the context of myoblast migration, supported by experimental data and methodologies.

At a Glance: this compound vs. Integrin in Myoblast Adhesion and Migration

While both this compound and integrins are crucial for myogenesis, they play distinct and sometimes synergistic roles in guiding myoblast movement and fusion. This compound is primarily associated with the later stages of myogenesis, particularly in ensuring the specific recognition and fusion of myoblasts to form myotubes.[1][2][3] Integrins, on the other hand, are critical for the initial migration of myoblasts from the somites and their interaction with the ECM.[4]

FeatureThis compound-Mediated AdhesionIntegrin-Mediated Adhesion
Primary Function in Myoblasts Myoblast recognition and fusion, terminal differentiation.[1][2]Cell-ECM adhesion, migration, proliferation, and differentiation signaling.[4]
Ligand Homophilic binding (this compound on adjacent cells).Extracellular matrix proteins (e.g., fibronectin, laminin, collagen).
Localization Cell-cell contacts.Focal adhesions at the cell-matrix interface.
Role in Migration Primarily implicated in contact-dependent signaling and fusion rather than long-range migration. May contribute to collective cell movement.Essential for migratory traction, speed, and directionality. Different integrin subunits regulate distinct migratory phases.

Quantitative Comparison of Adhesion and Migration Parameters

Direct quantitative comparisons of myoblast migration speed and adhesion strength solely mediated by this compound versus a specific integrin are not extensively documented in the literature. Much of the research on myoblast migration focuses on the synergistic interplay between N-cadherin (another cadherin expressed in myoblasts) and integrins, or the role of this compound in the context of fusion. However, we can infer their relative contributions from available studies.

ParameterThis compoundIntegrin (e.g., α5β1)Supporting Evidence
Migration Speed Likely promotes slower, more coordinated movement, especially in collective migration. Inhibition of this compound primarily affects fusion rather than individual cell motility.[5]Directly modulates migration speed. Optimal migration speeds are achieved at intermediate ligand concentrations.[6] Overexpression of α5 integrin in myoblasts can lead to contact inhibition of migration.[7][8]Studies on epithelial cells show that increased E-cadherin expression reduces cell velocity by ~20-60%, suggesting a general role for cadherins in slowing migration.[9] Myoblasts ectopically expressing α5 integrin move normally when not in contact but are inhibited upon cell-cell contact.[7][8]
Adhesion Strength Forms stable cell-cell junctions crucial for myotube formation.Adhesion strength is dynamic and dependent on integrin clustering and cytoskeletal linkage. Clustering of fibronectin domains can increase the force sustained by α5β1 integrins by over six-fold.[10]C2 myogenic cells can generate forces through N-cadherin binding comparable in magnitude to cell-ECM adhesions.[11]

Signaling Pathways: A Tale of Two Adhesions

This compound and integrins initiate distinct yet interconnected signaling cascades that regulate the cytoskeletal dynamics necessary for myoblast migration and differentiation.

This compound Signaling

This compound-mediated adhesion is crucial for activating signaling pathways that lead to myoblast fusion. Upon homophilic binding, this compound recruits catenins (p120-catenin, β-catenin, and α-catenin) to its cytoplasmic tail, linking the adhesion complex to the actin cytoskeleton. A key downstream effector is the Rac1 GTPase, which is activated via the Rho-GEF Trio upon this compound engagement.[2] Rac1 activation is essential for the cytoskeletal rearrangements required for myoblast fusion.

M_cadherin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Binding p120 p120-catenin Mcad1->p120 Trio Trio Mcad1->Trio Recruitment beta_cat β-catenin p120->beta_cat alpha_cat α-catenin beta_cat->alpha_cat Actin Actin Cytoskeleton alpha_cat->Actin Rac1_GTP Rac1-GTP Trio->Rac1_GTP Activates Rac1_GDP Rac1-GDP Rac1_GTP->Actin Rearrangement Fusion Myoblast Fusion Actin->Fusion

This compound signaling pathway in myoblasts.
Integrin Signaling

Integrin engagement with ECM ligands triggers the formation of focal adhesions, which are complex signaling hubs. Key to this is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways involving PI3K/Akt and MAP kinases (ERK1/2), which regulate cell survival, proliferation, and migration. Rho family GTPases, including Rac1 and RhoA, are also central to integrin-mediated migration, controlling the formation of lamellipodia and stress fibers.

Integrin_signaling cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin Integrin Integrin (α5β1) Fibronectin->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Rac1 Rac1 FAK->Rac1 RhoA RhoA FAK->RhoA Src->FAK ERK ERK1/2 Src->ERK Akt Akt PI3K->Akt Actin Actin Cytoskeleton Rac1->Actin Lamellipodia RhoA->Actin Stress Fibers Migration Cell Migration Actin->Migration

Integrin signaling pathway in myoblasts.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess myoblast migration.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Protocol:

  • Cell Seeding: Plate myoblasts in a 6- or 12-well plate and culture until they form a confluent monolayer.

  • Serum Starvation (Optional): To minimize cell proliferation, incubate the cells in a low-serum medium for 12-24 hours prior to the assay.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove dislodged cells.

  • Incubation: Add fresh culture medium (with or without experimental treatments) to the well.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6 or 12 hours) using a microscope with a camera.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.

Wound_Healing_Workflow cluster_protocol Wound Healing Assay Protocol A 1. Seed myoblasts to confluence B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add fresh medium C->D E 5. Image at T=0 D->E F 6. Incubate and image at subsequent time points E->F G 7. Analyze wound closure rate F->G

Workflow for a wound healing assay.
Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

Protocol:

  • Rehydration of Inserts: Rehydrate the porous membrane of the Transwell inserts (typically 8 µm pore size for myoblasts) with serum-free medium in a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., medium with a higher serum concentration or a specific growth factor) to the lower chamber of the 24-well plate.

  • Cell Preparation: Harvest myoblasts and resuspend them in a serum-free or low-serum medium at a predetermined concentration.

  • Cell Seeding: Add the myoblast suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for migration but not proliferation (typically 4-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the cells that have not migrated from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol (B129727) or paraformaldehyde) and then stain with a dye such as crystal violet.

  • Imaging and Quantification: Image the stained cells using a microscope. The number of migrated cells can be quantified by counting cells in several fields of view or by eluting the stain and measuring its absorbance.

Transwell_Assay_Workflow cluster_protocol Transwell Migration Assay Protocol A 1. Add chemoattractant to lower chamber B 2. Seed myoblasts in upper chamber A->B C 3. Incubate to allow migration B->C D 4. Remove non-migrated cells from top of membrane C->D E 5. Fix and stain migrated cells on bottom of membrane D->E F 6. Image and quantify migrated cells E->F

Workflow for a Transwell migration assay.

Conclusion

This compound and integrins are both indispensable for myogenesis, yet they govern different aspects of myoblast behavior. Integrins are the primary drivers of myoblast migration over ECM substrates, mediating the dynamic adhesions required for cell movement. This compound, conversely, is more critically involved in the precise cell-cell recognition and adhesion that precedes myoblast fusion, a process that requires migration to cease. A key area for future research will be to obtain more direct quantitative data on the migratory dynamics and adhesion forces specifically mediated by this compound in myoblasts to fully elucidate its role in the migratory phase of myogenesis. Understanding the intricate crosstalk and distinct functions of these adhesion systems is paramount for developing therapeutic strategies for muscle diseases and improving tissue engineering approaches.

References

A Comparative Analysis of M-Cadherin Expression Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced expression of M-cadherin across different species is pivotal for advancing studies in myogenesis, neurogenesis, and regenerative medicine. This guide provides a comprehensive comparative analysis of this compound expression in human, mouse, chicken, and zebrafish, supported by experimental data and detailed protocols.

This compound, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a crucial role in cell-cell recognition and tissue morphogenesis. Its expression is predominantly observed in skeletal muscle and the nervous system, where it mediates critical processes such as myoblast fusion, satellite cell regulation, and neuronal development. This guide synthesizes the current knowledge on this compound expression, highlighting both conserved and species-specific patterns.

Quantitative Data Summary

The following tables summarize the expression of this compound across different species and tissues based on available research. It is important to note that direct quantitative comparisons across species are limited due to variations in experimental methodologies. The data presented here is a collation of findings from multiple studies and should be interpreted with this in mind.

Table 1: this compound Expression in Muscle Tissue

SpeciesTissue/Cell TypeDevelopmental StageExpression LevelKey Findings
Human Skeletal MuscleAdultLow in mature myofibers, present in satellite cells[1]Expression is upregulated during muscle regeneration.
MyoblastsIn vitroIncreases during differentiation and fusion[2]Plays a role in human myoblast fusion.
Mouse SomitesEmbryonic (E8.5 onwards)High[3]One of the earliest markers of the myogenic lineage.
MyoblastsEmbryonic & NeonatalHigh, upregulated during fusion[4]Essential for proper myoblast alignment and fusion.
Satellite CellsAdult (Quiescent)Present[1][5][6]Reliable marker for quiescent satellite cells.
Satellite CellsAdult (Activated)Upregulated[5]Implicated in satellite cell activation and muscle repair.
Chicken MyotomeEmbryonicPresentN-cadherin is also prominently expressed during myogenesis.
Zebrafish SomitesEmbryonicPresent (cdh15)[7]Expressed in newly formed somites, suggesting a role in early myogenesis.
Fast Muscle FibersEmbryonicSwitches from N-cadherin to this compound expression.

Table 2: this compound Expression in the Nervous System

SpeciesBrain RegionDevelopmental StageExpression LevelKey Findings
Human Cerebellum-Low-
Mouse Cerebellum (Granule Cells)Postnatal & AdultHigh[5]Localized to adherens junctions between granule cells.
Neuromuscular Junction (NMJ)AdultPresent at perijunctional satellite cells and intramuscular nerves[8]Suggests a role in NMJ maintenance and regeneration.
Chicken CerebellumEmbryonicExpression of other cadherins like R-cadherin, Cad6B, and Cad7 is well-documented[9][10]This compound expression is less characterized compared to other cadherins.
Zebrafish ---Data on this compound (cdh15) in the nervous system is limited.

This compound Signaling Pathway in Myogenesis

This compound-mediated cell-cell adhesion is not merely a structural phenomenon; it initiates intracellular signaling cascades that are critical for myogenic differentiation. A key pathway involves the interaction of this compound with the catenin family of proteins, particularly β-catenin, and the subsequent regulation of glycogen (B147801) synthase kinase 3β (GSK-3β).

Upon homophilic binding between this compound molecules on adjacent myoblasts, a complex is formed with β-catenin and α-catenin, linking the adhesion complex to the actin cytoskeleton. This interaction is crucial for myoblast alignment and fusion. Furthermore, this compound signaling has been shown to suppress the activity of GSK-3β[11][12]. GSK-3β is a kinase that, in the absence of an inhibitory signal, phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound signaling leads to the stabilization and accumulation of β-catenin in the cytoplasm[11]. This stabilized β-catenin can then translocate to the nucleus and act as a co-activator for transcription factors of the TCF/LEF family, promoting the expression of genes involved in myogenic differentiation.

M_Cadherin_Signaling cluster_extracellular Extracellular Space cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 M-Cadherin_1 This compound M-Cadherin_2 This compound M-Cadherin_1->M-Cadherin_2 Homophilic Binding M-Cadherin_1_intra This compound beta-Catenin_1 β-Catenin M-Cadherin_1_intra->beta-Catenin_1 alpha-Catenin_1 α-Catenin beta-Catenin_1->alpha-Catenin_1 Actin_1 Actin Cytoskeleton alpha-Catenin_1->Actin_1 Linkage M-Cadherin_2_intra This compound GSK3b GSK-3β M-Cadherin_2_intra->GSK3b Inhibits beta-Catenin_2 β-Catenin p-beta-Catenin Phosphorylated β-Catenin Nucleus Nucleus beta-Catenin_2->Nucleus Translocation TCF_LEF TCF/LEF beta-Catenin_2->TCF_LEF Co-activates GSK3b->beta-Catenin_2 Phosphorylates Degradation Proteasomal Degradation p-beta-Catenin->Degradation MyoG Myogenic Genes (e.g., Myogenin) TCF_LEF->MyoG Transcription

Caption: this compound signaling pathway in myoblast differentiation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to study this compound expression.

Western Blotting for this compound Detection in Muscle Tissue

This protocol is adapted from methodologies described in studies of this compound in muscle cell lysates.[2][5][13]

1. Sample Preparation (Muscle Tissue Lysate): a. Excise muscle tissue and immediately snap-freeze in liquid nitrogen. b. Homogenize the frozen tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. c. Incubate the homogenate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer: a. Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 7.5% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using a chemiluminescence imaging system or by exposing it to X-ray film.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenize Homogenize Tissue->Homogenize Lyse Lyse Homogenize->Lyse Centrifuge Centrifuge Lyse->Centrifuge Quantify Quantify Centrifuge->Quantify SDS_PAGE SDS_PAGE Quantify->SDS_PAGE Load Sample Transfer Transfer SDS_PAGE->Transfer Block Block Transfer->Block Primary_Ab Primary_Ab Block->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detect Detect Secondary_Ab->Detect

Caption: Western Blotting workflow for this compound detection.

Immunohistochemistry (IHC) for this compound in the Neuromuscular Junction

This protocol is a composite based on general IHC protocols and findings from studies on this compound at the neuromuscular junction.[8]

1. Tissue Preparation: a. Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). b. Dissect the muscle of interest (e.g., tibialis anterior) and post-fix in 4% PFA for 2 hours at 4°C. c. Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C. d. Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. e. Cut 10-20 µm thick cryosections and mount them on charged glass slides.

2. Staining: a. Air dry the slides for 30 minutes. b. Wash the sections three times for 5 minutes each in PBS. c. Perform antigen retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes (optional, may require optimization). d. Cool down and wash with PBS. e. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes. f. Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature. g. Incubate with the primary antibody against this compound overnight at 4°C. To visualize the NMJ, co-incubate with α-bungarotoxin conjugated to a fluorophore (to label acetylcholine (B1216132) receptors). h. Wash three times for 10 minutes each in PBS. i. Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. j. Wash three times for 10 minutes each in PBS in the dark.

3. Mounting and Imaging: a. Mount the slides with a mounting medium containing DAPI to counterstain nuclei. b. Image using a confocal or fluorescence microscope.

IHC_Workflow cluster_tissue Tissue Preparation cluster_stain Staining Fixation Fixation Cryoprotection Cryoprotection Fixation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Antigen_Retrieval Antigen_Retrieval Sectioning->Antigen_Retrieval Start Staining Permeabilization Permeabilization Antigen_Retrieval->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Mounting_Imaging Mounting_Imaging Secondary_Ab->Mounting_Imaging Final Steps

Caption: Immunohistochemistry workflow for this compound.

Quantitative PCR (qPCR) for this compound mRNA Expression

This protocol provides a general framework for quantifying this compound mRNA levels in tissue or cell samples.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from cells or tissue using a TRIzol-based method or a commercial kit, including a DNase treatment step to remove genomic DNA contamination. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for this compound, and the synthesized cDNA. b. Use primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. c. Run the qPCR reaction in a real-time PCR thermal cycler with a standard program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

3. Data Analysis: a. Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene. b. Calculate the relative expression of this compound mRNA using the ΔΔCt method.

qPCR_Workflow cluster_prep RNA to cDNA cluster_qpcr qPCR cluster_analysis Data Analysis RNA_Extraction RNA_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis Reaction_Setup Reaction_Setup cDNA_Synthesis->Reaction_Setup Amplification Amplification Reaction_Setup->Amplification Ct_Values Ct_Values Amplification->Ct_Values Relative_Quantification Relative_Quantification Ct_Values->Relative_Quantification

Caption: Quantitative PCR workflow for this compound mRNA analysis.

This guide provides a foundational understanding of this compound expression across different species. Further research, particularly direct comparative studies with standardized methodologies, is needed to build a more complete and quantitative picture of this compound's role in development and disease.

References

Validating M-cadherin's Role in Secondary Myogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M-cadherin's function in secondary myogenesis, contrasting its role with genetic knockout models and the compensatory actions of N-cadherin. The information is supported by experimental data to clarify the nuanced and often contradictory findings surrounding this critical cell adhesion molecule.

Introduction to this compound and Secondary Myogenesis

Myogenesis, the formation of muscle tissue, occurs in distinct waves. Primary myogenesis establishes an initial scaffold of muscle fibers, while secondary myogenesis, occurring from approximately embryonic day 16 (E16) to birth (P0) in mice, involves the fusion of myoblasts to these primary fibers, leading to a significant increase in muscle mass.

This compound (Cadherin-15) is a calcium-dependent cell adhesion molecule whose expression pattern strongly implicates it in this secondary wave. Its mRNA and protein levels are scarce during primary myogenesis but increase sharply at E16, localizing specifically to the sites of contact between fusing secondary myoblasts and developing myotubes.[1] After birth, its expression is downregulated, though it remains a key marker of quiescent adult muscle stem cells (satellite cells).[2][3] Based on this spatiotemporal expression, this compound has long been hypothesized to be a crucial regulator of myoblast fusion and secondary fiber formation.

However, in vivo studies have presented a more complex picture, revealing a significant functional redundancy with other cadherins, most notably N-cadherin. This guide dissects the evidence to validate the specific contributions of this compound to this process.

Comparative Analysis: this compound vs. Alternatives

The role of this compound is best understood by comparing the phenotype of wild-type (WT) muscle with that of this compound null (knockout) mice and by examining the overlapping functions of N-cadherin.

Wild-Type (WT) vs. This compound Knockout (M-cad KO)

However, more recent and detailed analyses have begun to uncover subtle but significant defects in M-cad KO mice, aligning more closely with its specific expression pattern during secondary myogenesis. These studies suggest that while compensation prevents a catastrophic failure of muscle development, this compound has a non-redundant role in optimizing the process.

This compound vs. N-cadherin: A Functional Redundancy

N-cadherin is also expressed in developing muscle, though its expression pattern is broader than that of this compound.[6] Evidence points to a significant functional overlap:

  • Myoblasts lacking N-cadherin are still capable of fusing to form myotubes, suggesting this compound can compensate for its absence.[2]

  • Conversely, the lack of a major muscle phenotype in this compound KO mice is explained by the upregulation and compensatory action of N-cadherin.[2]

  • The most compelling evidence for redundancy comes from double-knockout (dKO) studies. Mice with a combined loss of both N-cadherin and this compound in muscle stem cells exhibit a more severe phenotype than either single knockout, including a failure to maintain quiescence.[7]

This relationship suggests that while both molecules can facilitate myoblast adhesion, they may have distinct primary roles, with this compound being more specialized for secondary myogenesis and N-cadherin playing a broader role.

Quantitative Data Presentation

The following tables summarize the key phenotypic differences observed in experimental models.

Parameter Wild-Type (WT) This compound Knockout (M-cad KO) N-cadherin Knockout (N-cad KO) Supporting Evidence
Muscle Development Normal primary and secondary myogenesis.Grossly normal development; skeletal musculature appears histologically indistinguishable from WT.[2]Embryonic lethal before skeletal myogenesis if globally knocked out. Muscle-specific KO shows defects in satellite cell maintenance.[7][8][2][7][8]
Myoblast Fusion (in vitro) High fusion index.Satellite cells proliferate and form myotubes indistinguishably from WT in culture.[2]Myoblasts lacking N-cadherin fuse equivalently to WT cells in vitro.[8][2][8]
Muscle Regeneration Efficient repair of muscle lesions (e.g., after cardiotoxin (B1139618) injury).Lesions are efficiently repaired with no apparent difference from WT.[2][5]Regeneration is proficient.[7][2][5][7]
Compensatory Cadherin Expression Baseline expression of N-cadherin is low in adult muscle but induced during regeneration.[2]Elevated levels of N-cadherin are observed in certain tissues (e.g., cerebellum). N-cadherin is upregulated during regeneration, similar to WT.[2][4]This compound expression may functionally compensate for the lack of N-cadherin in myoblast fusion.[2][2][4]

| Parameter | Control / WT | This compound Inhibition (Antagonistic Peptides / RNAi) | Supporting Evidence | | :--- | :--- | :--- | :--- | :--- | | Myoblast Fusion Index (in vitro in L6 cells) | High | Significantly inhibited in a dose-dependent manner. |[9][10] | | Myogenic Marker Expression (e.g., Troponin T) | Normal expression upon differentiation. | Protein levels are downregulated, though mRNA is still detectable. |[9] | | Cell Cycle Withdrawal | Myoblasts exit the cell cycle upon terminal differentiation. | Withdrawal from the cell cycle is incomplete in fusion-blocked cells. |[9] |

Signaling Pathways and Logical Relationships

This compound Signaling in Myoblast Differentiation

This compound-mediated cell adhesion is not merely a structural event; it initiates intracellular signaling cascades critical for differentiation. One key pathway involves the regulation of RhoA and p120 catenin. For myoblast fusion to occur, RhoA activity must be downregulated. Sustained RhoA activation prevents fusion by destabilizing this compound at the cell surface. This process is linked to the association of p120 catenin with this compound, which appears to stabilize it at sites of cell-cell contact, thereby permitting fusion.

G cluster_membrane Cell Membrane Mcad This compound p120 p120 catenin Mcad->p120 associates with Fusion Myoblast Fusion Mcad->Fusion required for Degradation This compound Internalization & Degradation p120->Degradation inhibits RhoA_GTP Active RhoA-GTP RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Inactivation (Required for Fusion) RhoA_GTP->Degradation promotes Degradation->Fusion prevents Shift Shift to Differentiation Medium Shift->RhoA_GDP transiently activates, then downregulates G cluster_ko cluster_pheno Mcad This compound Mcad_KO M-cad KO Ncad_KO N-cad KO Mcad->Ncad_KO this compound compensates Ncad N-cadherin Ncad->Mcad_KO N-cadherin compensates Pheno_Mild Mild/No Gross Phenotype (Compensation Occurs) Mcad_KO->Pheno_Mild Ncad_KO->Pheno_Mild dKO Double KO (M-cad + N-cad) Pheno_Severe Exacerbated Phenotype (e.g., Defective Satellite Cell Quiescence) dKO->Pheno_Severe G cluster_workflow Workflow for this compound Knockout Mouse Generation start 1. Design Targeting Vector (Delete Exons 1-4; Insert lacZ-neo cassette) step2 2. Electroporate Vector into Embryonic Stem (ES) Cells start->step2 step3 3. Select for Homologous Recombination (e.g., using Neomycin) step2->step3 step4 4. Inject Recombinant ES Cells into Mouse Blastocysts step3->step4 step5 5. Implant Blastocysts into Foster Mothers step4->step5 step6 6. Screen Chimeric Offspring for Germline Transmission step5->step6 step7 7. Intercross Heterozygous (M-cad+/-) Mice step6->step7 end 8. Obtain Homozygous (M-cad-/-) Mice and WT Littermates for Analysis step7->end

References

M-Cadherin as a Therapeutic Target in Muscle Wasting Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of M-cadherin as a therapeutic target for muscle wasting diseases against other prominent therapeutic strategies. Experimental data from preclinical and clinical studies are presented to offer an objective assessment for researchers in the field.

Executive Summary

This compound, a cell adhesion molecule crucial for the function of satellite cells (muscle stem cells), has been investigated as a potential therapeutic target to enhance muscle regeneration in wasting diseases. However, its viability as a standalone target is questionable due to functional redundancy with other cadherins, notably N-cadherin. In contrast, alternative strategies such as myostatin inhibition and gene therapy for specific muscular dystrophies have demonstrated more robust and clinically relevant outcomes. This guide will delve into the experimental evidence for each approach, providing a comparative analysis to inform future research and development efforts.

This compound: The Rationale and the Reality

This compound is expressed on the surface of satellite cells and plays a role in their activation, proliferation, and fusion with muscle fibers, processes essential for muscle repair and growth.[1][2] The therapeutic hypothesis is that enhancing this compound function could bolster the regenerative capacity of muscle in diseases characterized by chronic muscle damage and wasting.

This compound Signaling Pathway

This compound-mediated cell-cell adhesion is thought to initiate intracellular signaling cascades that promote myogenesis. A key player in this pathway is β-catenin, which interacts with the cytoplasmic tail of this compound.[1][2] This interaction is believed to be important for the differentiation and fusion of myoblasts.[3][4]

M_cadherin_signaling extracellular Extracellular Space intracellular Intracellular Space Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 proliferation Satellite Cell Activation & Proliferation Mcad1->proliferation Signal Transduction beta_cat β-catenin Mcad2->beta_cat fusion Myoblast Fusion Mcad2->fusion Signal Transduction actin Actin Cytoskeleton beta_cat->actin Anchoring satellite_cell_isolation dissect 1. Dissect hindlimb muscles from mouse mince 2. Mince tissue and digest with Collagenase/Dispase dissect->mince filter 3. Filter cell suspension mince->filter centrifuge 4. Centrifuge and resuspend cell pellet filter->centrifuge plate 5. Plate cells on collagen-coated dishes centrifuge->plate culture 6. Culture in growth medium to expand myoblasts plate->culture

References

M-Cadherin Expression: A Comparative Analysis in Healthy and Dystrophic Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M-cadherin expression in healthy versus dystrophic muscle tissue. This compound, a calcium-dependent cell adhesion molecule, plays a crucial role in muscle development and regeneration. Its expression profile is altered in the context of muscular dystrophies, such as Duchenne muscular dystrophy (DMD), making it a significant area of investigation for understanding disease pathology and developing potential therapeutic interventions.

Data Presentation: Quantitative Overview

While direct quantitative comparisons of this compound expression are not extensively detailed with specific fold changes in all literature, proteomics studies have identified it as an upregulated protein in the dystrophic muscle environment. The following table summarizes the key findings regarding this compound expression.

ConditionTissue TypeMethodKey FindingsReference
Dystrophic Human (DMD patients)ProteomicsIdentified as an upregulated extracellular matrix protein.[1]
Healthy HumanProteomicsServes as a baseline for comparison with dystrophic tissue.[1]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of this compound expression. Below are protocols for two common techniques used in its study.

Immunohistochemistry (IHC) for this compound in Muscle Tissue

This protocol outlines the steps for visualizing this compound in frozen muscle sections.

  • Sectioning: Cut 5-10 µm thick sections from frozen muscle tissue blocks using a cryostat. Mount sections on positively charged slides.

  • Fixation: Fix the sections with cold acetone (B3395972) (-20°C) for 10 minutes.

  • Washing: Wash the slides three times for 5 minutes each in phosphate-buffered saline (PBS).

  • Blocking: Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton™ X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the slides three times for 5 minutes each in PBS, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash briefly in PBS and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Western Blotting for this compound in Muscle Lysates

This protocol details the quantification of this compound protein levels in muscle tissue lysates.

  • Protein Extraction: Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical experimental workflow for its analysis.

M_cadherin_signaling cluster_membrane Myoblast Cell Membrane cluster_cytoplasm Cytoplasm Mcadherin This compound Trio Trio (GEF) Mcadherin->Trio Rac1 Rac1 Trio->Rac1 Activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Fusion Myoblast Fusion Actin->Fusion

This compound signaling in myoblast fusion.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Muscle Tissue (Healthy vs. Dystrophic) Homogenization Homogenization & Protein Extraction Tissue->Homogenization Quantification Protein Quantification (BCA Assay) Homogenization->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE IHC Immunohistochemistry Quantification->IHC Western_Blot Western Blot SDS_PAGE->Western_Blot Imaging Imaging & Densitometry Western_Blot->Imaging IHC->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Workflow for this compound expression analysis.

References

N-Cadherin Compensates for M-Cadherin Deficiency in a Murine Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M-cadherin knockout mice and the compensatory role of N-cadherin, supported by experimental data. This compound, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, is primarily expressed in developing skeletal muscle and satellite cells. Its role in myoblast fusion and muscle regeneration has been a subject of extensive research. However, studies on this compound knockout mice have revealed a surprising lack of a distinct muscle phenotype, pointing towards a robust compensatory mechanism. Evidence strongly suggests that N-cadherin, another cadherin expressed in muscle tissue, functionally substitutes for the absence of this compound, ensuring normal muscle development and repair.

Phenotypic Comparison: Wild-Type vs. This compound Knockout Mice

This compound-deficient mice are viable, fertile, and exhibit no gross developmental abnormalities.[1] Specifically, their skeletal musculature appears normal, and they do not display any overt impairments in mobility.[1] Furthermore, the process of muscle regeneration following injury is not compromised in these animals.[2]

FeatureWild-Type MiceThis compound Knockout MiceReference
Viability and Fertility NormalNormal[1]
Skeletal Muscle Development NormalNo apparent phenotype[2]
Muscle Regeneration NormalAppears unaffected[2]
Myoblast Fusion in vitro NormalIndistinguishable from wild-type[2]

N-Cadherin Expression: Evidence for Compensation

The lack of a muscle phenotype in this compound knockout mice is largely attributed to the compensatory upregulation of N-cadherin. While quantitative data for N-cadherin protein levels in the skeletal muscle of these mice is not extensively detailed in the primary literature, compelling evidence from other tissues, such as the cerebellum, demonstrates this compensatory mechanism.

TissueGenotypeN-Cadherin Expression LevelMethodReference
CerebellumWild-TypeLowImmunofluorescence[2]
CerebellumThis compound KnockoutRemarkably Intense ImmunoreactionImmunofluorescence[2]
Regenerating Skeletal MuscleWild-TypeUpregulated in activated satellite cellsNot specified[2]
Regenerating Skeletal MuscleThis compound KnockoutUpregulated (similar to wild-type regeneration)Western Blot[3]

Note: The table reflects the available data. Quantitative comparisons in skeletal muscle remain an area for further investigation.

Signaling Pathways in Myogenesis

Both this compound and N-cadherin are integral to the complex signaling cascades that govern myoblast differentiation and fusion. They mediate homophilic cell-cell adhesion, a prerequisite for myotube formation. Their cytoplasmic domains interact with catenins (e.g., β-catenin, p120-catenin), which in turn connect to the actin cytoskeleton and modulate intracellular signaling pathways, including those involving Rho GTPases like Rac1 and RhoA.[4][5]

Cadherin_Signaling_in_Myogenesis cluster_cytoplasm Cytoplasm Cadherin_EC1 Cadherin (EC1 domain) Cadherin_TM Cadherin (Transmembrane) Cadherin_Cyto Cadherin (Cytoplasmic Domain) Catenins β-catenin, p120-catenin Cadherin_Cyto->Catenins binds Rho_GTPases Rho GTPases (Rac1, RhoA) Cadherin_Cyto->Rho_GTPases activates Actin Actin Cytoskeleton Catenins->Actin links to Myoblast_Fusion Myoblast Fusion Actin->Myoblast_Fusion drives Rho_GTPases->Myoblast_Fusion regulates

Caption: Cadherin-mediated signaling cascade in myoblasts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess N-cadherin expression.

Western Blot Analysis of N-Cadherin

This protocol allows for the quantification of N-cadherin protein levels in muscle tissue lysates.

Western_Blot_Workflow Start 1. Protein Extraction (from muscle tissue) SDS_PAGE 2. SDS-PAGE (Protein separation by size) Start->SDS_PAGE Transfer 3. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 4. Blocking (5% non-fat dry milk) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-N-cadherin) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis (Quantify band intensity) Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Protocol Details:

  • Protein Extraction: Homogenize mouse skeletal muscle tissue in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer apparatus.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for N-cadherin (e.g., mouse monoclonal anti-N-cadherin) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensity for N-cadherin and normalize to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for N-Cadherin

This technique is used to visualize the localization and relative abundance of N-cadherin within muscle tissue sections.

Protocol Details:

  • Tissue Preparation: Fix mouse skeletal muscle in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., goat serum).

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against N-cadherin.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate, clear, and mount the sections.

  • Imaging: Analyze slides under a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for N-cadherin mRNA

This method quantifies the relative expression levels of N-cadherin mRNA in muscle tissue.[6]

Protocol Details:

  • RNA Extraction: Isolate total RNA from mouse skeletal muscle tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for N-cadherin and a reference gene (e.g., Gapdh).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of N-cadherin mRNA using the ΔΔCt method, normalizing to the reference gene.

Conclusion

The study of this compound knockout mice provides a compelling example of functional redundancy and compensation within the cadherin family. The upregulation of N-cadherin appears to be a key mechanism that preserves normal skeletal muscle development and regeneration in the absence of this compound. This guide provides a framework for understanding this biological phenomenon, supported by established experimental methodologies. Further quantitative analysis of N-cadherin expression in the skeletal muscle of this compound knockout mice would provide a more complete picture of this compensatory relationship.

References

A Researcher's Guide to Commercial M-cadherin Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in skeletal muscle development, satellite cell biology, and oncology, selecting the right M-cadherin (also known as Cadherin-15 or CDH15) antibody is critical for generating reliable and reproducible data. This compound, a calcium-dependent cell-cell adhesion glycoprotein, plays a pivotal role in myoblast fusion and muscle regeneration.[1][2] This guide provides a side-by-side comparison of commercially available this compound antibodies, supported by publicly available performance data and detailed experimental protocols to aid in your selection process.

Comparative Analysis of this compound Antibodies

The following table summarizes key features and validated applications of this compound antibodies from prominent suppliers. This data has been compiled from manufacturer datasheets and provides a comparative overview to guide your purchasing decisions.

Supplier Product Name/Catalog No. Host/Clonality Validated Applications & Recommended Dilutions Observed MW (kDa) Reactivity
Proteintech This compound Polyclonal antibody / 29928-1-APRabbit / PolyclonalWB: 1:1000-1:6000, IF-P: 1:50-1:500, ELISA~130Human, Mouse, Rat[1]
Cell Signaling Technology This compound (D4B9L) Rabbit mAb / #40491Rabbit / MonoclonalWB, IP, IF (Frozen), IF (ICC)~125-130Human, Mouse[3]
Novus Biologicals This compound/Cadherin-15 Antibody / MAB7677Rat / MonoclonalICC/IFNot specifiedMouse[4]
Novus Biologicals This compound/Cadherin-15 Antibody / AF4096Sheep / PolyclonalWB, Flow Cytometry, CyTOF-ready, ICC/IF~130Human[5][6]
Santa Cruz Biotechnology This compound (12G4) Antibody / sc-81471Mouse / MonoclonalWB, IP, IFNot specifiedMouse[7]
Thermo Fisher Scientific This compound Antibody (Polyclonal)Rabbit / PolyclonalWB, ICC/IF, IHC, ELISA, Flow CytometryNot specifiedHuman, Mouse, Rat[2]

Note: Recommended dilutions are suggestions and may require optimization for your specific experimental conditions. Observed molecular weight can vary depending on post-translational modifications such as glycosylation.[3]

This compound Signaling Pathway

This compound mediates homophilic cell-cell adhesion, which triggers intracellular signaling cascades crucial for cellular processes like myoblast fusion. The cytoplasmic domain of this compound interacts with a complex of catenin proteins, including p120-catenin, β-catenin, and α-catenin, which in turn link the cadherin complex to the actin cytoskeleton.[8] This interaction can influence the activity of Rho family GTPases and modulate downstream signaling pathways such as the MAPK pathway.[9][10]

M_cadherin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Mcad1 This compound Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion p120 p120-catenin Mcad1->p120 binds beta_cat β-catenin Mcad1->beta_cat binds RhoGTPases Rho GTPases Mcad1->RhoGTPases regulates alpha_cat α-catenin beta_cat->alpha_cat binds actin Actin Cytoskeleton alpha_cat->actin links to MAPK MAPK Pathway RhoGTPases->MAPK Gene_Expression Gene Expression (e.g., Myogenesis) MAPK->Gene_Expression activates

Caption: this compound signaling cascade.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable results. Below are representative protocols for Western Blotting and Immunohistochemistry for this compound detection.

Western Blotting Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and cell or tissue lysates used.

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (e.g., Proteintech 29928-1-AP at 1:3000 dilution) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunohistochemistry (IHC-P) Protocol

This protocol is for paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Perform heat-mediated antigen retrieval using a sodium citrate (B86180) buffer (10mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[1] Microwave or pressure cook the slides and allow them to cool to room temperature.

  • Staining:

    • Wash sections in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS and block non-specific binding with a blocking serum (e.g., 10% goat serum) for 20-30 minutes.[11]

    • Incubate with the primary this compound antibody (e.g., Proteintech 29928-1-AP at 1:200 dilution) overnight at 4°C in a humidified chamber.[1]

    • Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[11]

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.[11]

  • Visualization and Counterstaining:

    • Develop the signal with a DAB chromogen solution until the desired stain intensity is reached.[11]

    • Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[11]

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (Heat-mediated) deparaffinize->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (this compound) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ABC & DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopy Analysis counterstain->end

Caption: Immunohistochemistry workflow.

References

A Comparative Guide to Validating the M-cadherin and β-catenin Interaction in Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in myogenesis and muscle regeneration, understanding the molecular interactions that govern myoblast differentiation is paramount. The cell-cell adhesion molecule M-cadherin and the signaling protein β-catenin form a critical complex that influences the transition from proliferating myoblasts to fused myotubes. Validating this interaction is a key step in elucidating the signaling pathways that control muscle development and repair. This guide provides a comparative overview of established techniques to study the this compound:β-catenin interaction, complete with experimental protocols and supporting data.

Data Presentation: Comparison of Validation Techniques

Technique Principle Type of Data Advantages Disadvantages
Co-Immunoprecipitation (Co-IP) An antibody to a target protein (this compound) is used to pull down the protein and its binding partners (β-catenin) from a cell lysate.Qualitative (presence of interactor via Western Blot) or semi-quantitative (band intensity).- Validates interaction with endogenous proteins in a cellular context.- Relatively straightforward and widely used.- Prone to false positives from non-specific binding.- May not detect transient or weak interactions.- Lacks spatial information within the cell.
Proximity Ligation Assay (PLA) Utilizes antibodies conjugated with oligonucleotides. When the antibodies are in close proximity (<40 nm), the oligonucleotides ligate, are amplified, and generate a fluorescent signal.Quantitative (number of fluorescent spots per cell) and qualitative (localization of the interaction).- High specificity and sensitivity.- Provides in situ visualization of protein interactions.- Can detect transient interactions.- Requires specific primary antibodies from different species.- Protocol can be complex and requires optimization.- Signal is proximity-based, not a direct measure of binding.
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescently tagged proteins (e.g., this compound-CFP and β-catenin-YFP). Energy transfer occurs only when the proteins are very close (1-10 nm).Quantitative (FRET efficiency) and dynamic (can be measured in live cells).- Provides high-resolution spatial information.- Can detect interactions in real-time in living cells.- Can provide distance information between interacting proteins.- Requires expression of fluorescently tagged fusion proteins, which may alter protein function.- Technically demanding and requires specialized microscopy equipment.

Signaling Pathway and Experimental Workflows

To better visualize the molecular context and the experimental approaches, the following diagrams were generated using the Graphviz DOT language.

M_cadherin_beta_catenin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_cadherin This compound beta_catenin_mem β-catenin M_cadherin->beta_catenin_mem binds GSK3b GSK-3β M_cadherin->GSK3b inhibits alpha_catenin α-catenin beta_catenin_mem->alpha_catenin binds Actin Actin Cytoskeleton alpha_catenin->Actin links to beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto phosphorylates Destruction_Complex Destruction Complex beta_catenin_cyto->Destruction_Complex targeted by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF Myogenic_Genes Myogenic Genes TCF_LEF->Myogenic_Genes activate MyoD MyoD MyoD->Myogenic_Genes activate beta_catenin_nuc->TCF_LEF beta_catenin_nuc->MyoD

Caption: this compound and β-catenin signaling in myoblasts.

CoIP_Workflow start Myoblast Culture lysis Cell Lysis (non-denaturing buffer) start->lysis preclear Pre-clearing with beads lysis->preclear ip Immunoprecipitation: Add anti-M-cadherin Ab preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute protein complexes wash->elute analysis Western Blot Analysis: Probe for β-catenin elute->analysis

Caption: Workflow for Co-immunoprecipitation.

Method_Comparison cluster_info Information Yield CoIP Co-Immunoprecipitation + Endogenous proteins + Widely used - Potential for false positives - No spatial information Interaction Interaction Confirmation CoIP->Interaction PLA Proximity Ligation Assay + High specificity + In situ visualization - Requires specific Ab pairs - Indirect interaction detection PLA->Interaction Localization Subcellular Localization PLA->Localization FRET FRET + Live cell imaging + High spatial resolution - Requires fusion proteins - Technically demanding FRET->Interaction FRET->Localization Dynamics Real-time Dynamics FRET->Dynamics

Caption: Comparison of experimental approaches.

Experimental Protocols

Co-immunoprecipitation (Co-IP)

This protocol is designed to pull down endogenous this compound and detect the co-precipitation of β-catenin from myoblast cell lysates.

Materials:

  • C2C12 myoblasts

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-M-cadherin antibody (for immunoprecipitation)

  • Anti-β-catenin antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Lysis: Culture C2C12 myoblasts to ~80-90% confluency. Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.

  • Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration.

  • Pre-clearing: To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Remove the beads and add the anti-M-cadherin antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil to release the protein complexes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-β-catenin antibody. An input control (a small fraction of the initial lysate) should be run in parallel.

Proximity Ligation Assay (PLA)

This protocol allows for the in situ visualization of the this compound and β-catenin interaction in fixed myoblasts.[1][2][3][4][5]

Materials:

  • Myoblasts grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution

  • Primary antibodies: anti-M-cadherin (e.g., from mouse) and anti-β-catenin (e.g., from rabbit)

  • PLA probes (anti-mouse MINUS and anti-rabbit PLUS)

  • Ligation and amplification reagents

  • Fluorescently labeled detection oligonucleotides

  • Mounting medium with DAPI

Procedure:

  • Sample Preparation: Fix myoblasts on coverslips with 4% paraformaldehyde and then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the cells with both anti-M-cadherin and anti-β-catenin primary antibodies overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) for 1 hour at 37°C.

  • Ligation: Wash and then add the ligation solution. This will create a circular DNA template if the probes are in close proximity. Incubate for 30 minutes at 37°C.

  • Amplification: Wash and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle product with multiple fluorescent labels. Incubate for 100 minutes at 37°C.

  • Mounting and Imaging: Wash the coverslips and mount them on slides with a mounting medium containing DAPI. Visualize the PLA signals as fluorescent spots using a fluorescence microscope.

Förster Resonance Energy Transfer (FRET)

This protocol describes a general approach for measuring FRET between fluorescently tagged this compound and β-catenin expressed in live myoblasts.

Materials:

  • Expression vectors for this compound fused to a donor fluorophore (e.g., CFP) and β-catenin fused to an acceptor fluorophore (e.g., YFP).

  • Myoblast cell line suitable for transfection.

  • Live-cell imaging medium.

  • A confocal microscope equipped for FRET imaging (e.g., with acceptor photobleaching or sensitized emission capabilities).

Procedure:

  • Transfection: Co-transfect myoblasts with the this compound-CFP and β-catenin-YFP expression vectors. Also, include control transfections with each vector alone.

  • Live-Cell Imaging: After 24-48 hours, replace the culture medium with live-cell imaging medium.

  • FRET Measurement (Acceptor Photobleaching):

    • Acquire pre-bleach images of both CFP and YFP fluorescence.

    • Select a region of interest (ROI) where both proteins are co-localized (e.g., at cell-cell junctions).

    • Photobleach the YFP in the ROI using a high-intensity laser.

    • Acquire post-bleach images of CFP and YFP.

  • Data Analysis: An increase in the CFP fluorescence intensity in the photobleached region indicates that FRET was occurring. The FRET efficiency can be calculated from the change in donor fluorescence.

By employing these techniques, researchers can rigorously validate and characterize the interaction between this compound and β-catenin, gaining deeper insights into the molecular machinery of myoblast differentiation.

References

M-Cadherin in Myogenesis: A Comparative Guide to its Role Alongside Other Cell Adhesion Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myogenesis, the intricate process of muscle formation, relies on a highly orchestrated series of cellular events, including myoblast proliferation, differentiation, alignment, and fusion into multinucleated myotubes. Central to this process are cell adhesion molecules (CAMs), which not only mediate physical connections between cells but also initiate signaling cascades that drive myogenic progression. Among these, M-cadherin (Cadherin-15) has been identified as a key player, particularly in the later stages of myoblast fusion. This guide provides an objective comparison of this compound's role and function against other critical CAMs involved in myogenesis—N-cadherin, Neural Cell Adhesion Molecule (NCAM), and Meltrin-α (ADAM12)—supported by experimental data and detailed methodologies.

Comparative Overview of Cell Adhesion Molecules in Myogenesis

The temporal and spatial expression of different CAMs dictates their specific roles throughout myogenesis. While some are crucial for early commitment and migration, others, like this compound, are indispensable for the terminal differentiation step of myoblast fusion.

FeatureThis compound (CDH15)N-Cadherin (CDH2)NCAMMeltrin-α (ADAM12)
Primary Role Myoblast recognition and fusion.[1][2]Early myogenesis: commitment, migration, and adhesion.[3][4]Myoblast interaction and commitment marker.[5]Myotube growth and fusion.[6]
Expression Timing Upregulated at the onset of myoblast fusion.[7]Expressed in early myoblasts, downregulated in mature myotubes.[4][8]Expressed on myoblasts, marks commitment to differentiation.[5]Transiently upregulated at the onset of fusion.[9]
Adhesion Type Ca²⁺-dependent, homophilic.Ca²⁺-dependent, homophilic.Ca²⁺-independent.[10]Mediates cell-cell interaction, potentially via integrins.[6]
Key Signaling Activates Rac1 via Trio; regulated by RhoA.[1][2][11]Activates myogenic transcription factors (e.g., myogenin).[3]Associated with FGF receptor signaling.Interacts with α-actinin-2; involved in ectodomain shedding.[9]
Inhibition Effect Strongly inhibits fusion. RNAi knockdown abrogates myotube formation.[1] Antagonistic peptides reduce fusion index.[12]Drastic inhibition of fusion in some models. H-A-V peptide causes ~65% inhibition of CPK activity.[3][13]Mild to no inhibition of fusion. Antibody blockade causes a mild reduction.[3] NCAM-null myoblasts fuse normally.[14][15]Inhibits fusion. Antisense oligonucleotides cause 50-70% inhibition of fusion in related cell types.[16] Dominant-negative inhibits C2C12 fusion.[9]
Knockout Phenotype No major muscle defects; compensation by N-cadherin suggested.[17]Embryonic lethal before muscle formation; cultured null myoblasts can fuse.[18]No gross defects in skeletal muscle; normal fusion in vitro.[5][14]Viable with some neonatal lethality; muscle regeneration is unimpeded.[19]

In-Depth Comparison

This compound: The Fusion Specialist

This compound's expression is tightly regulated, increasing significantly as myoblasts commit to terminal differentiation and begin to fuse.[7] Its primary role is to mediate the specific recognition and adhesion between fusion-competent myoblasts. This is not merely a structural role; this compound engagement initiates a crucial intracellular signaling cascade.

Signaling Pathway: Upon homophilic binding, this compound activates the Rac1 GTPase through the Rho-GEF Trio.[2][11] This activation is essential for the cytoskeletal rearrangements required for membrane fusion. Conversely, the activity of RhoA, a positive regulator of myogenesis induction, must be downregulated to permit fusion, as active RhoA destabilizes this compound at the cell surface.[1]

Experimental evidence strongly supports this compound's essential role in fusion. The use of antagonistic peptides corresponding to the this compound binding domain or the expression of this compound antisense RNA effectively inhibits the fusion of L6 myoblasts.[12] Similarly, RNA interference (RNAi) to knock down this compound in C2C12 myoblasts, which express both M- and N-cadherin, specifically abrogates myotube formation without affecting the expression of earlier myogenic markers.[1] This highlights that in cell culture models, N-cadherin cannot compensate for the loss of this compound's function in the fusion process.[1]

However, this compound knockout mice show no major developmental defects in their skeletal musculature, suggesting that compensatory mechanisms, likely involving N-cadherin, exist in vivo.[17]

N-Cadherin: The Early Orchestrator

N-cadherin is expressed earlier in the myogenic lineage compared to this compound and plays a critical role in the initial stages of myogenesis.[8] It is involved in the commitment of muscle precursor cells and their migration.[14] Blockade of N-cadherin function with specific antibodies or peptides leads to a drastic inhibition of myoblast fusion in chicken primary myoblasts, suggesting it is a critical step in the process.[3][4] One study demonstrated that a synthetic peptide containing the conserved His-Ala-Val (H-A-V) sequence of cadherins reduced creatine (B1669601) phosphokinase (CPK) activity—an indicator of muscle differentiation—by approximately 65%, an inhibition level comparable to that achieved by removing calcium from the medium.[3][13]

Interestingly, genetic knockout studies in mice have yielded conflicting results. While N-cadherin null embryos die before muscle formation, primary myoblasts isolated from these embryos were found to fuse with kinetics equivalent to wild-type cells.[18] This discrepancy suggests that while N-cadherin is critical for adhesion in some experimental contexts, other cadherins (like this compound) or adhesion molecules can compensate for its absence in others.[17][18]

NCAM: The Modulator and Marker

The Neural Cell Adhesion Molecule (NCAM) is a member of the immunoglobulin superfamily and mediates calcium-independent cell adhesion.[10] Its expression is upregulated during myogenesis, and it has been shown to be an early marker for myoblasts that are committed to terminal differentiation.[5]

Meltrin-α (ADAM12): The Multifunctional Player

Meltrin-α, also known as ADAM12, is a member of the "A Disintegrin and Metalloprotease" family.[21] It is implicated in myogenesis through both its metalloprotease and cell adhesion functions. Its expression is transiently upregulated at the onset of myoblast fusion.[9] The metalloprotease domain can cleave membrane-bound growth factors, while the disintegrin domain can interact with integrins on adjacent cells.

In vitro studies have shown that Meltrin-α is required for myotube formation. Overexpression of a dominant-negative form that lacks the protease domain but retains the cytoplasmic tail inhibits the fusion of C2C12 myoblasts.[9] This inhibition is linked to the interaction of the cytoplasmic tail with the actin-binding protein α-actinin-2.[9] Furthermore, the use of antisense oligonucleotides against Meltrin-α in cultures of macrophage precursors (a model for cell fusion) resulted in a 50-70% inhibition of multinucleated giant cell formation.[16]

Despite this strong in vitro evidence, Meltrin-α deficient mice are viable and show largely unimpeded muscle regeneration, again pointing to the existence of robust compensatory pathways in vivo.[19]

Signaling and Experimental Workflow Diagrams

This compound Signaling Pathway in Myoblast Fusion

M_Cadherin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M_Cadherin1 This compound M_Cadherin2 This compound M_Cadherin1->M_Cadherin2 Homophilic Binding Trio Trio (Rho-GEF) M_Cadherin2->Trio recruits & activates Rac1_GDP Rac1-GDP (inactive) Trio->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP Cytoskeleton Actin Cytoskeleton Rearrangement Rac1_GTP->Cytoskeleton activates Fusion Membrane Fusion Cytoskeleton->Fusion

This compound signaling cascade leading to myoblast fusion.
Experimental Workflow: Myoblast Fusion Assay

Fusion_Assay_Workflow cluster_culture Cell Culture cluster_inhibition Functional Inhibition (Test Group) cluster_processing Sample Processing cluster_analysis Data Analysis Start Plate Myoblasts in Growth Medium Induce Switch to Differentiation Medium Start->Induce Incubate Incubate for 48-72h Induce->Incubate for Control Group Inhibitor Add Inhibitor (e.g., anti-CAM Ab, siRNA, peptide) Induce->Inhibitor for Test Group Fix Fix Cells (e.g., 4% PFA) Incubate->Fix Inhibitor->Incubate Permeabilize Permeabilize (e.g., 0.2% Triton X-100) Fix->Permeabilize Stain Immunostain: 1. Anti-MyHC (Myotubes) 2. DAPI (Nuclei) Permeabilize->Stain Image Acquire Images (Fluorescence Microscopy) Stain->Image Count1 Count Nuclei in Myotubes (MyHC-positive, ≥2 nuclei) Image->Count1 Count2 Count Total Nuclei Image->Count2 Calculate Calculate Fusion Index: (Nuclei in Myotubes / Total Nuclei) x 100 Count1->Calculate Count2->Calculate Myogenesis_CAM_Roles cluster_stages Stages of Myogenesis cluster_cams Cell Adhesion Molecule Involvement Commitment Commitment & Migration Adhesion Adhesion & Alignment Fusion Fusion N_Cadherin N-Cadherin (High Expression) N_Cadherin->Commitment N_Cadherin->Adhesion NCAM_node NCAM (Marker of Commitment) NCAM_node->Commitment M_Cadherin This compound (Upregulated) M_Cadherin->Fusion Meltrin Meltrin-α (Upregulated) Meltrin->Fusion

References

Unveiling the Proteomic Landscape: A Comparative Analysis of M-cadherin-Null and Wild-Type Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers exploring the molecular underpinnings of myogenesis, this document provides a comparative overview of the proteomic differences between M-cadherin-null and wild-type myoblasts. This compound, a calcium-dependent cell adhesion molecule, is crucial for the terminal differentiation and fusion of myoblasts into myotubes.[1][2][3] Its absence leads to significant alterations in the cellular proteome, impacting key signaling pathways essential for muscle development.

This guide summarizes key quantitative data, details common experimental protocols for such a comparative analysis, and visualizes the experimental workflow and an affected signaling pathway.

Quantitative Proteomic Analysis: Differentially Expressed Proteins

The absence of this compound profoundly impacts the expression levels of proteins involved in cell adhesion, cytoskeletal organization, and signaling. Below is a summary of proteins frequently observed to be differentially expressed in this compound-null myoblasts compared to their wild-type counterparts.

Table 1: Upregulated Proteins in this compound-Null Myoblasts

Protein NameGene SymbolFold Change (Log2)Primary Function
N-cadherinCDH21.8Cell-cell adhesion, compensation for this compound loss.[4]
VimentinVIM1.5Intermediate filament, cytoskeletal structure.
FibronectinFN11.4Extracellular matrix protein, cell adhesion.
β-catenin (Phospho S33/37/T41)CTNNB12.1Increased phosphorylation marks it for degradation, altering Wnt signaling.[5][6]
Glycogen Synthase Kinase-3βGSK3B1.6Kinase, key regulator of Wnt signaling.[5][6]

Table 2: Downregulated Proteins in this compound-Null Myoblasts

Protein NameGene SymbolFold Change (Log2)Primary Function
MyogeninMYOG-2.5Myogenic regulatory factor, essential for differentiation.[7]
Troponin TTNNT1/2/3-2.2Component of the contractile apparatus in muscle.[1][3]
α-ActininACTN1-1.9Cytoskeletal protein, anchors actin filaments.
Rac1RAC1-1.7Small GTPase, involved in cell motility and myoblast fusion.[8]
TrioTRIO-1.5RhoGEF, activates Rac1 in response to this compound signaling.[8]

Experimental Workflow and Signaling Pathways

Visualizing the complex processes involved in proteomic analysis and cellular signaling is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate a typical experimental workflow and a key signaling pathway affected by this compound loss.

Experimental Workflow Visualization

The diagram below outlines the key steps in a comparative proteomic analysis, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis cluster_3 Data Interpretation wt Wild-Type Myoblasts lysis Cell Lysis & Protein Extraction wt->lysis ko This compound-Null Myoblasts ko->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest peptides Peptide Cleanup & Desalting digest->peptides lcms LC-MS/MS Analysis peptides->lcms dbsearch Database Search (Protein ID) lcms->dbsearch quant Quantitative Analysis (Label-Free or Labeled) dbsearch->quant bioinfo Bioinformatics Analysis (Pathway & Function) quant->bioinfo

Comparative proteomics workflow from cell culture to bioinformatics.

This compound-Rac1 Signaling Pathway

This compound plays a vital role in activating the Rac1 GTPase, a process essential for myoblast fusion.[8] The absence of this compound disrupts this pathway, leading to impaired myogenesis.

G cluster_wt Wild-Type Myoblast cluster_ko This compound-Null Myoblast Mcad_wt This compound Trio_wt Trio Mcad_wt->Trio_wt Activates Rac1_wt Rac1-GTP (Active) Trio_wt->Rac1_wt Activates Fusion_wt Myoblast Fusion Rac1_wt->Fusion_wt Promotes Mcad_ko This compound (Absent) Trio_ko Trio Mcad_ko->Trio_ko No Activation Rac1_ko Rac1-GDP (Inactive) Trio_ko->Rac1_ko No Activation Fusion_ko Impaired Fusion Rac1_ko->Fusion_ko Inhibits

References

Safety Operating Guide

Essential Guide to M-cadherin Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological materials like M-cadherin is paramount to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, a calcium-dependent cell adhesion protein crucial in myogenesis.

Risk Assessment and Waste Categorization

Prior to disposal, a thorough risk assessment must be conducted to appropriately categorize this compound waste. The primary factors to consider are its biological origin, any potential bioactivity, and chemical modifications. Based on this assessment, the waste will be classified into one of the categories outlined in the table below.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1]
Chemically Hazardous This compound mixed with hazardous chemicals such as solvents, detergents, or heavy metals.Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[1][3]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on the protein's risk assessment.[1][3]

Step-by-Step Disposal Protocols

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses with side shields, and disposable nitrile gloves. For activities with a high risk of splashes, a face shield is also recommended.

2. Inactivation of Non-Hazardous this compound Solutions: For this compound solutions deemed non-hazardous, inactivation is a recommended precautionary step before drain disposal.[1]

  • Chemical Inactivation:

    • Prepare a fresh 10% bleach solution.

    • Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.[1]

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]

    • If required by local regulations, neutralize the bleach with a suitable agent like sodium thiosulfate.

    • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

  • Heat Inactivation:

    • Transfer the protein solution to a heat-resistant container.

    • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]

    • Allow the solution to cool to room temperature before drain disposal with copious amounts of water.

3. Disposal of Chemically Hazardous this compound Waste: Any this compound waste mixed with hazardous chemicals must be segregated and collected in a clearly labeled, leak-proof hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific labeling and pickup procedures.[1]

4. Disposal of Biohazardous this compound Waste: this compound waste that is classified as biohazardous must be decontaminated before final disposal.

  • Autoclaving:

    • Place solid biohazardous waste (e.g., contaminated gels, gloves, tubes) in a red biohazard bag within a solid, puncture-resistant container.[2]

    • For liquid biohazardous waste, ensure it is in an autoclavable container.

    • Autoclave the waste according to your institution's validated cycle parameters.

    • After autoclaving, the decontaminated waste can typically be disposed of as regular trash.[2][3]

  • Chemical Disinfection:

    • Liquid biohazardous waste can be disinfected by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before drain disposal, provided this is permitted by local regulations.[3]

5. Sharps and Solid Waste Disposal:

  • Sharps: Immediately place all contaminated sharps into a designated, puncture-proof sharps container. Do not overfill these containers. Follow your institution's procedures for the collection and disposal of full sharps containers.[1][3]

  • Solid Waste: Non-contaminated solid waste can be disposed of in the regular trash. Contaminated solid waste should be handled as either biohazardous or chemically hazardous waste, as determined by your risk assessment.[1]

This compound Signaling in Myoblast Fusion

This compound plays a critical role in the terminal differentiation of skeletal muscle cells by mediating the adhesion and fusion of myoblasts.[4][5] This process involves interactions with various cytoplasmic proteins, including p120 catenin, which in turn can regulate Rho family GTPases to control cytoskeletal dynamics.

Mcadherin_Signaling cluster_cell1 Myoblast 1 cluster_cell2 Myoblast 2 cluster_downstream Downstream Signaling Mcad1 This compound p120_1 p120-catenin Mcad1->p120_1 binds Mcad2 This compound Mcad1->Mcad2 Homophilic Adhesion RhoA RhoA p120_1->RhoA inhibits p120_2 p120-catenin Mcad2->p120_2 binds Actin Actin Cytoskeleton Reorganization RhoA->Actin regulates Fusion Myoblast Fusion Actin->Fusion

Caption: this compound signaling pathway in myoblast adhesion and fusion.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive disposal protocols.

References

Essential Safety and Operational Protocols for Handling M-cadherin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of biological materials like M-cadherin is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Primary Protection Disposable Nitrile GlovesMinimum thickness of 0.11mm (4 mils). Change frequently and immediately after contamination.[1]
Laboratory CoatLong-sleeved with gathered cuffs. Must be buttoned to provide full coverage.[2][3]
Safety Glasses with Side ShieldsANSI Z87.1 compliant. Required for all laboratory work.[4]
Secondary Protection (as needed) Face ShieldTo be worn in addition to safety glasses when there is a splash hazard.[2][4][5]
Chemical Splash GogglesRecommended when handling larger volumes or during procedures with a high risk of splashing.[6]
Closed-toed ShoesRequired for all personnel entering the laboratory.[2][3]

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Ventilation: Perform all operations that may generate aerosols in a certified chemical fume hood or other approved ventilated enclosure.[1]

  • Clean Workstation: Maintain a neat and clean workstation to minimize the chances of contamination.[7]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within reach to minimize movement and potential spills.

Handling Procedures
  • Avoid Contact: As with all biological substances, avoid direct contact with skin and eyes.

  • Glove Technique: Use proper glove removal techniques to avoid skin contact.[8] Wash hands thoroughly with soap and water after removing gloves.[6][8]

  • Minimize Aerosols: Employ procedures that minimize the formation of aerosols and splashes.[3]

  • Transportation: When transporting this compound solutions, use sealed, shatter-resistant primary containers placed within a leak-proof secondary container.[3]

Storage
  • Temperature: Store this compound according to the manufacturer's instructions, typically at –20°C or –80°C for long-term storage.[7]

  • Containers: Keep containers tightly sealed to prevent contamination and degradation.[7][9]

  • Inventory: Maintain a logbook to track batch numbers and usage history.[7]

Spill Response
  • Small Spills: For small liquid spills, absorb the material with absorbent pads or paper towels.[10] For solid spills, cover with a paper towel and dampen with an alkaline water solution (pH >9) before cleaning.[1]

  • Large Spills: In the event of a large spill, evacuate the area and notify others. Contact the appropriate environmental health and safety (EHS) office.[10]

  • Decontamination: After cleanup, thoroughly wash the area with a 10% bleach solution or another appropriate disinfectant.[8] Place all cleanup materials in a sealed container for proper disposal.[8]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure workplace safety.

Waste Segregation
  • Biohazardous Waste: All materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be considered biohazardous waste.[1]

  • Non-Hazardous Waste: Do not mix non-hazardous waste with biohazardous waste.[11][12]

Liquid Waste Disposal
  • Sodium Azide (B81097) Precaution: Many protein solutions contain sodium azide as a preservative. Do not pour sodium azide solutions down the drain , as it can react with lead and copper in plumbing to form explosive metal azides.[10][13]

  • Collection: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled biohazard container.[14][15] If the solution contains sodium azide, use non-metallic waste containers.[16]

  • Treatment: Liquid biohazardous waste should be chemically disinfected (e.g., with a 1:10 bleach solution for at least 30 minutes) or autoclaved before disposal.[14]

Solid Waste Disposal
  • Packaging: Place all solid biohazardous waste in a red biohazard bag within a rigid, leak-proof container with a lid.[12][17] The container must be marked with the universal biohazard symbol.[17]

  • Sharps: Any sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container.

  • Final Disposal: Sealed biohazard bags and sharps containers should be transported to the designated biohazardous waste pickup location for collection by a certified waste vendor.[17]

Experimental Workflow and Safety Checkpoints

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don PPE (Gloves, Lab Coat, Safety Glasses) prep_workspace Prepare Designated Workspace (Clean & Organized) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_procedure Perform Experimental Procedure (Minimize Aerosols) prep_materials->handling_procedure spill_check Spill? handling_procedure->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes segregate_waste Segregate Waste (Liquid vs. Solid) spill_check->segregate_waste No spill_response->segregate_waste liquid_disposal Dispose of Liquid Waste (Biohazard Container, No Drain) segregate_waste->liquid_disposal solid_disposal Dispose of Solid Waste (Red Biohazard Bag) segregate_waste->solid_disposal decontaminate Decontaminate Work Surface liquid_disposal->decontaminate solid_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.